Methyltetrazine-PEG4-Azide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJFUODPROPZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyltetrazine-PEG4-Azide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyltetrazine-PEG4-Azide is a cornerstone of modern bioconjugation, a heterobifunctional linker that embodies the principles of modularity and efficiency central to click chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and application. We will deconstruct its molecular architecture, detailing a robust synthetic pathway and the rigorous analytical methods required to validate its structure and purity. Furthermore, this document offers field-proven protocols for its use in the two major bioorthogonal reactions it facilitates: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition and the azide-alkyne cycloaddition. By explaining the causality behind experimental choices, this guide aims to empower researchers to confidently synthesize, characterize, and deploy this versatile tool for creating advanced biomolecular constructs, from antibody-drug conjugates (ADCs) to sophisticated imaging agents.
The Molecular Architecture and Strategic Importance of this compound
The efficacy of this compound stems from its tripartite structure, where each component serves a distinct and critical function. Understanding this architecture is key to appreciating its utility in complex biological systems.
-
The Methyltetrazine Moiety: This six-membered aromatic ring, containing four nitrogen atoms, is the engine of the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] It exhibits exceptionally fast reaction kinetics with strained dienophiles, most notably trans-cyclooctene (TCO), forming a stable covalent bond without the need for a catalyst.[2][3] This reaction is among the fastest bioorthogonal ligations known, making it ideal for applications in living systems where reactant concentrations are low.[2][4] The methyl group on the tetrazine ring enhances its stability, a crucial feature for multi-step synthetic and bioconjugation protocols.[5]
-
The Azide Group (-N3): As one of the foundational functional groups in click chemistry, the azide is remarkably stable in biological environments and does not participate in side reactions with native biological functional groups.[2] It enables highly specific ligation with alkyne-containing molecules through either the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO).[1][6][7]
-
The PEG4 Spacer: The tetraethylene glycol (PEG4) linker is not merely a passive connector. Its inclusion is a strategic design choice that confers several critical advantages. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the entire molecule and any conjugates derived from it, a vital property for biological applications.[2][8] Furthermore, the flexible PEG4 chain mitigates steric hindrance, allowing the terminal reactive groups to more easily access their binding partners on large biomolecules like antibodies or proteins.[1][9]
This combination of a hyper-reactive tetrazine, a stable and versatile azide, and a solubilizing spacer creates a powerful heterobifunctional tool for orthogonally linking two different molecules with high precision and efficiency.
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₃N₇O₄ | [1][10][11][12] |
| Molecular Weight | ~389.4 g/mol | [1][10][12] |
| Appearance | Red solid or crystalline powder | [1][2][10][11][12] |
| Purity | Typically >95% (as determined by HPLC) | [1][2][10][11][12] |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform, Methanol | [1][2][10][12] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][2][5][10][11][12] |
Synthesis and Purification: A Validated Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the sequential construction of the molecule, starting with the tetrazine core.
Overall Synthetic Workflow
The diagram below illustrates the high-level synthetic strategy, which consists of three primary stages: formation of the functionalized tetrazine, coupling with the PEG spacer, and installation of the terminal azide.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis; specific reagents and conditions may be optimized.
Stage 1: Synthesis of a Carboxylic Acid-Functionalized Methyltetrazine
-
Rationale: The synthesis begins by forming the stable tetrazine ring with a functional handle (a carboxylic acid) that can be used for subsequent coupling reactions. Condensation of a nitrile with a hydrazine derivative is a common method for creating the tetrazine core.[1]
-
Procedure:
-
To a solution of a suitable nitrile precursor in an appropriate solvent, add a hydrazine derivative under acidic conditions.
-
The reaction is typically stirred at room temperature for several hours to days. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the product is isolated via extraction and purified by column chromatography to yield the carboxylic acid-functionalized methyltetrazine.
-
Stage 2: Coupling with Amino-PEG4-OH
-
Rationale: Carbodiimide chemistry, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (Hydroxybenzotriazole), is a highly efficient method for forming a stable amide bond between the tetrazine's carboxylic acid and the amine of a PEG spacer.[1] An amino-PEG4-OH is used to ensure a free hydroxyl group for the next step.
-
Procedure:
-
Dissolve the carboxylic acid-functionalized methyltetrazine from Stage 1 in an anhydrous polar aprotic solvent like DMF or DMSO.[1] The choice of solvent is critical to ensure all reactants remain in solution.[1]
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 30 minutes at 0°C to form the active ester.
-
Add Amino-PEG4-OH (1.1 equivalents) to the solution and allow the reaction to warm to room temperature (20-25°C). Stir overnight. The temperature is kept mild to prevent degradation of the tetrazine ring.[1]
-
Monitor the reaction by LC-MS. Upon completion, the product is typically isolated by aqueous workup and extraction.
-
Stage 3: Conversion of Terminal Hydroxyl to Azide
-
Rationale: The terminal hydroxyl group of the PEG spacer is first converted to a better leaving group (e.g., a mesylate) and then displaced with an azide source (e.g., sodium azide). An alternative is a diazotransfer reaction on a terminal amine.[1] Assuming the use of a mesylation/azide displacement route for this protocol:
-
Procedure:
-
Dissolve the product from Stage 2 in anhydrous DCM at 0°C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0°C for 2-3 hours.
-
After the formation of the mesylate is confirmed (via TLC or LC-MS), add sodium azide (3 equivalents) dissolved in a minimal amount of DMF.
-
Allow the reaction to stir at room temperature overnight.
-
Isolate the crude product by extraction.
-
Purification and Quality Control
-
Rationale: Purity is paramount for bioconjugation applications to ensure predictable stoichiometry and avoid side reactions. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying compounds of this nature.[1]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the HPLC mobile phase (e.g., a mixture of water and acetonitrile).
-
Purify the compound using a preparative C18 RP-HPLC column with a water/acetonitrile gradient (often with 0.1% TFA).
-
Collect fractions corresponding to the red-colored product peak.
-
Combine the pure fractions and lyophilize to obtain this compound as a red solid.
-
Comprehensive Analytical Characterization
Rigorous characterization is a self-validating step that ensures the synthesized molecule is structurally correct and sufficiently pure for its intended application.
Characterization Data Summary
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~9.2–9.5 ppm (s, Tetrazine-H), ~4.1 ppm (t, -CH₂-N₃), ~3.4–3.7 ppm (m, PEG -CH₂-CH₂-O-), ~3.0 ppm (s, Tetrazine-CH₃)[1] |
| Mass Spec. (ESI-MS) | [M+H]⁺ | m/z ≈ 389.4 - 390.4[1][10][12] |
| HPLC | Purity | >95%[1][2][10][12] |
| Visual | Appearance | Red Crystalline Solid / Oil[1][2][10][12] |
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the covalent structure of the molecule. ¹H NMR is used to identify the distinct protons in the molecule based on their chemical environment.
-
Interpretation: The spectrum should clearly show a singlet in the downfield region (δ 9.2-9.5 ppm) characteristic of the aromatic proton on the tetrazine ring.[1] A singlet corresponding to the methyl protons on the tetrazine will appear further upfield. The complex multiplet in the δ 3.4-3.7 ppm region corresponds to the repeating methylene units of the PEG4 spacer.[1] A key diagnostic signal is the triplet around δ 4.1 ppm, which corresponds to the methylene protons directly attached to the electron-withdrawing azide group.[1]
2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is typically used.
-
Interpretation: The mass spectrum should display a prominent ion peak corresponding to the protonated molecule ([M+H]⁺) at an m/z value of approximately 389.4 or 390.4, consistent with the molecular formula C₁₇H₂₃N₇O₄.[1][10][12]
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final product. A C18 reverse-phase column is commonly used with a water/acetonitrile gradient.[1]
-
Interpretation: The analytical chromatogram should show a single major peak, indicating the absence of significant impurities. The area of this peak relative to the total area of all peaks should be >95%. The tetrazine's characteristic red color allows for monitoring at both UV (e.g., 254 nm) and visible wavelengths (~520 nm).[1]
Field-Proven Application Protocols
The dual reactivity of this compound allows for two distinct, orthogonal conjugation strategies.
Protocol 1: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
This protocol describes the reaction of the methyltetrazine moiety with a trans-cyclooctene (TCO)-modified biomolecule. This reaction is exceptionally fast and proceeds without a catalyst.[3][13]
Caption: Workflow for iEDDA conjugation using this compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve the TCO-modified biomolecule (e.g., protein, antibody) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
To the solution of the TCO-biomolecule, add the this compound stock solution to achieve a final molar excess (typically 3-10 equivalents of the tetrazine linker relative to the biomolecule). The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The disappearance of the tetrazine's pink/red color can sometimes be used as a visual indicator of reaction progress.
-
-
Purification:
-
Remove the excess unreacted linker using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
-
Characterization:
-
Confirm conjugation using techniques like SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy (disappearance of the tetrazine absorbance peak at ~520 nm), or mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of the azide moiety with a terminal alkyne-modified molecule, a robust and widely used click reaction.[14][15]
Caption: Workflow for CuAAC conjugation using this compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-molecule and this compound (typically 1.2-5 equivalents).
-
Add the CuSO₄ and THPTA ligand. It is often beneficial to pre-mix the copper and ligand before adding them to the reaction.[14][16]
-
Initiate the reaction by adding the sodium ascorbate solution.[14][16]
-
Incubate at room temperature for 1-4 hours. The reaction should be protected from light.[16]
-
-
Purification and Characterization:
-
Purify the conjugate to remove excess reagents and the copper catalyst, using SEC, dialysis, or other appropriate methods.
-
Characterize the final product using methods relevant to the conjugated molecule (e.g., LC-MS, HPLC).
-
Conclusion
This compound is more than a chemical reagent; it is an enabling technology for the precise construction of complex biological tools. Its dual-handle, bioorthogonal nature allows for sequential or one-pot conjugations that were previously difficult or impossible to achieve. By understanding the rationale behind its synthesis, the rigor required for its characterization, and the nuances of its application, researchers in drug development, diagnostics, and fundamental biology can fully leverage its power to advance their fields.
References
- Varnavski, A., et al. (2022). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Medicinal Chemistry, 13(8), 986-996.
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This compound - CD Bioparticles. (n.d.). CD Bioparticles. Retrieved January 16, 2026, from [Link]
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This compound, CAS 1802908-04-8 | AxisPharm. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]
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This compound - Glyco MindSynth. (n.d.). Glyco MindSynth. Retrieved January 16, 2026, from [Link]
- Singh, S., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances, 14(12), 8283-8303.
- Parrish, D. A., et al. (2022). [3+2] click chemistry approach to tetrazine containing polymers.
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Click Chemistry Protocols - Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Confluore. Retrieved January 16, 2026, from [Link]
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A Technical Guide to Bioorthogonal Chemistry: Leveraging Methyltetrazine and Azide Chemistries for Advanced Bioconjugation
Authored by a Senior Application Scientist
Executive Summary
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments, providing a powerful toolkit for researchers in drug development, molecular imaging, and diagnostics.[1][2][3] This guide delves into the core principles of two of the most prominent bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction involving methyltetrazine, and the strain-promoted azide-alkyne cycloaddition (SPAAC). While the titular molecule, Methyltetrazine-PEG4-Azide, is a sophisticated heterobifunctional linker, it is crucial to understand that the methyltetrazine and azide moieties do not react with each other. Instead, they represent two distinct, mutually orthogonal "click" chemistries that can be leveraged to create complex, multifunctional bioconjugates.[4][5] This paper will elucidate the mechanisms of these powerful reactions, explain the critical role of the PEG4 spacer, and provide detailed protocols and field-proven insights for their successful application.
Deconstructing the "Bioorthogonal" Concept
First conceptualized in the early 2000s, a bioorthogonal reaction is a chemical transformation that can occur inside a living system without interfering with or being influenced by native biological processes.[1][2] To qualify as bioorthogonal, a reaction must meet several stringent criteria:
-
High Selectivity: The reactive partners must only react with each other, ignoring the vast array of other functional groups present in a biological milieu (e.g., amines, thiols, carboxylates).
-
Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the biological system under investigation.[6]
-
Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological conditions (temperature, pH, and aqueous environment), even at the low concentrations typical of biological studies.[3]
-
Abiotic Nature: The reactive functional groups should be absent in naturally occurring biological systems to ensure no off-target reactions.[1][7]
The Two Pillars of Fast Bioorthogonal Ligation
The this compound linker embodies two of the most successful strategies in bioorthogonal chemistry. Let's explore each reactive arm separately.
Pillar I: The Tetrazine Ligation via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a 1,2,4,5-tetrazine (often simply called tetrazine) and a strained alkene is the fastest bioorthogonal reaction discovered to date.[8][9][10]
-
Mechanism: Unlike a classical Diels-Alder reaction, the IEDDA is governed by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine (the diene) and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich or strained dienophile.[10] The reaction proceeds via a [4+2] cycloaddition, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂). This irreversible release of N₂ is the thermodynamic driving force that makes the reaction irreversible and highly efficient.[8][11]
-
The Role of Methyltetrazine: Methyltetrazine is a commonly used, highly reactive, and stable tetrazine derivative. The methyl group provides a good balance of stability for storage and high reactivity for bioconjugation. Its primary reaction partners are strained alkenes, most notably trans-cyclooctene (TCO) and its derivatives, which exhibit exceptional reaction rates due to their high ring strain.[11][12]
Pillar II: The Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide group is arguably the most widely used bioorthogonal handle due to its small size, metabolic stability, and lack of reactivity with most biological molecules.[7][13] Its primary bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the famous "click chemistry".[][15][16]
-
Mechanism: The driving force for SPAAC is the high ring strain of a cyclooctyne (the smallest stable cyclic alkyne). This strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[15] The reaction is a concerted 1,3-dipolar cycloaddition that forms a stable, aromatic triazole linkage.[15]
-
The Role of the Azide: The azide acts as the 1,3-dipole in this reaction. It can be easily introduced into biomolecules like proteins, glycans, or nucleic acids through metabolic labeling or chemical modification.[17][18] Its reaction partner is a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[19]
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine - TCO | 1,000 - 30,000 | Extremely fast, irreversible (N₂ release)[5][9] |
| Tetrazine - Norbornene | ~ 0.5 - 2.0 | Moderately fast, good stability[12] |
| Azide - DBCO | ~ 1.0 | Fast, stable triazole product, widely used[5] |
| Azide - BCN | ~ 0.1 - 0.5 | Good kinetics, alternative to DBCO |
| Staudinger Ligation | ~ 0.002 | Slower kinetics, phosphine reagents can oxidize[1][7] |
The Bridge: The Critical Role of the PEG4 Linker
The Polyethylene Glycol (PEG) spacer in a bioconjugation reagent is not merely a passive tether; it is a critical component that dictates the properties of the final conjugate.[20][21]
-
Enhanced Solubility: Many potent drug molecules or fluorescent dyes are hydrophobic. The hydrophilic PEG4 linker significantly increases the overall water solubility of the conjugate, preventing aggregation and improving handling in aqueous buffers.[21][22]
-
Reduced Immunogenicity: The PEG chain can create a "shielding" hydration shell around the conjugate, potentially masking immunogenic epitopes and reducing the risk of an immune response.[21]
-
Defined Spacing: The "4" in PEG4 denotes a discrete, monodisperse linker with exactly four ethylene glycol units. This precise length (~1.4 nm) provides optimal spatial separation between the conjugated molecules, preventing steric hindrance and preserving their biological activity.[20][23]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and enzymatic degradation.[20][22]
Practical Application: Experimental Protocols
The following protocols provide a framework for labeling biomolecules using these two distinct chemistries. The key to success is careful planning, accurate quantification of reagents, and appropriate purification.
Protocol 1: IEDDA Labeling of an Antibody with a Tetrazine-Fluorophore
This protocol describes the labeling of an antibody previously functionalized with a trans-cyclooctene (TCO) group.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
TCO-functionalized Antibody (TCO-Ab): Prepare a 1-5 mg/mL solution in a stable buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Methyltetrazine-Fluorophore: Prepare a 10 mM stock solution in anhydrous DMSO. Causality Note: DMSO is used to solubilize the often-hydrophobic dye-tetrazine conjugate before its dilution into the aqueous reaction buffer.
-
-
Ligation Reaction:
-
To the TCO-Ab solution, add a 5- to 10-fold molar excess of the Methyltetrazine-Fluorophore stock solution.
-
Gently mix by inversion or slow rotation. Causality Note: A molar excess of the smaller molecule (the dye) drives the reaction to completion, ensuring maximal labeling of the precious antibody.
-
The final concentration of DMSO in the reaction should be kept below 10% (v/v) to maintain the integrity and activity of the antibody.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction is often complete in under 30 minutes due to the fast kinetics, but longer incubation ensures maximum yield.
-
-
Purification:
-
Remove the unreacted Methyltetrazine-Fluorophore using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) equilibrated with the desired final storage buffer (e.g., PBS). Causality Note: This step is critical to remove any non-covalently bound dye, which would otherwise lead to high background signal in downstream applications.
-
-
Characterization:
-
Confirm conjugation using SDS-PAGE (a shift in molecular weight) and UV-Vis spectroscopy to determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λ_max).
-
Protocol 2: SPAAC Labeling of an Azide-Modified Protein with a DBCO-Drug
This protocol outlines the conjugation of a small molecule drug to a protein that has been metabolically or chemically modified to contain azide groups.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Azide-modified Protein (Azide-Protein): Prepare a 2-10 mg/mL solution in PBS, pH 7.4.
-
DBCO-Drug: Prepare a 10-20 mM stock solution in DMSO or DMF.
-
-
Conjugation Reaction:
-
To the Azide-Protein solution, add a 10- to 20-fold molar excess of the DBCO-Drug stock solution.
-
Mix gently. The final DMSO/DMF concentration should ideally be below 10%.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Causality Note: SPAAC reactions are generally slower than IEDDA reactions, thus requiring longer incubation times to achieve high conjugation efficiency.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using SEC or tangential flow filtration to remove unreacted DBCO-Drug and organic solvent.
-
-
Characterization:
-
Analyze the final product using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the drug-to-antibody ratio (DAR) and confirm homogeneity.
-
Applications in Drug Development and Research
The precision and biocompatibility of these reactions have made them indispensable tools in modern biomedical research.[6][24]
-
Antibody-Drug Conjugates (ADCs): These chemistries allow for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies with an improved therapeutic window.[22][25]
-
Molecular Imaging: Fluorophores or imaging agents can be attached to targeting vectors (antibodies, peptides) for in vitro and in vivo imaging, enabling real-time visualization of biological processes.[26][27][28]
-
PROTACs and Bifunctional Molecules: The this compound linker is a prime example of a tool used to synthesize complex molecules like PROTACs, which require linking a target-binding ligand and an E3 ligase ligand.[24]
-
Cell Surface Engineering & Tracking: Cells can be metabolically labeled with azide-sugars, followed by reaction with a cyclooctyne probe to track cell migration, visualize glycans, or attach therapeutic agents.[15][18]
Conclusion
The inverse-electron-demand Diels-Alder reaction of methyltetrazine and the strain-promoted cycloaddition of azides are cornerstones of modern bioorthogonal chemistry. They offer an unparalleled combination of speed, selectivity, and biocompatibility. By understanding their distinct mechanisms and leveraging sophisticated heterobifunctional linkers like this compound, researchers can construct complex molecular architectures with precision. This capability is actively driving innovation in targeted therapeutics, advanced diagnostics, and our fundamental understanding of biology, paving the way for the next generation of medicines and research tools.
References
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Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644–648. Retrieved from [Link]
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Wu, H., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 49(10), 2167–2176. Retrieved from [Link]
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Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
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Hao, L., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304. Retrieved from [Link]
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Jiang, X., et al. (2019). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. Retrieved from [Link]
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Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 128(32), 10314–10315. Retrieved from [Link]
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Wu, H., et al. (2017). Bioorthogonal Tetrazine-Mediated Transfer Reactions Facilitate Reaction Turnover in Nucleic Acid-Templated Detection of MicroRNA. Journal of the American Chemical Society, 139(6), 2348–2354. Retrieved from [Link]
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Song, Z., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 1046462. Retrieved from [Link]
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Various Authors. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 38(11), 1231-1244. Retrieved from [Link]
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Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. Retrieved from [Link]
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Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]
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Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
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AIP Publishing. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. Retrieved from [Link]
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Wang, Q., & Boons, G. J. (2011). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 16(9), 7896–7910. Retrieved from [Link]
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Takeda, S., et al. (2011). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 9(1), 195-201. Retrieved from [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
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Versteegen, R. M., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry, 14(8), 934–941. Retrieved from [Link]
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(8), 666–676. Retrieved from [Link]
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Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Retrieved from [Link]
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Kumar, A., et al. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus, 16(3), e55590. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery. Retrieved from [Link]
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ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]
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CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. Retrieved from [Link]
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Hilderbrand, S. A., et al. (2012). Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. Angewandte Chemie International Edition, 51(24), 5844–5847. Retrieved from [Link]
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Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
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Song, Z., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10. Retrieved from [Link]
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Scinto, S. L., et al. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-22. Retrieved from [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Angewandte Chemie International Edition, 50(30), 6966-6998. Retrieved from [Link]
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McKay, C. S., & Finn, M. G. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Chemical Reviews. Retrieved from [Link]
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van der Meer, T., et al. (2020). Coordination‐Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene. Angewandte Chemie International Edition, 59(4), 1608-1613. Retrieved from [Link]
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Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. Retrieved from [Link]
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Devaraj, N. K., et al. (2010). Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition. Bioconjugate Chemistry, 21(5), 859–863. Retrieved from [Link]
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Methyltetrazine-PEG4-Azide CAS number and molecular weight
An In-Depth Technical Guide to Methyltetrazine-PEG4-Azide: A Heterobifunctional Linker for Advanced Bioconjugation
Introduction: Enabling Next-Generation Bioconjugates
In the landscape of drug development, diagnostics, and fundamental biological research, the ability to construct complex, precisely defined molecular architectures is paramount. The heterobifunctional linker, this compound, has emerged as a cornerstone technology, empowering scientists to assemble tripartite systems with exceptional control and efficiency. This linker uniquely combines two of the most powerful bioorthogonal chemistries into a single, versatile molecule: the exceedingly rapid inverse-electron-demand Diels-Alder (IEDDA) reaction and the robust, selective azide-alkyne cycloaddition.
This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer field-proven insights into its core chemistry, strategic application, and detailed experimental methodologies. It is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for creating sophisticated constructs such as antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging agents.
Physicochemical and Handling Properties
The foundational step in any experimental design is a thorough understanding of the reagent's properties. This compound is a red crystalline solid, a characteristic color imparted by the tetrazine ring. Its key properties are summarized below.
| Property | Data | Source(s) |
| CAS Number | 1802908-04-8 | [1][2][3][4] |
| Molecular Weight | 389.41 g/mol | [1][2][3] |
| Molecular Formula | C₁₇H₂₃N₇O₄ | [2][3] |
| Purity | Typically ≥95% (verified by HPLC) | [1][3] |
| Appearance | Red crystalline solid | [3][5][6] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, THF) | [5] |
| Storage | Store at -20°C, desiccated. For solutions, aliquot and store at -20°C for up to one month. | [5][7] |
Expert Insight (Handling): Before use, it is critical to allow the vial to equilibrate to room temperature for at least one hour before opening.[7] This prevents condensation of atmospheric moisture onto the hygroscopic compound, which can compromise its reactivity over time. When preparing stock solutions in organic solvents like DMSO, ensure the solvent is anhydrous to maximize the shelf-life of the reagent.
Caption: Mechanism of the Azide-DBCO SPAAC Reaction.
Strategic Application: A Sequential Two-Step Conjugation Workflow
The true utility of a heterobifunctional linker is realized in a controlled, sequential process to link three components (e.g., Molecule A -> Linker -> Molecule B). A common application is the construction of an Antibody-Drug Conjugate (ADC), where an antibody (Molecule A) is linked to a cytotoxic payload (Molecule B).
The Self-Validating System: A robust protocol is a self-validating one. Each step must be followed by an analytical verification to confirm the outcome before proceeding. This prevents the costly and time-consuming propagation of errors. Standard analytical methods include Size-Exclusion Chromatography (SEC) to assess aggregation, and Reversed-Phase HPLC (RP-HPLC) or Mass Spectrometry (MS) to confirm conjugation and determine the drug-to-antibody ratio (DAR).
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An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG4-Azide
Prepared by: Gemini, Senior Application Scientist
Foreword: Navigating the Core of Bioorthogonal Chemistry
In the landscape of modern bioconjugation, precision, efficiency, and stability are paramount. The emergence of bioorthogonal chemistry has provided researchers with tools to perform chemical reactions in complex biological systems with minimal interference. Among these tools, Methyltetrazine-PEG4-Azide has distinguished itself as a versatile and powerful heterobifunctional linker. Its unique architecture, combining the rapid kinetics of the inverse-electron-demand Diels-Alder (IEDDA) reaction with the versatility of "click" chemistry, has made it indispensable for applications ranging from antibody-drug conjugates (ADCs) to advanced in-vivo imaging.[1][2][3]
This guide is designed for the hands-on researcher, the meticulous scientist, and the forward-thinking drug developer. We move beyond a simple recitation of facts to explore the causality behind the compound's behavior. Understanding the nuances of solubility and the factors governing the stability of both the methyltetrazine and azide moieties is not merely academic; it is the foundation upon which robust, reproducible, and successful experiments are built. Herein, we provide a synthesis of field-proven insights and technical data to empower you to harness the full potential of this compound in your work.
Core Molecular Architecture and Properties
This compound is a heterobifunctional linker designed for two-step orthogonal bioconjugation strategies.[4] Its structure consists of three key components:
-
Methyltetrazine Moiety: This electron-deficient ring system is the reactive partner in the exceptionally fast and selective IEDDA cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO).[1][3][5] The methyl group provides a critical enhancement to the stability of the tetrazine ring compared to its hydrogen-substituted counterparts.[6][7][8]
-
PEG4 Spacer: A short, hydrophilic tetraethylene glycol linker enhances the overall aqueous solubility of the molecule.[1][9][10] This flexible spacer also mitigates steric hindrance, allowing the terminal reactive groups to access their targets more effectively during conjugation.[11]
-
Azide Moiety: A terminal azide group enables covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide "click chemistry".[2][9][12] This allows for the efficient attachment of the linker to alkyne-modified biomolecules or surfaces.
The interplay of these components creates a versatile tool for linking two distinct molecular entities with high precision and efficiency.[2]
Table 1: Physicochemical Properties of this compound
| Property | Data | Reference(s) |
| Molecular Formula | C₁₇H₂₃N₇O₄ | [2][9][13] |
| Molecular Weight | ~389.4 g/mol | [2][13] |
| Appearance | Red crystalline solid | [2][13] |
| Purity | Typically >95% (as determined by HPLC) | [1][2][13] |
Solubility Profile: A Practical Guide
The solubility of this compound is a critical parameter for its practical application, influencing everything from stock solution preparation to reaction efficiency in aqueous buffers.
Solvent Compatibility
The molecule exhibits good solubility in a range of common organic solvents. The hydrophilic PEG4 spacer also contributes to its solubility in aqueous media, a key feature for bioconjugation.[1][10]
Table 2: Recommended Solvents for this compound
| Solvent | Type | Suitability & Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent; recommended for preparing high-concentration stock solutions. | [1][12][13][14] |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent; another preferred solvent for stock solutions. | [1][12][13][14] |
| Dichloromethane (DCM) | Non-polar | Good solubility. | [12][13][14] |
| Methanol (MeOH) | Polar Protic | Good solubility. | [1] |
| Chloroform | Non-polar | Good solubility. | [4][13] |
| Aqueous Buffers (e.g., PBS) | Polar Protic | The hydrophilic PEG spacer enhances water solubility, making it suitable for direct use in biological reactions.[1][9][10] |
Protocol for Stock Solution Preparation
The integrity of the compound begins with proper preparation of stock solutions. Using a high-purity, anhydrous grade solvent is crucial to prevent premature degradation.
Methodology:
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or DMF using a calibrated pipette to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial briefly until the red crystalline solid is fully dissolved. Gentle warming in a water bath (to no more than 30°C) can be used if necessary, but is often not required.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots promptly at -80°C in a desiccated environment.[15] This practice minimizes freeze-thaw cycles, which can introduce moisture and degrade the compound over time.
The Stability Matrix: Understanding Degradation Pathways
The utility of this compound is fundamentally linked to its stability. Degradation of either the tetrazine or azide moiety will result in a loss of reactivity and failed conjugations. Stability is not a single property but a matrix of responses to environmental factors.
The Tetrazine Moiety: A Balancing Act of Reactivity and Stability
A core principle in tetrazine chemistry is the inverse relationship between reactivity and stability.[7] Electron-withdrawing groups increase the rate of the IEDDA reaction but make the tetrazine ring more susceptible to nucleophilic attack and hydrolysis.[7] Conversely, electron-donating groups, like the methyl group in this compound, enhance stability by increasing the electron density of the ring, making it more robust in aqueous and biological media.[6][7][16]
-
pH Influence: The tetrazine ring is most stable in neutral to slightly acidic conditions (pH 6-7.5).[17] While generally more stable than many other tetrazines, prolonged exposure to basic aqueous solutions (pH > 8) can lead to gradual degradation.[18][19]
-
Nucleophiles: The tetrazine ring is susceptible to attack by strong nucleophiles. While generally inert to biological nucleophiles found in cell culture media or lysates, exposure to high concentrations of potent nucleophiles (e.g., thiols like DTT) should be avoided.
-
Photostability: While not acutely photosensitive, prolonged exposure to high-intensity light should be avoided. As a general best practice, store solutions in the dark or in amber vials.
The Azide Moiety: Handling with Care
The azide functional group, while a workhorse of click chemistry, has its own stability considerations.
-
Acid Sensitivity: Azides should not be exposed to strong acidic conditions, which can protonate the azide to form hydrazoic acid (HN₃), a highly toxic and explosive substance.[20][21][22]
-
Reducing Agents: The azide group can be reduced by strong reducing agents. While generally compatible with reagents like TCEP used in bioconjugation, compatibility should be verified for specific experimental conditions.
-
Thermal Stability: Organic azides can be thermally sensitive.[23] While this compound is stable at ambient temperatures for shipping, stock solutions should not be heated, and solvent should never be removed via rotary evaporation, as this can concentrate the azide and create a potentially hazardous situation.[20][23]
Table 3: Summary of Stability and Recommended Storage
| Condition | Recommendation | Rationale | Reference(s) |
| Solid Form | Store at -20°C, desiccated, protected from light. | Prevents degradation from moisture, temperature fluctuations, and light. | [2][13][14][15] |
| In Solution (Stock) | Store at -80°C in single-use aliquots. | Minimizes freeze-thaw cycles and long-term degradation in solvent. | [15] |
| pH | Use in buffers between pH 6.0 and 7.5 for optimal stability. | Avoids base-catalyzed degradation of the tetrazine ring and acid-catalyzed formation of hydrazoic acid. | [17][18] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, heavy metals. | These can react with and degrade either the tetrazine or azide functional groups. | [15][21] |
Experimental Workflow: Assessing Stability Over Time
A self-validating protocol is essential for confirming the stability of this compound under your specific experimental conditions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis, allowing for the quantitative measurement of the parent compound over time.
Objective: To determine the degradation rate of this compound in a chosen buffer system.
Materials:
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 1x PBS, pH 7.4)
-
Quenching Solution (e.g., 10% Acetonitrile in water)
-
RP-HPLC system with a C18 column and UV-Vis detector
Protocol:
-
Prepare Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in section 2.2.
-
Initiate Incubation: Dilute the stock solution to a final concentration of 100 µM in pre-warmed reaction buffer (e.g., PBS at 37°C).
-
Time Point Zero (T=0): Immediately remove a 50 µL aliquot, quench it by adding it to 450 µL of quenching solution, and place it in the HPLC autosampler at 4°C. This represents the 100% integrity sample.
-
Incubation: Incubate the remaining reaction mixture under the desired condition (e.g., 37°C, protected from light).
-
Collect Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a 50 µL aliquot and quench it as in step 3.
-
HPLC Analysis: Analyze all quenched samples by RP-HPLC.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient from ~5% to 95% B over 15-20 minutes.
-
Detection: Monitor at two wavelengths: 260 nm (for general structure) and ~520-540 nm (the characteristic absorbance of the tetrazine chromophore). A loss of the 520 nm peak is a direct indicator of tetrazine ring degradation.
-
-
Data Analysis: Integrate the peak area of the parent compound at each time point. Plot the percentage of remaining this compound versus time to determine its stability profile.
Diagram 1: Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
Best Practices for Handling and Storage
Adherence to proper handling and storage protocols is non-negotiable for ensuring the long-term performance and safety of this reagent.
Diagram 2: Handling and Storage Best Practices
Caption: Key "Do's and Don'ts" for this compound handling and storage.
Conclusion
This compound is a robust and highly effective heterobifunctional linker, but its power can only be fully realized through a comprehensive understanding of its chemical behavior. The methyl group on the tetrazine ring confers enhanced stability compared to many alternatives, making it well-suited for experiments requiring longer incubation times or for in-vivo applications.[7][8][16] The hydrophilic PEG4 spacer provides excellent solubility characteristics, simplifying its use in the aqueous environments critical for biological research.[1][9][10]
By adhering to the principles of proper solvent selection, careful stock solution preparation, and appropriate storage conditions, researchers can ensure the integrity and reactivity of this compound. The stability of both the tetrazine and azide functionalities is maintained within a neutral pH range and by avoiding harsh chemical conditions. Ultimately, a disciplined approach to handling and a thorough understanding of the stability-reactivity trade-off will enable scientists to confidently and reproducibly leverage this compound to build the complex, precisely engineered biomolecular constructs that drive discovery.
References
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DC Chemicals. (2026). This compound|MSDS. [Link]
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Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. [Link]
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CD Bioparticles. This compound. [Link]
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DC Chemicals. This compound|COA. [Link]
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Versteegen, R. M., et al. (2017). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecular Imaging. [Link]
-
van der Meer, P., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. [Link]
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Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]
-
KIT - IOC - Bräse. Azide. [Link]
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An In-depth Technical Guide to Methyltetrazine-PEG4-Azide for Advanced Bioconjugation
Introduction: The Power of Dual Bioorthogonality
In the evolving landscape of bioconjugation, precision, efficiency, and biocompatibility are paramount. Researchers in drug development, diagnostics, and fundamental biology demand tools that enable the seamless and specific assembly of complex molecular architectures. Methyltetrazine-PEG4-Azide has emerged as a cornerstone reagent in this field, offering a unique combination of two powerful, bioorthogonal "click" chemistries within a single, versatile molecule.[1][2] This heterobifunctional linker empowers scientists to perform sequential or modular conjugations, opening new avenues for creating sophisticated antibody-drug conjugates (ADCs), targeted imaging agents, and novel biomaterials.[3]
This guide provides an in-depth exploration of the core features of this compound, the rationale behind its design, and practical, field-proven protocols for its application. We will delve into the kinetics and mechanisms that underpin its reactivity, offering insights to help you harness its full potential in your research.
Molecular Architecture and Core Features
The efficacy of this compound stems from the synergistic interplay of its three key components: the methyltetrazine moiety, the azide group, and the PEG4 linker.
Caption: A generalized two-step bioconjugation workflow.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical two-step bioconjugation using this compound.
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of this compound with a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester for protein labeling)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the solution of the DBCO-functionalized molecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. Gentle mixing is recommended.
-
-
Purification:
-
Remove the excess, unreacted this compound using an appropriate purification method. For proteins, a desalting column (SEC) is effective. For smaller molecules, Reverse-Phase HPLC (RP-HPLC) may be necessary.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the intermediate product by UV-Vis spectroscopy, HPLC, and Mass Spectrometry (MS). [4]
-
Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
This protocol outlines the reaction of the methyltetrazine-functionalized intermediate with a TCO-modified biomolecule.
Materials:
-
Purified methyltetrazine-functionalized intermediate from Protocol 1
-
TCO-modified biomolecule
-
Reaction Buffer: PBS, pH 7.2-7.4
-
Purification system (e.g., SEC or HPLC)
Procedure:
-
Reagent Preparation:
-
Ensure both the methyltetrazine-functionalized intermediate and the TCO-modified biomolecule are in the same reaction buffer.
-
-
Ligation Reaction:
-
Add a 1.1 to 1.5-fold molar excess of the TCO-modified biomolecule to the solution of the methyltetrazine-functionalized intermediate.
-
The reaction is typically very fast. Incubate at room temperature for 30-60 minutes. [5]The disappearance of the characteristic pink/red color of the tetrazine can sometimes be used to monitor the reaction's progress. [5]3. Purification:
-
Purify the final bioconjugate from any unreacted starting materials using SEC or another suitable chromatography method.
-
-
Characterization and Quality Control:
-
UV-Vis Spectroscopy: Quantify the final conjugate concentration and assess the degree of labeling.
-
HPLC Analysis: Assess the purity of the final conjugate. A common method for protein conjugates is RP-HPLC with a C4 or C18 column.
-
Mass Spectrometry: Confirm the identity and integrity of the final bioconjugate by determining its molecular weight.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the reactions involving this compound to aid in experimental design.
| Parameter | Methyltetrazine-TCO Ligation (IEDDA) | Azide-DBCO Ligation (SPAAC) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | Strain-Promoted Azide-Alkyne Cycloaddition |
| Catalyst Required | No | No |
| Typical Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ [6] | ~0.1 - 1 M⁻¹s⁻¹ |
| Typical Reaction Time | 30 - 60 minutes | 2 - 12 hours |
| Common Solvents | Aqueous buffers (PBS), Organic solvents | Aqueous buffers (PBS), Organic solvents |
| Byproducts | Nitrogen gas (N₂) [5] | None |
Conclusion: A Versatile Tool for Modern Bioconjugation
This compound stands as a testament to the power of thoughtful molecular design in advancing chemical biology and drug development. Its dual bioorthogonal functionalities, coupled with the beneficial properties of the PEG4 linker, provide researchers with a robust and versatile tool for constructing complex, well-defined bioconjugates. By understanding the core principles of its reactivity and following optimized protocols, scientists can unlock new possibilities in targeted therapeutics, advanced diagnostics, and innovative biomaterials.
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The Lynchpin of Bioconjugation: A Technical Guide to the Strategic Role of the PEG4 Spacer in Methyltetrazine-PEG4-Azide
This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the Methyltetrazine-PEG4-Azide crosslinker. The focus of this document is to dissect the often-underestimated role of the tetraethylene glycol (PEG4) spacer. We will move beyond a superficial acknowledgment of its presence to a detailed analysis of its impact on the molecule's functionality, offering field-proven insights and robust experimental frameworks.
Deconstructing the Trifunctional Workhorse: An Overview of this compound
This compound is a heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation due to its versatile reactivity and favorable physicochemical properties.[1][2][3][4][5] To fully appreciate the elegance of its design, it is essential to understand the distinct roles of its three core components:
-
The Methyltetrazine Moiety: This functional group is the engine of the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1] It reacts with exceptional speed and selectivity with strained alkenes, such as trans-cyclooctene (TCO), enabling covalent bond formation in complex biological milieu.[1]
-
The Azide Terminus: The azide group provides a second, independent mode of conjugation through "click chemistry."[1][2][3] It can participate in either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offering researchers flexibility in their experimental design.
-
The PEG4 Spacer: Nestled between these two reactive hubs is the tetraethylene glycol (PEG4) spacer. Far from being a mere connector, the PEG4 spacer is a critical modulator of the crosslinker's overall performance, profoundly influencing its solubility, biocompatibility, and the functional outcome of the conjugation.[1][6]
Caption: The core components of the this compound molecule.
The Decisive Influence of the PEG4 Spacer
The inclusion of a PEG4 spacer is a strategic design choice that addresses several common challenges in bioconjugation. This discrete polyethylene glycol linker, composed of four repeating ethylene glycol units, imparts a range of beneficial properties.[7]
Enhancing Solubility and Mitigating Aggregation
A primary and critical function of the PEG4 spacer is to enhance the aqueous solubility of the crosslinker and the resulting bioconjugate.[1][2][6][][9][10][11][12][13][14] Many potent therapeutic payloads and fluorescent dyes are hydrophobic, which can lead to aggregation and precipitation when conjugated to biomolecules in aqueous buffers.[10][11][15] The hydrophilic nature of the PEG spacer counteracts this hydrophobicity, reducing non-specific interactions and improving the overall stability and homogeneity of the conjugate.[10][12] This property is not just a matter of convenience; it is fundamental to achieving reproducible and reliable experimental outcomes.
Minimizing Steric Hindrance and Preserving Biological Activity
The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules.[16][17] This can be particularly important when attaching bulky payloads to sterically sensitive biomolecules like antibodies. By creating distance, the PEG4 spacer minimizes the risk of the payload interfering with the antigen-binding site or the overall conformation of the antibody, thereby preserving its biological activity.[18][19]
Caption: The PEG4 spacer mitigates steric hindrance in antibody conjugates.
Improving Pharmacokinetics and Reducing Immunogenicity
For in vivo applications, the PEGylation afforded by the PEG4 spacer can have a profound impact on the pharmacokinetic profile of the bioconjugate.[][15][20][21][22][23] The hydrophilic PEG chain can create a hydration shell, which increases the hydrodynamic size of the molecule.[18][24] This increased size can reduce renal clearance, leading to a longer circulation half-life and greater exposure of the target tissue to the therapeutic agent.[18][24][25] Furthermore, PEGylation is a well-established method for "masking" a bioconjugate from the immune system, thereby reducing its immunogenicity.[][18][24][25][26]
Experimental Protocols and Best Practices
The following is a generalized protocol for the labeling of a TCO-modified protein with this compound, highlighting key considerations related to the PEG4 spacer.
Labeling of a TCO-Modified Protein
Objective: To covalently attach this compound to a TCO-modified protein for subsequent click chemistry applications.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The PEG4 spacer enhances the solubility of the crosslinker, facilitating its dissolution.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the TCO-modified protein. The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The IEDDA reaction is typically fast and efficient under these conditions.
-
Purification: Remove unreacted this compound using an SEC column. The hydrophilic nature of the PEGylated crosslinker generally allows for a clean separation from the much larger protein conjugate.
Caption: Workflow for protein labeling with this compound.
Quantitative Impact of the PEG4 Spacer
| Property | Advantage Conferred by PEG4 Spacer | References |
| Solubility | Increased in aqueous media | [1][2][6][][9][10][11][12][13][14] |
| Aggregation | Reduced tendency for conjugate aggregation | [10][11][15] |
| Pharmacokinetics | Extended circulation half-life | [][15][20][21][22][23] |
| Immunogenicity | Reduced immunogenic potential | [][18][24][25][26] |
| Steric Hindrance | Minimized steric clash between conjugated molecules | [16][17][18][19] |
Concluding Remarks: A Strategically Indispensable Component
References
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PEGylation. Wikipedia. [Link]
-
PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]
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Pharmacokinetic Consequences of Pegylation. Sci-Hub. [Link]
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Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? PubMed. [Link]
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-
The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. [Link]
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Pharmacokinetic consequences of pegylation. PubMed. [Link]
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Pharmacokinetic Consequences of Pegylation. Taylor & Francis Online. [Link]
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Pharmacokinetic Consequences of Pegylation. Semantic Scholar. [Link]
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The impact of PEGylation on biological therapies. PubMed. [Link]
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Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. [Link]
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Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. PMC - NIH. [Link]
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Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. [Link]
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Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed. [Link]
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The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. MDPI. [Link]
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Safety and handling of Methyltetrazine-PEG4-Azide in the lab
An In-Depth Technical Guide to the Safe Handling and Application of Methyltetrazine-PEG4-Azide
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the safe and effective use of this compound in research and development settings. As a bifunctional linker at the forefront of bioconjugation, its unique properties demand a nuanced understanding of its handling, storage, and application. This document moves beyond rote instructions to explain the fundamental principles governing its safe use, ensuring both personnel safety and experimental integrity.
Compound Overview: The Chemistry of a Powerful Tool
This compound is a heterobifunctional molecule designed for advanced bioconjugation strategies, often termed "click chemistry."[1][2] It incorporates three key features:
-
Methyltetrazine Moiety: This group participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes like trans-cyclooctene (TCO).[2] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native functional groups.[2]
-
Azide Group: The azide functionality is a staple of click chemistry, reacting efficiently with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with cyclooctynes in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4]
-
PEG4 Spacer: The tetraethylene glycol linker enhances aqueous solubility, reduces steric hindrance during conjugation, and can minimize immunogenicity of the resulting conjugate.[1][5][6]
This combination makes the reagent a versatile tool for creating complex biomolecular architectures like antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[1][6]
Hazard Identification and Risk Assessment: The Primacy of the Azide Group
While the fully constituted this compound molecule is a complex organic structure, the primary safety considerations stem from the energetic nature of the azide functional group. Both organic and inorganic azides are known to be potentially heat-, shock-, and friction-sensitive, with the potential to decompose explosively under certain conditions.[7][8][9][10]
Core Principles of Azide Safety:
-
Energy Input: Avoid any conditions that introduce excess energy, such as grinding, scratching with metal spatulas, strong agitation, or exposure to heat and light.[8][10][11]
-
Incompatibility: Azides can form highly explosive heavy metal azides upon contact with metals like lead, copper, silver, or mercury.[9][12] This is critically important for waste disposal, as pouring azide solutions down drains with metal pipes can lead to the accumulation of explosive salts.[10][12][13] They are also incompatible with strong acids (which can form the highly toxic and explosive hydrazoic acid), carbon disulfide, bromine, and dimethyl sulfate.[7][9][14]
-
Toxicity: While specific toxicological data for this compound is limited, the azide functional group is related to sodium azide, which is acutely toxic if swallowed, inhaled, or absorbed through the skin.[10][12][14] Exposure can cause symptoms ranging from dizziness and headache to more severe effects on the central nervous system and cardiovascular system.[12][14][15]
The following Graphviz diagram outlines a mandatory risk assessment workflow to be completed before any handling of the compound.
Caption: Risk assessment workflow for this compound.
Safe Handling and Engineering Controls
All manipulations involving this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][16] The work area should be kept clean and free of clutter to prevent inadvertent contact with incompatible materials.[10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high-toxicity concerns, a Silver Shield™ glove under the outer nitrile glove is recommended.[12][16] | Prevents skin absorption, a primary route of exposure for azides.[12] Double-gloving provides a barrier against contamination during glove removal. |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashes.[7][16] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[16] | Prevents contact with clothing and skin. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[17] | Protects feet from spills. |
Prohibited Practices
To mitigate the specific risks of azides, the following actions are strictly prohibited:
-
Using Metal Spatulas: Never use metal spatulas for weighing or transferring solid azide compounds to avoid friction and the formation of shock-sensitive metal azides.[7][9][11] Use ceramic or plastic spatulas instead.[8][12]
-
Using Ground Glass Joints: Avoid exposing organic azides to ground glass joints, as the friction can cause explosive decomposition.[7][10][11]
-
Concentration via Evaporation: Do not concentrate azide-containing solutions by rotary evaporation or distillation, as this has been documented to cause explosions.[7][11]
-
Mixing with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform with azides, as this can form potentially explosive organic azides.[7][9][12]
Storage and Stability
Proper storage is critical to maintaining the compound's integrity and ensuring safety.
| Parameter | Condition | Justification |
| Temperature | Store at -20°C or below in its lyophilized form.[2][18][19] | Low temperatures minimize degradation and potential decomposition. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) and desiccated.[1] | Protects the compound from moisture and oxidative degradation. |
| Light | Protect from light.[7][14] | Azides can be light-sensitive and may decompose upon prolonged exposure. |
| Location | Store in a clearly labeled, designated area away from incompatible chemicals, particularly acids and heavy metals.[7][14] | Prevents accidental mixing and dangerous reactions. |
Experimental Protocol: Protein Labeling via CuAAC
This protocol provides a self-validating workflow for conjugating an alkyne-modified protein with this compound. The causality behind each step is explained to ensure both success and safety.
Reagent Preparation
-
Protein Solution: Prepare the alkyne-modified protein in a copper-free buffer (e.g., phosphate-buffered saline, pH 7.4). Degassing the buffer is recommended to minimize oxidation of the copper catalyst.
-
This compound Stock: Dissolve the lyophilized powder in an anhydrous, water-miscible solvent like DMSO to a concentration of 10 mM. This should be done immediately before use.
-
Catalyst Solution: Prepare the following fresh:
Conjugation Workflow
The following diagram illustrates the experimental workflow.
Caption: Workflow for protein conjugation using this compound.
Step-by-Step Methodology
-
To your alkyne-protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess. Rationale: Using an excess of the labeling reagent drives the reaction to completion.
-
In a separate microcentrifuge tube, briefly mix the CuSO₄ and THPTA solutions at a 1:2 molar ratio.[20] Rationale: The ligand chelates and stabilizes the copper ion.
-
Add the catalyst complex to the protein-azide mixture to a final concentration of 1-2 mM copper.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 5-10 mM.[21] Rationale: The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. Rationale: Longer incubation at a lower temperature can be beneficial for sensitive proteins.
-
Purification (Validation Step 1): Remove unreacted reagents and byproducts using size-exclusion chromatography (SEC) or dialysis. This step is crucial for downstream applications.
-
Characterization (Validation Step 2): Confirm successful conjugation via SDS-PAGE (a shift in molecular weight should be visible) and quantify the degree of labeling using UV-Vis spectroscopy by comparing the absorbance of the protein (280 nm) and the tetrazine (typically ~520 nm).
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the consequences of an accident.
Spill Response
The appropriate response depends on the scale and nature of the spill.
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Methodological & Application
Protocol for Dual Bioorthogonal Labeling of Proteins using Methyltetrazine-PEG4-Azide
Abstract
This comprehensive application note provides a detailed protocol for the versatile use of Methyltetrazine-PEG4-Azide, a heterobifunctional linker, in protein labeling. We will first describe the covalent attachment of this linker to an alkyne-modified protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Subsequently, we will detail the protocol for the secondary bioorthogonal ligation of the now tetrazine-functionalized protein to a trans-cyclooctene (TCO)-containing molecule. This dual-labeling strategy offers researchers significant flexibility in designing complex bioconjugates for a wide array of applications, including diagnostics, therapeutics, and fundamental research.
Introduction: The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes[1]. This powerful concept has revolutionized our ability to study and manipulate biological molecules in their native environments. Among the most prominent bioorthogonal reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO)[2][3][4].
The iEDDA reaction between methyltetrazine and TCO is particularly noteworthy for its exceptionally fast reaction kinetics, proceeding efficiently at low concentrations without the need for a catalyst[2][5][6]. Methyltetrazine derivatives are also lauded for their stability in aqueous environments, a critical feature for biological applications[7].
This compound is a heterobifunctional linker that capitalizes on two distinct bioorthogonal reactions. It possesses an azide group for attachment to alkyne-modified molecules via CuAAC and a methyltetrazine moiety for rapid ligation to TCO-modified molecules[8][9]. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance[10][11][12][13].
This dual-functionality enables a modular and strategic approach to constructing complex protein conjugates. For instance, a protein can first be functionalized with an alkyne handle through metabolic labeling or site-specific enzymatic modification. The this compound linker is then "clicked" onto the protein. The newly introduced methyltetrazine group is then available for a rapid and specific reaction with a TCO-labeled entity, such as a fluorescent dye, a drug molecule, or another protein.
Reaction Mechanism: A Two-Step Process
The overall labeling strategy involves two sequential bioorthogonal reactions:
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The first step involves the covalent attachment of this compound to an alkyne-modified protein. This reaction proceeds via the well-established CuAAC mechanism, which forms a stable triazole linkage[3][10][14][15]. The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate)[11][14]. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and protect the protein from oxidative damage[2][16].
Step 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
Once the protein is functionalized with the methyltetrazine moiety, it can be reacted with a TCO-containing molecule. This reaction is a [4+2] cycloaddition where the electron-poor tetrazine (diene) reacts with the electron-rich, strained TCO (dienophile)[2][15]. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product[6][15].
Caption: Dual bioorthogonal labeling workflow.
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
This protocol details the steps for the copper-catalyzed click chemistry reaction to attach the methyltetrazine linker to your protein of interest that has been pre-functionalized with a terminal alkyne.
3.1.1. Materials Required
-
Alkyne-modified protein in an azide-free, amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
CuAAC Reaction Buffer Components:
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
THPTA ligand solution (e.g., 100 mM in water)[17].
-
Sodium Ascorbate solution (e.g., 300 mM in water). Note: Always prepare fresh.
-
-
Purification tools (e.g., desalting columns, dialysis cassettes).
3.1.2. Reagent Preparation
-
Alkyne-Modified Protein: Prepare your protein at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄ Stock Solution: Prepare a 20 mM stock solution in deionized water.
-
THPTA Stock Solution: Prepare a 100 mM stock solution in deionized water[17].
-
Sodium Ascorbate Stock Solution: Immediately before use, prepare a 300 mM stock solution in deionized water. Do not store.
3.1.3. CuAAC Reaction Procedure
The following procedure is for a 200 µL final reaction volume. The volumes can be scaled as needed.
-
To a 1.5 mL microcentrifuge tube, add the following in the specified order:
-
50 µL of your alkyne-modified protein solution (1-5 mg/mL).
-
An appropriate volume of PBS to bring the final reaction volume to 200 µL.
-
A 10-20 fold molar excess of this compound stock solution.
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution (final concentration: 5 mM). Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution (final concentration: 1 mM). Vortex briefly.
-
To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution (final concentration: 15 mM). Vortex briefly.
-
Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle mixing.
3.1.4. Purification of the Methyltetrazine-Labeled Protein
It is crucial to remove the copper catalyst and excess reagents after the reaction.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4) to separate the labeled protein from smaller molecules.
-
Dialysis: Alternatively, dialyze the reaction mixture against your desired storage buffer using an appropriate molecular weight cutoff (MWCO) dialysis cassette. Perform several buffer changes over 24-48 hours.
Protocol 2: iEDDA Ligation of Methyltetrazine-Labeled Protein with a TCO-Molecule
This protocol describes the rapid and catalyst-free reaction between your newly synthesized methyltetrazine-labeled protein and a TCO-functionalized molecule.
3.2.1. Materials Required
-
Purified methyltetrazine-labeled protein from Protocol 1.
-
TCO-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug).
-
Reaction buffer (e.g., PBS, pH 7.4).
3.2.2. iEDDA Ligation Procedure
-
Prepare a solution of your methyltetrazine-labeled protein in PBS, pH 7.4.
-
Prepare a stock solution of your TCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the iEDDA ligation.
-
(Optional) If necessary, purify the final conjugate to remove any unreacted TCO-molecule using size-exclusion chromatography or dialysis as described in section 3.1.4.
Data Presentation and Quantitative Analysis
| Parameter | CuAAC Reaction | iEDDA Ligation |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Catalyst Required | Yes (Cu(I)) | No |
| Typical Temperature | Room Temperature | Room Temperature |
| Typical pH Range | 6.5 - 8.5 | 6.0 - 9.0 |
| Typical Reaction Time | 1 - 4 hours | 15 - 60 minutes |
| Byproducts | None (ideally) | Nitrogen Gas (N₂) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency in CuAAC | Inactive copper catalyst | Always use a freshly prepared solution of sodium ascorbate. Ensure the THPTA:CuSO₄ ratio is at least 5:1 to stabilize Cu(I). |
| Buffer contains primary amines or azides | Use a compatible buffer like PBS. Avoid Tris, glycine, or buffers containing sodium azide. | |
| Insufficient molar excess of linker | Increase the molar excess of this compound to 20-fold or higher. | |
| Protein Precipitation | Oxidative damage to the protein | Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| High concentration of organic solvent | Ensure the final concentration of DMSO from the linker stock solution does not exceed 10% (v/v). | |
| Low Yield in iEDDA Ligation | Inaccurate protein concentration | Re-quantify your methyltetrazine-labeled protein before proceeding with the iEDDA reaction. |
| Steric hindrance | The PEG4 spacer is designed to minimize this, but for very large TCO molecules, a longer PEG spacer may be beneficial. |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow.
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm Blogs. [Link]
-
Hong, V., et al. (2010). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Chemical Communications, 46(1), 84-86. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Jena Bioscience. (n.d.). CuAAC Biomolecule Reaction Buffer Kit (THPTA based). Jena Bioscience. [Link]
-
LifeTein. (n.d.). Peptide Methyltetrazine Drug Conjugate: Click Chemistry. LifeTein. [Link]
-
Click Chemistry Tools. (2016). Understanding Methyltetrazine-Peg4-Nhs Ester. Medium. [Link]
-
Al-Sabi, A., & Ross, S. (2016). Mechanism of the Tz ligation, consisting of an inverse electron-demand Diels–Alder[4 + 2] cycloaddition (IEDDA) between a tetrazine (Tz) and a trans-cyclooctene (TCO) derivative. ResearchGate. [Link]
-
Lang, K., & Chin, J. W. (2014). Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. Angewandte Chemie International Edition, 53(33), 8584-8588. [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Med Chem 101. [Link]
-
Rashidian, M., et al. (2013). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. Bioconjugate Chemistry, 24(9), 1277–1284. [Link]
-
Codelli, J. A., et al. (2008). Second-Generation Minimal Tags for Rapid Protein Capture. Journal of the American Chemical Society, 130(34), 11486–11493. [Link]
-
Click Chemistry Tools. (2016). An Overview of Methyltetrazine Amine. Medium. [Link]
-
Plass, T., et al. (2022). Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. bioRxiv. [Link]
-
IdeaExchange@UAkron. (2015). Click Chemistry Protein Immobilization. The University of Akron. [Link]
-
Aapptec. (2020). Azide and Alkyne-Containing Amino Acids. Aapptec Peptides. [Link]
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Application Notes and Protocols: A Step-by-Step Guide for Using Methyltetrazine-PEG4-Azide in Cell Imaging
Abstract
This comprehensive guide provides a detailed protocol for the use of Methyltetrazine-PEG4-Azide in cell imaging applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for precise and efficient labeling of cellular targets. This document outlines the chemical principles, provides step-by-step experimental procedures, and offers expert insights to ensure successful implementation of this advanced labeling technique.
Introduction: The Power of Bioorthogonal Chemistry in Cellular Imaging
Bioorthogonal chemistry has transformed our ability to study biological processes in their native environment.[1][2][3] These are chemical reactions that can occur within living systems without interfering with endogenous biochemical processes.[4] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[1][2][5] This reaction boasts exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for cytotoxic catalysts like copper.[5][6][7]
This compound is a heterobifunctional linker that embodies the principles of bioorthogonal chemistry.[8][9][10] It features a methyltetrazine moiety for rapid and specific reaction with a TCO-modified target, a hydrophilic PEG4 spacer to enhance aqueous solubility, and a terminal azide group for further functionalization via click chemistry if desired.[8][9][10] This guide will focus on the primary application of the methyltetrazine group for cell imaging.
The typical workflow for using this compound in cell imaging involves a two-step "pre-targeting" approach:
-
Modification: A biomolecule of interest (e.g., a cell surface protein, a metabolic label incorporated into glycans) is first labeled with a TCO group.
-
Ligation: The this compound, often conjugated to a fluorescent reporter, is then introduced and rapidly reacts with the TCO-tagged biomolecule, enabling visualization.
This strategy allows for minimal perturbation of the biological system and provides a highly specific and efficient method for imaging cellular components.
The Chemistry: Inverse-Electron-Demand Diels-Alder Cycloaddition
The core of this labeling technology is the iEDDA reaction between the electron-poor tetrazine ring of this compound and the electron-rich, strained double bond of a TCO-modified molecule.[1][5] This reaction is exceptionally fast, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹.[5] The reaction proceeds irreversibly, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the only byproduct.[5]
Caption: The inverse-electron demand Diels-Alder (iEDDA) reaction.
Materials and Reagents
Key Reagents
| Reagent | Supplier | Comments |
| This compound | Various | Often supplied as a red solid. |
| TCO-NHS Ester | Various | For labeling primary amines on proteins. |
| TCO-functionalized metabolic labels | Various | e.g., for glycans. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, etc. | For dissolving reagents. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco, etc. | For cell washing and incubations. |
| Cell Culture Medium | As required for your cell line | |
| Fetal Bovine Serum (FBS) | As required for your cell line | |
| Fluorescent Dye-Azide | Various | For conjugating to this compound if a fluorescent version is not directly used. |
Reagent Preparation and Storage
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, for a compound with a molecular weight of 474.51 g/mol , dissolve 4.75 mg in 1 mL of DMSO.[8]
-
Vortex briefly to ensure complete dissolution. The solution should be a clear, reddish color.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
-
TCO-NHS Ester Stock Solution:
-
Follow the same procedure as for the this compound to prepare a 10 mM stock solution in anhydrous DMSO.
-
Store at -20°C and protect from moisture, as the NHS ester is moisture-sensitive.
-
Experimental Protocols
This section details a two-step protocol for labeling cell surface proteins. This can be adapted for other targets.
Protocol 1: Labeling Cell Surface Proteins with TCO-NHS Ester (Pre-targeting)
This protocol describes the modification of cell surface proteins with TCO groups via their primary amines (e.g., lysine residues).
Caption: Workflow for labeling cell surface proteins with TCO.
Step-by-Step Procedure:
-
Cell Preparation: Culture your cells of interest to an appropriate confluency (e.g., 70-80%) in a suitable format for imaging (e.g., chambered coverglass, 96-well plate).
-
Washing: Gently aspirate the cell culture medium and wash the cells twice with 1X PBS, pH 7.4.
-
TCO-NHS Ester Preparation: Immediately before use, dilute the 10 mM TCO-NHS ester stock solution in PBS to a final working concentration. A starting concentration of 100-500 µM is recommended, but this may require optimization.
-
Incubation: Add the TCO-NHS ester working solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the TCO-NHS ester solution and wash the cells three times with 1X PBS to remove any unreacted reagent.
-
The cells are now ready for the ligation step with this compound.
Causality and Expert Insights:
-
Why PBS? The buffer should be free of primary amines (like Tris) which would compete with the cell surface proteins for reaction with the NHS ester.
-
Optimization is Key: The optimal concentration of TCO-NHS ester and incubation time can vary depending on the cell type and the density of targetable amines. A titration experiment is recommended to find the best balance between efficient labeling and minimizing potential cytotoxicity.
Protocol 2: Ligation with Methyltetrazine-PEG4-Fluorophore and Imaging
This protocol describes the reaction of a fluorescently-labeled Methyltetrazine with the TCO-modified cells.
Caption: Workflow for ligation and imaging with Methyltetrazine.
Step-by-Step Procedure:
-
Methyltetrazine-Fluorophore Preparation: Dilute the stock solution of your fluorescent Methyltetrazine conjugate (e.g., this compound pre-reacted with a DBCO-fluorophore, or a commercially available Methyltetrazine-fluorophore) in PBS to a final working concentration. A starting concentration of 1-10 µM is recommended.
-
Incubation: Add the Methyltetrazine-Fluorophore working solution to the TCO-labeled cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells two to three times with 1X PBS.
-
Imaging: Add fresh imaging medium (e.g., PBS or phenol red-free medium) to the cells. You can now proceed with fluorescence microscopy using the appropriate filter sets for your chosen fluorophore.
Causality and Expert Insights:
-
Rapid Kinetics: Due to the extremely fast reaction kinetics of the tetrazine-TCO ligation, long incubation times are generally not necessary.[5][6]
-
Low Concentrations: The high efficiency of the reaction allows for the use of low micromolar concentrations of the tetrazine probe, which helps to minimize background fluorescence and potential off-target effects.[6]
-
"No-Wash" Imaging: For live-cell imaging, the high turn-on ratio of some tetrazine-fluorophore pairs upon reaction can allow for imaging without a final wash step, which is beneficial for time-sensitive experiments.[11]
Data and Expected Results
Successful labeling will result in fluorescent signal localized to the cellular compartment where the TCO-modified biomolecule resides. For the protocol described above, you should observe fluorescence primarily on the cell surface.
| Parameter | Recommended Range | Purpose |
| TCO-NHS Ester Concentration | 100-500 µM | To achieve sufficient density of TCO groups on the cell surface. |
| TCO Incubation Time | 30-60 minutes | To allow for efficient reaction with primary amines. |
| Methyltetrazine-Fluorophore Conc. | 1-10 µM | To specifically label TCO groups with minimal background. |
| Tetrazine Incubation Time | 15-30 minutes | Sufficient time for the rapid iEDDA reaction to occur. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient TCO labeling. | Increase TCO-NHS ester concentration or incubation time. Ensure your buffer is amine-free. |
| Inactive Methyltetrazine probe. | Use a fresh aliquot of the tetrazine stock solution. Verify the probe's fluorescence. | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps after both TCO and tetrazine incubations. |
| Non-specific binding of the probe. | Decrease the concentration of the Methyltetrazine-fluorophore. Include a blocking step (e.g., with BSA) before adding the tetrazine probe. | |
| Cell Death/Toxicity | Reagent concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentrations of both TCO-NHS ester and the tetrazine probe.[12] |
| Prolonged incubation times. | Reduce incubation times, especially for the TCO-NHS ester step. |
Conclusion
The use of this compound in conjunction with TCO-modified targets provides a robust and versatile platform for cell imaging. The bioorthogonal nature and rapid kinetics of the tetrazine-TCO ligation enable highly specific and efficient labeling in complex biological environments with minimal perturbation. By following the protocols and recommendations outlined in this guide, researchers can confidently employ this powerful chemical tool to advance their studies in cell biology and drug discovery.
References
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Al-Amin, M., & El-Sayed, M. E. H. (2024). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. Bioorganic Chemistry, 150, 107573. [Link]
-
Musavikova, A., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Bioorganic Chemistry. [Link]
-
Lang, K., et al. (2012). Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific in Vivo Bioorthogonal Ligation with trans-Cyclooctenes. Journal of the American Chemical Society, 134(25), 10317–10320. [Link]
-
Ploeger, L., et al. (2022). Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy. ChemBioChem, 23(20), e202200363. [Link]
-
Li, J., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 987139. [Link]
-
Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. [Link]
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Song, W., et al. (2017). Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery. Theranostics, 7(17), 4340–4351. [Link]
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Li, J., & Chen, P. R. (2023). Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. Angewandte Chemie International Edition, 62(1), e202212423. [Link]
-
van den Biggelaar, M., et al. (2023). A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells. Journal of the American Chemical Society, 145(23), 12619–12627. [Link]
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Chatterjee, S., & Maiti, S. (2023). Bioorthogonal Chemistry in Cellular Organelles. Topics in Current Chemistry, 381(6), 63. [Link]
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Orsolic, D., et al. (2024). Bioorthogonal Reactions in Bioimaging. International Journal of Molecular Sciences, 25(5), 2636. [Link]
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CD Bioparticles. (n.d.). This compound. [Link]
-
Wu, H., et al. (2017). Bioorthogonal chemistry in living animals. National Science Review, 4(3), 323–325. [Link]
-
Witte, M. D., et al. (2017). Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. Chemical Science, 8(3), 2117–2123. [Link]
-
Götz, R., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Nature Communications, 10(1), 3239. [Link]
-
Ploeger, L., et al. (2022). Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy. ChemBioChem, 23(20), e202200363. [Link]
-
Ravasco, J. M. J. M., & Coelho, J. A. S. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. RSC Chemical Biology, 5(6), 535–553. [Link]
-
Nikic, I., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(5), 780–791. [Link]
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- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
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Applications of Methyltetrazine-PEG4-Azide in Advanced Drug Delivery Systems: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Convergence of Bioorthogonal Chemistry and Precision Therapeutics
In the landscape of modern drug delivery, precision is paramount. The ability to deliver a therapeutic payload to a specific site of action while minimizing off-target effects is the holy grail of pharmaceutical development. It is within this context that bioorthogonal chemistry has emerged as a transformative force, providing a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO).
This guide focuses on a key enabler of this technology: Methyltetrazine-PEG4-Azide . This heterobifunctional linker is a versatile tool that marries the rapid and specific reactivity of the methyltetrazine moiety with the utility of an azide group for "click" chemistry, all while benefiting from the physicochemical advantages conferred by a polyethylene glycol (PEG) spacer.[1][2][3]
As a Senior Application Scientist, my goal is not merely to present protocols, but to provide the underlying rationale and field-proven insights that will empower you to not only replicate these methods but also to innovate upon them. This guide is structured to provide a comprehensive understanding of the applications of this compound in drug delivery, from the fundamental principles to detailed, actionable protocols.
Section 1: The Molecular Toolkit - Understanding this compound
This compound is a molecule of elegant design, with each component playing a crucial role in its function.[4]
-
Methyltetrazine: This is the "warhead" for the IEDDA reaction. The methyl group provides a balance of high reactivity towards TCO and sufficient stability in aqueous environments.[5] The IEDDA reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, enabling efficient ligation even at low concentrations.[6] This reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological media without cross-reactivity with endogenous functional groups.[1]
-
PEG4 Spacer: The tetraethylene glycol linker is not merely a spacer. It imparts several critical properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the molecule and any hydrophobic drugs or moieties it is conjugated to.[1][7]
-
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the reactive moieties and the conjugated biomolecule, minimizing steric hindrance and facilitating efficient reactions.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic volume of therapeutics, which can reduce renal clearance and prolong circulation half-life.[4]
-
-
Azide Group: The terminal azide is a versatile handle for conjugation via "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the attachment of a wide range of molecules, including drugs, imaging agents, or targeting ligands that have been functionalized with an alkyne.[1]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₃N₇O₄ | [1] |
| Molecular Weight | 389.4 g/mol | [1] |
| Appearance | Red crystalline solid | [1] |
| Solubility | Soluble in DMSO, DMF, Methanol | [2] |
| Storage Conditions | -20°C, desiccated | [1] |
Section 2: Core Applications in Drug Delivery
The unique properties of this compound make it a powerful tool for constructing sophisticated drug delivery systems. Here, we explore three primary applications:
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker technology is critical for the stability and efficacy of an ADC. This compound can be employed in ADC construction in a modular fashion.
Conceptual Workflow for ADC Synthesis:
Caption: Modular workflow for ADC synthesis.
This modular approach allows for the independent synthesis and purification of the tetrazine-payload and the TCO-modified antibody, followed by a rapid and efficient final ligation step. This can improve the homogeneity and overall yield of the final ADC.[8]
Nanoparticle Functionalization for Targeted Delivery
Nanoparticles, such as liposomes and polymeric nanoparticles, are versatile platforms for drug delivery. Functionalizing their surface with targeting ligands is crucial for enhancing their accumulation in diseased tissues. This compound provides a robust method for achieving this.
Workflow for Liposome Functionalization:
Caption: Surface functionalization of liposomes.
This strategy allows for the precise control over the density of targeting ligands on the nanoparticle surface. The bioorthogonal nature of the final ligation step ensures that the drug encapsulated within the nanoparticle is not compromised.
Pre-targeted Drug Delivery
Pre-targeting is an innovative strategy that separates the delivery of the targeting agent and the therapeutic agent into two steps. This approach is particularly beneficial for radioimmunotherapy, where it can significantly reduce the radiation dose to healthy tissues.[9]
The Pre-targeting Principle:
-
Step 1: A TCO-modified antibody is administered and allowed to accumulate at the tumor site and clear from circulation.
-
Step 2: A much smaller, rapidly clearing tetrazine-linked drug or imaging agent is administered. It quickly finds and reacts with the pre-localized TCO-antibody at the tumor, while any excess is rapidly excreted.
Caption: The pre-targeting strategy workflow.
This approach has been shown to significantly improve tumor-to-background ratios in imaging and therapeutic efficacy in preclinical models.[9]
Section 3: Detailed Experimental Protocols
The following protocols are provided as a guide. As a scientist, you must recognize that optimization is often necessary for specific antibodies, nanoparticles, and drug molecules.
Protocol 1: Conjugation of this compound to an Alkyne-Modified Payload
This protocol describes the conjugation of this compound to a payload containing a terminal alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified payload (e.g., drug, fluorescent dye)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified payload in anhydrous DMSO.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of CuSO₄ and sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
PBS (to bring the final volume to 1 mL)
-
100 µL of 10 mM alkyne-payload (1 µmol, 1 equivalent)
-
120 µL of 10 mM this compound (1.2 µmol, 1.2 equivalents)
-
20 µL of 50 mM THPTA (1 µmol, 1 equivalent)
-
20 µL of 100 mM CuSO₄ (2 µmol, 2 equivalents)
-
-
Vortex briefly to mix.
-
Add 40 µL of 100 mM sodium ascorbate (4 µmol, 4 equivalents) to initiate the reaction.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification and Analysis:
-
Purify the tetrazine-payload conjugate by reverse-phase HPLC.
-
Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the desired product.
-
Lyophilize the pure fractions to obtain the final product.
-
Rationale for Experimental Choices:
-
Excess of this compound: A slight molar excess of the azide ensures complete consumption of the more valuable alkyne-modified payload.
-
THPTA Ligand: THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and improving reaction efficiency in aqueous media.
-
Sodium Ascorbate: This reducing agent reduces Cu(II) to the active Cu(I) catalyst in situ.
Protocol 2: Functionalization of Liposomes with Tetrazine Moieties
This protocol details the functionalization of pre-formed liposomes containing an alkyne-functionalized lipid with this compound.
Materials:
-
Pre-formed liposomes containing a known molar percentage of an alkyne-functionalized lipid (e.g., DSPE-PEG-Alkyne)
-
This compound
-
Reagents for CuAAC (as in Protocol 1) or a DBCO-functionalized linker for SPAAC
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
Dynamic Light Scattering (DLS) for size analysis
Procedure:
-
Liposome Preparation: Prepare liposomes using your standard laboratory protocol (e.g., thin-film hydration followed by extrusion) to a final lipid concentration of 10-20 mM.
-
Conjugation Reaction (CuAAC):
-
To 1 mL of the liposome suspension in PBS, add the CuAAC reagents in the same order and molar ratios relative to the alkyne-lipid as described in Protocol 1.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Separate the tetrazine-functionalized liposomes from unreacted reagents by passing the reaction mixture through an SEC column equilibrated with PBS.
-
Collect the fractions corresponding to the liposomes (typically the void volume).
-
-
Characterization:
-
Measure the size and polydispersity index (PDI) of the functionalized liposomes using DLS to ensure they have not aggregated.
-
Quantify the amount of conjugated tetrazine by reacting a sample of the liposomes with a TCO-functionalized fluorescent dye and measuring the fluorescence.
-
Rationale for Experimental Choices:
-
SEC Purification: SEC is a gentle method for separating large liposomes from small molecule reactants without disrupting the liposomal structure.
-
DLS Analysis: This is a critical quality control step to confirm the colloidal stability of the liposomes post-conjugation.
Protocol 3: Pre-targeted Cell Labeling and Imaging
This protocol describes an in vitro pre-targeting experiment to label cells expressing a specific surface antigen.
Materials:
-
Cells expressing the target antigen
-
TCO-modified monoclonal antibody specific for the target antigen
-
Tetrazine-functionalized fluorescent dye (synthesized as in Protocol 1)
-
Cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Antibody Incubation (Pre-targeting):
-
Plate cells in a suitable imaging dish and allow them to adhere overnight.
-
Incubate the cells with the TCO-modified antibody (1-10 µg/mL in cell culture medium) for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove unbound antibody.
-
-
Tetrazine-Dye Incubation:
-
Incubate the cells with the tetrazine-functionalized fluorescent dye (1-5 µM in cell culture medium) for 15-30 minutes at 37°C.
-
Wash the cells three times with PBS to remove the unbound dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Expected Outcome:
You should observe specific fluorescent labeling of the cells that were pre-targeted with the TCO-antibody. Control cells that were not incubated with the antibody should show minimal fluorescence.
Section 4: Quantitative Data and Performance Metrics
The following tables provide representative data from the literature to guide your expectations for these applications.
Table 1: Reaction Efficiencies and Drug-to-Antibody Ratios (DARs) in ADC Synthesis
| Conjugation Method | Antibody | Payload | Reaction Efficiency | Final DAR | Reference(s) |
| Tetrazine-TCO Ligation | Trastuzumab | MMAE | >90% | ~2.0 | [8] |
| Thiol-Maleimide | Trastuzumab | MMAE | 70-80% | 1.8-2.2 | [8] |
Table 2: Nanoparticle Functionalization and In Vivo Tumor Uptake
| Nanoparticle | Targeting Ligand | In Vivo Tumor Uptake (%ID/g) | Reference(s) |
| Liposomes | pHLIP-Tz | 3.5 ± 1.2 | [10] |
| Polymeric Nanoparticles | RGD peptide | ~5 | [9] |
Table 3: Pre-targeted Radioimmunotherapy Biodistribution
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Reference(s) |
| 3 hours | 4.2 | 0.5 | 1.2 | 2.5 | [9] |
| 24 hours | 3.8 | 0.1 | 0.8 | 1.0 | [9] |
Section 5: Troubleshooting Guide
Even with robust protocols, challenges can arise. Here are some common issues and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Inactive reagents (hydrolysis of NHS esters, degradation of tetrazine) - Steric hindrance - Incorrect buffer (e.g., containing primary amines like Tris) | - Use fresh, anhydrous solvents for stock solutions. - Store reagents properly at -20°C, desiccated. - Consider a longer PEG spacer. - Use a non-amine-containing buffer like PBS or HEPES. |
| Nanoparticle Aggregation | - High concentration of nanoparticles during conjugation - Inappropriate buffer pH or ionic strength | - Work with more dilute nanoparticle suspensions. - Optimize buffer conditions. - Use a sonicator to disperse aggregates before conjugation.[11] |
| High Background in Imaging | - Insufficient washing to remove unbound reagents - Non-specific binding of the antibody or dye | - Increase the number and duration of washing steps. - Include a blocking step (e.g., with BSA) before antibody incubation. |
| Low Drug Loading | - Poor solubility of the drug - Inefficient encapsulation method | - Use a co-solvent to improve drug solubility during loading. - Optimize the drug-to-lipid/polymer ratio. - Explore different nanoparticle formulation techniques.[12] |
Conclusion: A Versatile Tool for Next-Generation Drug Delivery
This compound stands out as a powerful and versatile tool in the drug delivery scientist's arsenal. Its ability to facilitate rapid, specific, and bioorthogonal ligations, combined with the beneficial properties of the PEG linker, enables the construction of highly sophisticated and effective drug delivery systems. From enhancing the precision of ADCs to enabling innovative pre-targeting strategies, the applications of this molecule are vast and continue to expand.
The protocols and insights provided in this guide are intended to serve as a strong foundation for your research and development efforts. By understanding the "why" behind the "how," you are well-equipped to tackle the challenges of developing the next generation of targeted therapeutics.
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Battisti, A., et al. (2021). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. Available at: [Link]
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Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Available at: [Link]
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Daglioglu, C., et al. (2018). Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy. Polymers. Available at: [Link]
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Garcia-Fernandez, L., et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. Biosensors. Available at: [Link]
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Application Notes & Protocols: Leveraging Methyltetrazine-PEG4-Azide for Advanced In Vivo Pre-targeted Imaging
Introduction: A Paradigm Shift in In Vivo Imaging
The pursuit of high-contrast, high-sensitivity molecular imaging within a living organism is a cornerstone of modern biomedical research and drug development. A significant challenge has been achieving a high target-to-background signal ratio, especially when using targeting vectors with slow pharmacokinetics, such as monoclonal antibodies (mAbs).[1] The pre-targeting approach elegantly circumvents this issue by decoupling the tumor-targeting event from the delivery of the imaging payload.[2][3] This two-step strategy first involves the administration of a modified, non-labeled antibody that accumulates at the target site and clears from circulation. This is followed by the injection of a small, rapidly clearing imaging agent that specifically reacts with the pre-localized antibody.[2]
At the heart of this strategy lies the need for a reaction that is rapid, highly specific, and completely inert to the complex biological milieu—a concept known as bioorthogonal chemistry.[4] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile (most notably, a trans-cyclooctene or TCO) has emerged as the premier choice for in vivo applications.[5][6] This reaction boasts exceptionally fast kinetics without the need for a catalyst, proceeding efficiently at the low concentrations required for in vivo studies.[3][7] This guide provides an in-depth exploration of Methyltetrazine-PEG4-Azide , a versatile reagent designed to harness the power of the IEDDA reaction for pre-targeted in vivo imaging.
The Reagent: Deconstructing this compound
This compound is a heterobifunctional linker meticulously designed for bioorthogonal applications.[8][9] Its structure is a triad of functional components, each playing a critical role in its efficacy.
-
Methyltetrazine Moiety: This electron-deficient diene is the reactive engine of the molecule. It rapidly and specifically undergoes the IEDDA cycloaddition with a strained alkene, such as TCO.[10][11] The methyl group provides enhanced stability compared to some other tetrazine derivatives, which is crucial for maintaining reactivity under physiological conditions.[12]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a hydrophilic chain that confers several key advantages for in vivo work.[13] It significantly improves the aqueous solubility of the molecule, prevents aggregation, and can reduce non-specific binding.[14] Furthermore, PEGylation is a well-established strategy to optimize pharmacokinetics, potentially extending circulation time and improving biodistribution.[15]
-
Azide Handle: The terminal azide group is a versatile chemical handle for conjugation. It allows for the stable and efficient attachment of a wide array of functional molecules—such as fluorophores, radiometal chelators, or small molecule drugs—via well-established click chemistry reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9]
Caption: The sequential workflow for pre-targeted in vivo imaging.
Experimental Protocols
The successful implementation of a pre-targeted imaging study involves three key phases: 1) conjugation of the imaging reporter to the this compound probe, 2) modification of the targeting vector with a dienophile, and 3) the in vivo pre-targeting and imaging procedure.
Protocol 1: Conjugation of an Alkyne-Functionalized Reporter to this compound
This protocol describes a general method for attaching an alkyne-containing molecule (e.g., DBCO-Fluorophore or DIBO-DOTA chelator) to this compound via a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This method is preferred for sensitive biomolecules as it avoids the potential toxicity of a copper catalyst. [7] Materials:
-
This compound
-
Alkyne-functionalized reporter molecule (e.g., DBCO-Cy5)
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical and/or preparative HPLC system
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and the alkyne-functionalized reporter in DMSO at a concentration of 10 mM.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-reporter with a slight molar excess (e.g., 1.2 equivalents) of the this compound solution.
-
If necessary, add PBS to ensure the final DMSO concentration is below 10% (v/v) to maintain the solubility of biomolecules, though for small molecule conjugation, pure DMSO is often suitable.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, protected from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using analytical reverse-phase HPLC (RP-HPLC) by observing the consumption of starting materials and the formation of the product peak.
-
Once the reaction is complete, purify the final Methyltetrazine-Probe conjugate using preparative RP-HPLC.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC.
-
Lyophilize the purified product and store it at -20°C or -80°C, desiccated and protected from light.
-
Protocol 2: Modification of a Monoclonal Antibody with TCO
This protocol details the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody (mAb) using an N-hydroxysuccinimide (NHS) ester-functionalized TCO, which reacts with primary amines (lysine residues) on the antibody surface. [2] Materials:
-
Targeting monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
TCO-PEG4-NHS ester (or similar activated TCO)
-
Anhydrous DMSO
-
Spin desalting columns (e.g., 40 kDa MWCO)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 2-10 mg/mL in PBS. Ensure the buffer is free from primary amines like Tris.
-
TCO-NHS Solution: Prepare a fresh 10-20 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio must be determined empirically for each antibody to balance labeling efficiency with immunoreactivity.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted TCO-NHS ester by purifying the mAb-TCO conjugate using a desalting column equilibrated with sterile PBS.
-
-
Characterization:
-
Determine the final concentration of the mAb-TCO conjugate using a UV-Vis spectrophotometer at 280 nm.
-
The degree of labeling (DOL), or the average number of TCO molecules per antibody, can be estimated using MALDI-TOF mass spectrometry. [16] * Assess the immunoreactivity of the mAb-TCO conjugate using an appropriate binding assay (e.g., ELISA, flow cytometry).
-
-
Storage: Store the purified mAb-TCO conjugate in sterile PBS at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: In Vivo Pre-targeted Imaging in a Xenograft Mouse Model
This protocol provides a general workflow for a pre-targeted imaging study in tumor-bearing mice using the prepared reagents. [2][17]All animal procedures must be performed in accordance with institutional guidelines and approved protocols.
Animal Model:
-
Immunodeficient mice (e.g., BALB/c nude) bearing established subcutaneous tumor xenografts that express the target antigen for the chosen mAb.
Procedure:
-
Step 1 - mAb-TCO Administration (Pre-targeting):
-
Administer the mAb-TCO conjugate (typically 50-200 µg per mouse, depending on the antibody) via intravenous (tail vein) injection.
-
-
Step 2 - Pre-targeting Interval:
-
Allow the mAb-TCO conjugate to circulate for an optimized period (typically 24 to 72 hours). This interval is critical to allow for maximum tumor localization and clearance of the unbound antibody from the bloodstream, thereby minimizing background signal. [17][18]3. Step 3 - Imaging Probe Administration:
-
Administer the Methyltetrazine-Probe conjugate (fluorescent or radiolabeled) via intravenous injection. The dose will depend on the imaging modality (e.g., 5-15 MBq for PET imaging with a ⁶⁴Cu-labeled probe). [16]The molar ratio of the tetrazine probe to the injected mAb-TCO is a key parameter for optimization. [17]4. Step 4 - Imaging:
-
Perform imaging at various time points post-injection of the tetrazine probe (e.g., 1, 4, 12, and 24 hours). [17]The optimal imaging window will depend on the clearance rate of the specific tetrazine probe used.
-
For fluorescence imaging, use an appropriate whole-animal imaging system. For nuclear imaging, use a PET/CT or SPECT/CT scanner.
-
-
Step 5 - Biodistribution Analysis (Endpoint):
-
After the final imaging scan, euthanize the animals.
-
Collect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measure the radioactivity in each tissue using a gamma counter and express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Caption: The IEDDA reaction covalently links the probe to the target.
Quantitative Data and Experimental Considerations
| Parameter | Typical Value / Range | Rationale & Key Considerations | Source(s) |
| IEDDA Reaction Rate (k₂) | 1 - 100,000 M⁻¹s⁻¹ | Extremely rapid rates are essential for efficient reaction at low in vivo concentrations. Rate depends on the specific tetrazine and dienophile pairing. | [3][19] |
| mAb-TCO Dose | 50 - 200 µg / mouse | Must be sufficient for tumor saturation but low enough to clear effectively. Optimize for each antibody-antigen system. | [2][17] |
| Pre-targeting Interval | 24 - 72 hours | Balances maximal tumor uptake of the mAb-TCO with its clearance from blood to reduce background. | [16][17][18] |
| Tetrazine Probe Dose (PET) | 5 - 15 MBq (e.g., ⁶⁴Cu, ⁶⁸Ga) | Dose should provide sufficient signal for imaging without causing saturation or radiation-induced effects. | [2][20] |
| Imaging Timepoints | 1 - 24 hours post-probe | The small tetrazine probe clears rapidly. Early timepoints often yield the best tumor-to-background ratios. | [17][21] |
| Antibody DOL (TCO/mAb) | 2 - 8 | A higher DOL can increase signal but may negatively impact antibody solubility and immunoreactivity. Requires careful optimization. | [16][22] |
Critical Experimental Insights
-
Choice of Dienophile: While TCO is the most common dienophile for its high reactivity, other strained alkenes like norbornenes can be used, although they typically exhibit slower kinetics. [19]The stability of the dienophile on the antibody during storage and circulation is paramount.
-
Tetrazine Stability: The in vivo stability of the tetrazine probe is crucial. Factors like the substituents on the tetrazine ring can influence both stability and reactivity. [19][23]Hydrophilic tetrazines generally show better pharmacokinetics and lower non-specific uptake. [1]* Pharmacokinetics: The PEG4 linker on this compound is designed to improve pharmacokinetics, but the properties of the attached imaging reporter (e.g., charge, size) will also significantly influence the overall biodistribution and clearance profile of the final probe. [24]* Clearing Agents: For some applications, a "clearing agent" can be administered after the mAb-TCO has localized to the tumor but before the imaging probe is injected. This agent is designed to bind to and accelerate the clearance of any remaining circulating mAb-TCO, further improving image contrast. [21]
Conclusion
The use of this compound in a pre-targeted imaging strategy represents a powerful and versatile platform for researchers in oncology, immunology, and drug development. By leveraging the unparalleled speed and specificity of the inverse-electron-demand Diels-Alder reaction, this approach enables high-contrast molecular imaging with reduced off-target exposure. [21][25]The modularity afforded by the azide handle allows for the straightforward attachment of diverse imaging payloads, making this reagent adaptable for various modalities, including PET, SPECT, and fluorescence imaging. [8][26]The protocols and considerations outlined in this guide provide a robust framework for the successful design and execution of advanced in vivo imaging studies, ultimately facilitating a deeper understanding of biological processes in their native environment.
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- 18. research.tue.nl [research.tue.nl]
- 19. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Pretargeted Imaging and Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Modular Strategy for Fluorescent Labeling of Biomolecules via Methyltetrazine-PEG4-Azide
Introduction: The Power of Bioorthogonal Chemistry
Fluorescent labeling is a cornerstone technique for visualizing and quantifying biomolecules in complex biological systems.[][2] Traditional labeling methods, however, can be limited by harsh reaction conditions or lack of specificity.[3] Bioorthogonal chemistry offers a powerful solution, employing reactions that proceed with high efficiency and selectivity within a physiological environment without interfering with native biological processes.[4][5]
Among the most robust bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained alkene, such as a trans-cyclooctene (TCO).[6][7] This reaction boasts exceptionally fast kinetics—unparalleled by many other bioorthogonal pairs—and proceeds cleanly without the need for cytotoxic catalysts.[8][9]
This guide details a versatile, two-stage modular strategy for fluorescently labeling biomolecules. This approach leverages the Methyltetrazine-PEG4-Azide linker, a heterobifunctional molecule that serves as the central hub connecting the biomolecule of interest to a fluorescent probe.[10][11][12] The workflow involves:
-
Functionalization of the Fluorophore: A strained alkyne-modified fluorophore (e.g., DBCO-dye) is first reacted with the azide moiety of the this compound linker via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
Functionalization of the Biomolecule: The target biomolecule (e.g., a protein) is separately modified with a TCO group, typically by reacting primary amines (lysine residues) with a TCO-NHS ester.
-
Final Bioorthogonal Ligation: The two modified components are mixed, leading to a rapid and specific IEDDA reaction that covalently links the fluorophore to the biomolecule.
This modular approach provides exceptional control and flexibility, allowing researchers to pair virtually any TCO-modified biomolecule with any DBCO-functionalized probe.
Principle of the Reaction & Workflow
The success of this labeling strategy hinges on the chemoselectivity of two distinct "click chemistry" reactions.[13][14]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click reaction joins the DBCO-functionalized fluorophore to the azide group of the linker.[13][15][16] The inherent ring strain of the dibenzocyclooctyne (DBCO) group enables a rapid cycloaddition with the azide under mild, aqueous conditions.[17]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This is the final, exceptionally fast ligation step. The electron-deficient tetrazine on the fluorophore-linker conjugate reacts specifically with the electron-rich TCO dienophile installed on the biomolecule.[5][7][9]
The polyethylene glycol (PEG) spacer (PEG4) incorporated into the linker is crucial for enhancing the water solubility of hydrophobic dyes and reducing aggregation of the final conjugate.[18][19][][21] This flexible spacer also minimizes steric hindrance, ensuring efficient reaction between the two large molecular partners.[8][19]
Visualizing the Strategy
Caption: Modular workflow for fluorescent labeling.
Materials and Reagents
Key Reagents
| Reagent | Supplier Examples | Purpose |
| This compound | AxisPharm, Conju-Probe, BroadPharm | Heterobifunctional linker[10][12][22] |
| TCO-NHS Ester | Interchim, BroadPharm, Jena Bioscience | For amine-reactive TCO modification of proteins[8] |
| DBCO-Fluorophore (e.g., DBCO-Cy5) | Various | Azide-reactive fluorescent probe |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving reagents |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard lab supply | Reaction and storage buffer for biomolecules |
| Amine-free Buffer, pH 8.3-8.5 | e.g., 0.1 M Sodium Bicarbonate | Buffer for NHS ester reactions[23][24] |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | Standard lab supply | To stop NHS ester reactions[8] |
| Desalting Columns (e.g., Zeba™ Spin) | ThermoFisher Scientific | For buffer exchange and removal of excess reagents[25] |
| Size Exclusion Chromatography (SEC) Column | Various | For final purification of the labeled conjugate |
Reagent Properties
| Compound | Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₁H₃₀N₈O₅ | 474.51[12] |
Experimental Protocols
PART A: Preparation of Methyltetrazine-Functionalized Fluorophore
Causality: This initial step creates the reactive fluorescent probe. By reacting the expensive DBCO-fluorophore with a slight molar excess of the this compound linker, we ensure complete conversion of the fluorophore. This reaction proceeds via SPAAC, which is highly efficient and does not require a catalyst.[13][15]
-
Reagent Preparation:
-
Dissolve the DBCO-fluorophore in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 12 mM.
-
-
Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of the DBCO-fluorophore solution with 1.2 equivalents of the this compound solution.
-
Vortex briefly to mix.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Storage:
-
The resulting Methyltetrazine-PEG4-Fluorophore solution can be stored at -20°C for several months. Confirmation of reaction completion via LC-MS is recommended for rigorous applications but is often unnecessary due to the high efficiency of the SPAAC reaction.
-
DBCO [label="DBCO-\nFluorophore", image="https://storage.googleapis.com/gemini-in-prod-public-images/chem-structures/DBCO.png", labelloc=b]; AzideLinker [label="Azide-\nPEG4-MeTet", image="https://storage.googleapis.com/gemini-in-prod-public-images/chem-structures/Azide-PEG4-MeTet.png", labelloc=b]; TetDye [label="MeTet-PEG4-\nFluorophore", image="https://storage.googleapis.com/gemini-in-prod-public-images/chem-structures/MeTet-PEG4-Fluorophore.png", labelloc=b];
{rank=same; DBCO; AzideLinker;}
DBCO -> TetDye [label="+", arrowhead=none]; AzideLinker -> TetDye [label="SPAAC\n(DMSO, RT, 2-4h)"]; }
Caption: Fluorophore functionalization via SPAAC.
PART B: Modification of Biomolecule with TCO
Causality: This protocol attaches the TCO "handle" to the biomolecule. N-Hydroxysuccinimide (NHS) esters react efficiently with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds.[26] The reaction is performed at a slightly alkaline pH (8.3-8.5) to ensure the lysine amines are deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester.[23] Controlling the molar ratio of TCO-NHS ester to protein is critical for achieving the desired Degree of Labeling (DOL).
-
Buffer Exchange:
-
Dissolve or exchange the biomolecule (e.g., an antibody at 2-5 mg/mL) into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Use a desalting column for rapid buffer exchange.[8]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[8]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Gently mix and incubate for 60 minutes at room temperature.[8]
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[8] The primary amine in Tris will react with and consume any remaining TCO-NHS ester.
-
Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted TCO reagent and quenching buffer by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The TCO-modified biomolecule is now ready for the final ligation step or can be stored at 4°C (short-term) or -80°C (long-term).
-
PART C: Final Bioorthogonal Labeling Reaction
Causality: This is the final conjugation step, driven by the highly rapid and specific IEDDA reaction.[8][9] A slight molar excess of the tetrazine-fluorophore is used to ensure that all TCO sites on the valuable biomolecule are labeled. The reaction is so efficient that it often reaches completion in under an hour at room temperature in standard biological buffers.[8]
-
Reaction Setup:
-
Combine the TCO-modified biomolecule (from Part B) with 1.5 to 3 equivalents of the Methyltetrazine-PEG4-Fluorophore (from Part A) in a microcentrifuge tube.
-
-
Incubation:
-
Incubate the mixture for 30-60 minutes at room temperature, protected from light. For very dilute samples or temperature-sensitive proteins, the incubation can be extended or performed at 4°C.
-
-
Purification:
-
The final fluorescently labeled biomolecule must be purified from excess, unreacted tetrazine-fluorophore. Size Exclusion Chromatography (SEC) is the most common and effective method, as it separates molecules based on size.
-
Caption: Final labeling via IEDDA reaction.
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each biomolecule.[27][28][29] Determining the DOL is essential for ensuring experimental consistency and optimizing labeling performance.[28][30] A DOL that is too low results in a weak signal, while a DOL that is too high can lead to protein denaturation or fluorescence self-quenching.[27][31] For antibodies, a DOL between 2 and 10 is often ideal.[31]
The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the fluorophore's absorbance maximum (λ_max).[27]
Calculation Steps:
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the dye (A_dye).
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, so its contribution must be subtracted. A correction factor (CF), specific to the dye, is used.
-
Corrected A₂₈₀ = A₂₈₀_measured - (A_dye × CF_dye)
-
Protein Concentration [M] = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
-
Calculate Dye Concentration:
-
Dye Concentration [M] = A_dye / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λ_max).
-
-
Calculate DOL:
-
DOL = Dye Concentration [M] / Protein Concentration [M]
-
| Parameter | Description |
| A₂₈₀ | Absorbance of the conjugate at 280 nm. |
| A_dye | Absorbance of the conjugate at the dye's λ_max. |
| ε_protein | Molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG). |
| ε_dye | Molar extinction coefficient of the dye (provided by manufacturer). |
| CF_dye | Correction factor for the dye at 280 nm (A₂₈₀ / A_max of free dye). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling | 1. Inactive NHS ester due to hydrolysis. 2. Presence of primary amines (Tris, glycine) in protein buffer during TCO labeling. 3. TCO or Tetrazine reagent has degraded. | 1. Prepare NHS ester solution fresh in anhydrous DMSO. 2. Ensure protein is in an amine-free buffer (bicarbonate, phosphate) at pH 8.3-8.5 for the NHS reaction. 3. Use fresh reagents and store them properly (desiccated, -20°C). |
| Low Degree of Labeling (DOL) | 1. Insufficient molar excess of TCO-NHS ester or Tetrazine-Fluorophore. 2. Short incubation time. | 1. Increase the molar excess of the labeling reagent in increments. 2. Extend the incubation time for the labeling reactions. |
| High Degree of Labeling (DOL) / Protein Precipitation | 1. Excessive molar excess of TCO-NHS ester leading to over-labeling. 2. Hydrophobic dye causing aggregation. | 1. Reduce the molar excess of the TCO-NHS ester. 2. Ensure the PEG4 linker is used to enhance solubility. Purify the final conjugate promptly via SEC. |
| High Background Fluorescence | Incomplete removal of excess Tetrazine-Fluorophore after final ligation. | Improve purification method. Use a longer SEC column or perform a second purification step (e.g., dialysis or repeat desalting column) to ensure complete removal of free dye.[][3] |
Conclusion
The modular labeling strategy centered on the this compound linker offers a robust, flexible, and highly efficient method for fluorescently labeling biomolecules. By combining the specificity of SPAAC and the unparalleled speed of the IEDDA reaction, researchers can achieve precise control over their bioconjugation experiments. The inclusion of a PEG spacer further enhances the properties of the final conjugate, making this approach suitable for a wide array of sensitive applications in cell imaging, flow cytometry, and diagnostics.
References
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- Degree-of-labeling (DOL) - NanoTemper Technologies. NanoTemper Technologies.
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- TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive - Interchim. Interchim.
- PEG Linkers in Antibody-Drug Conjug
- IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC - NIH. (2020).
- Inverse Electron Demand Diels-Alder Reaction (IEDDA) - Creative Biolabs.
- Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - NIH. (2021).
- Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry - ACS Publications. (2021).
- Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing. (2017). Royal Society of Chemistry.
- Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology - ResearchGate. (2015).
- DBCO Azide Ligation Protocol - BroadPharm. (2022). BroadPharm.
- This compound, CAS 1802908-04-8 | AxisPharm. AxisPharm.
- How To Determine Degree of Protein Labeling - G-Biosciences. (2015). G-Biosciences.
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine. Enamine.
- Overview of PEG Linkers - ChemPep. ChemPep.
- ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PubMed Central. (2021).
- Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs - Books. (2021). MDPI.
- This compound - Chem-Impex. Chem-Impex.
- Protein Concentration and DOL - Definition and Relevance | Nanopedia - NanoTemper. NanoTemper Technologies.
- This compound - Conju-Probe: Enable Bioconjug
- Degree of Labeling (DOL) Calculator - AAT Bioquest.
- Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A. (2013). Royal Society of Chemistry.
- Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... - ResearchGate. (2019).
- This compound - CD Bioparticles. CD Bioparticles.
- Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools.
- Methyltetrazine-amido-N-bis(PEG4-acid) | Azide Compound | MedChemExpress. MedChemExpress.
- Fluorescent labeling and modification of proteins - PMC - NIH. (2011).
- Fluorescent Labeling Services - Bioconjug
- Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed. (2009).
- Antibody conjug
- Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC - NIH. (2020).
- NHS ester protocol for labeling proteins - Abberior. Abberior.
- Application Notes and Protocols for Metabolic Labeling of Biomolecules with Cyclopropene Reporters - Benchchem. BenchChem.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. Lumiprobe.
- Protein Labeling Techniques | Sino Biological. Sino Biological.
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. Interchim.
- AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC - NIH. (2007).
- Trace Fluorescent Labeling Crystallization - Creative Biostructure.
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Harnessing the Power of Bioorthogonal Chemistry: Application Notes and Protocols for Methyltetrazine-PEG4-Azide
In the rapidly evolving landscape of bioconjugation, precision, efficiency, and biocompatibility are paramount. The advent of click chemistry has provided researchers with a powerful toolkit to assemble complex molecular architectures in even the most demanding biological environments.[1][2] Among the most potent of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry prized for its exceptionally fast kinetics and exquisite selectivity.[3][4][5] This guide provides an in-depth exploration of Methyltetrazine-PEG4-Azide, a versatile heterobifunctional linker that leverages the power of IEDDA reactions for advanced applications in research and drug development.
This compound is a unique reagent featuring two distinct reactive handles: a methyltetrazine moiety for extremely rapid, catalyst-free ligation with strained alkenes, and an azide group for participation in well-established azide-alkyne cycloaddition reactions.[6][7][8] The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances aqueous solubility, a critical feature for biological applications.[6] This dual functionality enables a modular and strategic approach to the construction of complex bioconjugates, from fluorescently labeled proteins for cellular imaging to sophisticated antibody-drug conjugates (ADCs) for targeted therapeutics.[9]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific principles that govern these powerful reactions. By understanding the "why" behind each experimental step, you will be empowered to optimize these protocols for your specific research needs and troubleshoot any challenges that may arise.
The Heart of the Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA)
The remarkable utility of the methyltetrazine moiety lies in its participation in the IEDDA reaction, a type of [4+2] cycloaddition.[10] Unlike the conventional Diels-Alder reaction, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene like trans-cyclooctene, TCO).[10][11] This electronic arrangement leads to exceptionally fast reaction kinetics, with second-order rate constants that can reach up to 106 M-1s-1, making it one of the fastest bioorthogonal reactions known.[12][13]
The reaction proceeds rapidly under mild, physiological conditions (aqueous buffers, room temperature, neutral pH) without the need for a cytotoxic copper catalyst, a significant advantage for in vivo and live-cell applications.[9][12] The only byproduct of this ligation is nitrogen gas, resulting in a clean and efficient transformation.[3][12]
Strategic Applications of a Heterobifunctional Linker
The dual-ended nature of this compound opens up a world of possibilities for multi-step bioconjugation strategies. The azide group can be conjugated to a terminal alkyne-modified molecule via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[7][14] This initial conjugation step attaches the methyltetrazine moiety to a molecule of interest. Subsequently, the exposed methyltetrazine can be rapidly "clicked" to a TCO-functionalized partner. This modular approach is particularly advantageous for:
-
Sequential Labeling: Introducing two different labels or functional groups to a single molecule in a controlled manner.
-
Building Complex Architectures: Assembling multi-component systems, such as targeted nanoparticles or sophisticated imaging probes.
-
Pre-targeting Strategies: In applications like in vivo imaging, a TCO-modified antibody can be administered first to accumulate at the target site, followed by a smaller, rapidly clearing tetrazine-linked imaging agent for improved signal-to-noise ratios.[13]
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with a Fluorophore
This protocol outlines a general procedure for first conjugating this compound to an alkyne-modified fluorophore and then ligating the resulting conjugate to a TCO-modified protein.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized fluorophore
-
TCO-functionalized protein (e.g., via TCO-NHS ester labeling)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Spin desalting columns or dialysis cassettes for purification
-
UV-Vis spectrophotometer
Step 1: CuAAC Ligation of this compound to an Alkyne-Fluorophore
Causality: This step utilizes the copper-catalyzed click reaction to attach the tetrazine linker to the imaging agent. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst, and TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-fluorophore (e.g., 1 µmol) and this compound (1.2-1.5 molar equivalents) from their respective stock solutions.
-
Add PBS to bring the final reaction volume to a concentration of approximately 1-5 mM of the limiting reagent.
-
Add TBTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM, followed by sodium ascorbate to a final concentration of 5 mM. The order of addition is crucial to ensure the rapid reduction of Cu(II).
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting Tetrazine-PEG4-Fluorophore conjugate using reverse-phase HPLC or a suitable chromatography method to remove excess reagents and catalyst.
-
Characterize the product by mass spectrometry to confirm successful conjugation.
-
Step 2: IEDDA Ligation of Tetrazine-PEG4-Fluorophore to a TCO-Protein
Causality: This step leverages the extremely fast and specific reaction between the newly installed tetrazine and the TCO-modified protein. The reaction is bioorthogonal and requires no catalyst.
-
Reagent Preparation:
-
Prepare the TCO-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the purified Tetrazine-PEG4-Fluorophore in DMSO or an appropriate aqueous buffer.
-
-
Reaction Setup:
-
To the TCO-protein solution, add the Tetrazine-PEG4-Fluorophore in a 2-5 molar excess. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
The progress of the tetrazine ligation can be monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic tetrazine absorbance peak around 520-540 nm.[12]
-
-
Purification:
-
Remove the excess, unreacted Tetrazine-PEG4-Fluorophore using a spin desalting column or dialysis against PBS.
-
-
Characterization:
-
Confirm the final protein-fluorophore conjugate by SDS-PAGE with fluorescence imaging and/or mass spectrometry.
-
Quantitative Data Summary
| Parameter | Step 1: CuAAC | Step 2: IEDDA |
| Molar Ratio | 1.2-1.5 equivalents of Tetrazine linker to Alkyne | 2-5 equivalents of Tetrazine-Fluorophore to TCO-Protein |
| Typical Concentration | 1-5 mM | 1-10 µM (protein) |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Temperature | Room Temperature | Room Temperature |
| pH | 7.4 | 6.0-9.0[12] |
| Catalyst Required | Yes (Copper) | No |
Visualizing the Workflow
Experimental Workflow Diagram
A two-step workflow for protein labeling using this compound.
Reaction Mechanism Diagram
The IEDDA reaction between a methyltetrazine and a trans-cyclooctene.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency in Step 2 | - Incomplete TCO modification of the protein.- Hydrolysis or degradation of the TCO or tetrazine moiety.- Steric hindrance around the conjugation site. | - Confirm TCO incorporation by mass spectrometry.- Use freshly prepared reagents. Store tetrazine compounds protected from light.- Increase the molar excess of the tetrazine-fluorophore.- Consider a longer PEG spacer on either the TCO or tetrazine linker. |
| Protein Precipitation | - High concentration of organic solvent (DMSO) from reagent addition.- Change in protein stability upon conjugation. | - Minimize the volume of DMSO added; ensure it is <5-10% of the total reaction volume.- Perform the reaction at 4°C.- Screen different buffer conditions (e.g., pH, salt concentration). |
| Non-specific Binding | - Hydrophobic interactions of the fluorophore or linker. | - Include a non-ionic detergent (e.g., 0.01% Tween-20) in the purification buffers.- Ensure thorough purification after each step. |
Conclusion
This compound stands out as a powerful and versatile tool in the field of chemical biology and drug development. Its heterobifunctional nature, combined with the unparalleled speed and biocompatibility of the tetrazine-TCO ligation, provides a robust platform for creating precisely defined bioconjugates.[6][9][12] By understanding the principles behind the CuAAC and IEDDA reactions and following structured protocols, researchers can confidently employ this reagent to advance their studies in cellular imaging, diagnostics, and targeted therapeutics.
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Handula, M., et al. (2024, June 6). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. Available at: [Link]
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Wieczorek, A., et al. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. National Institutes of Health. Available at: [Link]
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Frontiers. (2021, April 12). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Available at: [Link]
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RSC Publishing. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. Available at: [Link]
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Surface modification of nanoparticles using Methyltetrazine-PEG4-Azide
An In-Depth Guide to Nanoparticle Surface Modification Using Methyltetrazine-PEG4-Azide
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic surface modification of nanoparticles using the heterobifunctional linker, this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the critical characterization steps required to validate each stage of the modification process.
The Strategic Imperative for Advanced Nanoparticle Functionalization
The efficacy of nanoparticles in biomedical applications, from diagnostics to targeted therapeutics, is not dictated by the core material alone but is critically dependent on their surface chemistry.[1] Unmodified nanoparticles are often rapidly cleared by the immune system and can suffer from poor stability in biological media. Surface modification with polymers like polyethylene glycol (PEG), a process known as PEGylation, is a foundational strategy to overcome these hurdles.[2][3][4][5] PEGylation creates a hydrophilic shield that reduces nonspecific protein binding, prevents aggregation, and prolongs systemic circulation time, thereby enhancing the nanoparticle's therapeutic window.[5][6]
To impart target specificity, this PEGylated surface must then be functionalized with targeting moieties such as antibodies or peptides. This is where the power of bioorthogonal chemistry becomes indispensable.[7][8][9] Bioorthogonal reactions occur rapidly and selectively in complex biological environments without interfering with native biochemical processes.[9] The this compound linker is an elegant tool that leverages two distinct and mutually compatible bioorthogonal reactions, enabling a robust, two-step conjugation strategy for creating highly specific, multi-functional nanoparticles.[10][11][12]
The Dual Bioorthogonal Chemistry of this compound
The elegance of the this compound linker lies in its heterobifunctional nature, featuring an azide group on one end and a methyltetrazine group on the other, separated by a hydrophilic PEG4 spacer. This design permits a sequential, highly controlled conjugation workflow.
Step 1: Initial Surface Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The first step involves attaching the linker to the nanoparticle surface. This is typically achieved by starting with nanoparticles that have been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). The azide end of the this compound linker reacts with the alkyne-modified nanoparticle surface through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[13][14][15]
Causality: The primary advantage of SPAAC is that it is a "copper-free click chemistry" reaction.[16][17] Unlike the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it does not require a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological materials.[15][16] This reaction is highly selective and proceeds efficiently under mild, aqueous conditions.[17]
Step 2: Secondary Bioconjugation via Inverse-Electron-Demand Diels-Alder (IEDDA)
Once the nanoparticle is coated with the linker, its surface is now decorated with reactive methyltetrazine moieties. These groups serve as exceptionally reactive handles for the second conjugation step. The methyltetrazine (an electron-deficient diene) reacts with a strained alkene (an electron-rich dienophile), such as a trans-cyclooctene (TCO), that has been pre-conjugated to a targeting ligand (e.g., an antibody, peptide, or small molecule).[18][19][20] This reaction is known as the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition, often referred to as the tetrazine ligation.[18][19][20][21][22]
Causality: The IEDDA reaction is distinguished by its unprecedented kinetics, with second-order rate constants that are among the fastest known in bioorthogonal chemistry.[18][19][20][22][23] This rapid reactivity allows for efficient labeling at very low concentrations, a critical feature for in vivo applications and for conjugating precious biomolecules where high concentrations are not feasible.[20][24] The reaction is highly specific and produces only nitrogen gas as a byproduct.[18][19]
Caption: Dual bioorthogonal conjugation workflow.
Experimental Protocols
These protocols provide a general framework. Researchers must optimize parameters such as molar ratios, concentrations, and incubation times based on the specific nanoparticle and ligand characteristics.
Protocol 1: Functionalization of Alkyne-Nanoparticles with this compound
This protocol details the first step of covalently attaching the linker to the nanoparticle surface.
Materials:
-
Alkyne-functionalized nanoparticles (e.g., DBCO-liposomes, DBCO-polymeric micelles)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Dialysis tubing (e.g., 10-20 kDa MWCO), centrifugal filters, or size-exclusion chromatography (SEC) column.
Procedure:
-
Nanoparticle Preparation: Disperse the alkyne-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the suspension is homogenous.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMF or DMSO.
-
Reaction Setup: To the nanoparticle suspension, add the this compound stock solution.
-
Rationale: A 5- to 20-fold molar excess of the linker relative to the available alkyne sites on the nanoparticles is recommended to drive the reaction to completion. The final concentration of the organic solvent (DMF/DMSO) should be kept below 5% (v/v) to maintain nanoparticle integrity.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing (e.g., on a rotator or shaker). Protect the reaction from light, as some linkers can be light-sensitive.
-
Purification (Critical Step): Remove the unreacted linker to prevent interference in the subsequent step.
-
Dialysis/Diafiltration: Dialyze the reaction mixture against the reaction buffer for 24-48 hours with multiple buffer changes. This is a gentle but time-consuming method.[25][26]
-
Centrifugal Filtration: Use centrifugal filter units with a molecular weight cutoff (MWCO) significantly lower than the nanoparticle size. This method is faster but can lead to nanoparticle aggregation if not performed carefully.[27]
-
Size-Exclusion Chromatography (SEC): This method provides excellent separation of nanoparticles from small molecule impurities and is highly scalable.[25]
-
Protocol 2: Conjugation of a TCO-Ligand to Tetrazine-Functionalized Nanoparticles
This protocol describes the attachment of a TCO-modified targeting molecule to the now tetrazine-activated nanoparticle surface.
Materials:
-
Purified tetrazine-functionalized nanoparticles from Protocol 1
-
TCO-functionalized targeting ligand (e.g., TCO-peptide)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: To the purified tetrazine-nanoparticle suspension, add the TCO-functionalized targeting ligand.
-
Rationale: A 2- to 10-fold molar excess of the TCO-ligand over the estimated number of surface tetrazine groups is a good starting point. The extremely fast kinetics of the IEDDA reaction means it proceeds efficiently even at low reactant concentrations.[20]
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-ligand using one of the purification methods described in Protocol 1 (Dialysis, Centrifugal Filtration, or SEC). The chosen method should effectively separate the final, larger nanoparticle conjugate from the smaller, unconjugated ligand.
Validation and Characterization: A Multi-Technique Approach
Thorough characterization after each modification and purification step is essential to confirm successful conjugation and assess the quality of the nanoparticles.
| Technique | Parameter Measured | Expected Outcome After Modification | Supporting Rationale |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI) | Stepwise increase in diameter; PDI should remain low (<0.2). | Confirms the addition of PEG-linker and ligand layers. A stable PDI indicates no significant aggregation.[28] |
| Zeta Potential | Surface Charge | A shift in zeta potential reflecting the charge of the newly added surface molecule. | Confirms alteration of the nanoparticle's surface chemistry. |
| UV-Vis Spectroscopy | Absorbance Spectrum | For AuNPs, a slight red-shift in the Surface Plasmon Resonance (SPR) peak. For all NPs, appearance of the characteristic tetrazine absorbance (~310 nm or ~520 nm depending on the derivative). | The SPR shift indicates a change in the local refractive index at the AuNP surface.[29] The tetrazine peak directly confirms its presence. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Elemental Composition | Appearance or increase of the Nitrogen (N1s) signal. | Provides direct evidence of the nitrogen-rich azide and tetrazine groups on the nanoparticle surface.[30] |
| Transmission Electron Microscopy (TEM) | Core Size, Morphology, and Dispersion | Core size and shape should remain unchanged. Particles should appear well-dispersed. | Verifies that the conjugation chemistry and purification processes did not induce irreversible aggregation or degradation of the nanoparticle core.[28] |
| Fluorometry/HPLC | Quantification of Surface Ligands | Quantifiable signal corresponding to a fluorescently tagged ligand or a peak in an HPLC chromatogram. | Allows for the determination of conjugation efficiency and the number of ligands per nanoparticle. |
Applications and Field-Proven Insights
The ability to construct precisely functionalized nanoparticles using this dual bioorthogonal strategy opens doors to numerous advanced applications:
-
Targeted Drug Delivery: Nanoparticles can be decorated with antibodies or peptides that recognize specific receptors on cancer cells, delivering a therapeutic payload directly to the tumor site while minimizing systemic toxicity.[3][6][31]
-
Pretargeted Imaging and Therapy: In this sophisticated approach, a targeting molecule (e.g., an antibody) functionalized with a TCO is administered first. After it accumulates at the target site and unbound antibody is cleared from circulation, a much smaller, tetrazine-labeled imaging agent or radiopharmaceutical is administered. The fast IEDDA reaction rapidly captures the agent at the target site, dramatically improving the target-to-background signal ratio.[20][24]
-
Modular Nanomaterial Assembly: This chemistry allows for the layer-by-layer construction of complex, multi-functional nanomaterials for sensing and diagnostic applications.[7]
Troubleshooting and Key Considerations:
-
Nanoparticle Aggregation: If DLS shows a significant increase in PDI, consider reducing nanoparticle concentration, optimizing buffer pH, or using a gentler purification method like SEC over centrifugation.
-
Low Conjugation Efficiency: Ensure the molar excess of the reactant is sufficient. Verify the activity of your functional groups; azides and alkynes are generally stable, but tetrazines can degrade over time, especially when exposed to light or certain nucleophiles. Always use fresh reagents when possible.
-
Purification Challenges: The choice of purification method is critical. For large biomolecules like antibodies, SEC is often superior to dialysis for removing small molecule linkers efficiently. For magnetic nanoparticles, magnetic decantation is a highly effective and scalable purification method.[25][32]
Conclusion
The surface modification of nanoparticles using this compound represents a powerful and versatile platform technology. By harnessing the distinct advantages of two orthogonal, high-efficiency click reactions—SPAAC and IEDDA—researchers can construct sophisticated, well-defined nanomedicines and diagnostic tools. The success of this approach is built upon a foundation of rational experimental design, meticulous execution of protocols, and rigorous, multi-modal characterization to validate each step of the process.
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Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51. [Link]
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Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]
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Xing, H., Hwang, K., & Lu, Y. (2015). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 7(15), 6421-6434. [Link]
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Ensign, L. M., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99, 28-51. [Link]
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Verma, M., et al. (2024). PEGylated Nanoparticles as a Versatile Drug Delivery System. ResearchGate. [Link]
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Devaraj, N. K., & Weissleder, R. (2011). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Accounts of Chemical Research, 44(9), 816–827. [Link]
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Lallana, E., & Sousa-Herves, A. (2020). Nanoparticles and bioorthogonal chemistry joining forces for improved biomedical applications. Nanoscale, 12(35), 18056–18073. [Link]
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D'Amico, L., et al. (2010). PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. Biomacromolecules, 11(7), 1786–1795. [Link]
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ResearchGate. (2024). Functionalized magnetic nanoparticles for the separation and purification of proteins and peptides. [Link]
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Meyer, J. P., & Cutler, C. S. (2019). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Cancers, 11(11), 1647. [Link]
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Wang, X., Gobbo, P., Suchy, M., & Hudson, R. H. E. (2014). Peptide-decorated gold nanoparticles via strain-promoted azide-alkyne cycloaddition and post assembly deprotection. RSC Advances, 4(90), 49051-49054. [Link]
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Hiyka. Understanding Azide Functionalized Gold Nanoparticles. [Link]
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Yang, J., & Lai, S. K. (2017). Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery. Methods in Molecular Biology, 1530, 125–137. [Link]
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Wang, X., et al. (2014). Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC Advances. [Link]
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Son, J., et al. (2023). Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform. Chemical Communications, 59(80), 12015-12018. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4334–4345. [Link]
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G., S., M., R., & S., A. (2015). Synthesis and Characterization of PEGylated Gold Nanoparticles. Krishi Sanskriti Publications. [Link]
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Li, L., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(10), 1349–1358. [Link]
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Li, L., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(10), 1349–1358. [Link]
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Gobbo, P., et al. (2012). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications, 48(79), 9891-9893. [Link]
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MDPI. (2024). Recycling of Surface-Functionalized Nanoparticles—A Short Review. [Link]
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Bogart, L. K., et al. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir, 32(16), 3980–3992. [Link]
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Kunjachan, S., et al. (2015). Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy. INIS-IAEA. [Link]
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ResearchGate. (2017). Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles: Versatile, Water-Dispersible Reagents for Click Chemistry. [Link]
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CAS. (2021). Bioorthogonal Chemistry - Applications in Science and Medicine. [Link]
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Ornelas, C., Broichhagen, J., & Weck, M. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society, 132(11), 3923–3931. [Link]
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Semantic Scholar. (2019). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. [Link]
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YouTube. (2024). Enhanced Purification for Complex Lipid Nanoparticle Formulations. [Link]
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Zeglis, B. M., et al. (2013). The inverse electron demand Diels–Alder click reaction in radiochemistry. Journal of Nuclear Medicine, 54(9), 1389-1396. [Link]
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AxisPharm. This compound, CAS 1802908-04-8. [Link]
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ResearchGate. (2018). Inverse Electron-Demand Diels-Alder Reactions: Principles and Applications. [Link]
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Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Organic & Biomolecular Chemistry, 15(26), 5488-5499. [Link]
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Moodle@Units. (2018). Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications. [Link]
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Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA). [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tetrazine Ligation Reactions
Welcome to the technical support center for troubleshooting reactions involving Methyltetrazine-PEG4-Azide and other tetrazine-based linkers. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends fundamental chemical principles with practical, field-tested solutions to help you overcome challenges and achieve high-yield conjugations.
This guide is structured as an interactive FAQ, addressing the most common issues encountered during the inverse-electron-demand Diels-Alder (IEDDA) reaction, the cornerstone of tetrazine bioorthogonal chemistry.
Core Reaction Principles: The IEDDA Ligation
The power of tetrazine chemistry lies in its unique reactivity with specific dienophiles, most notably strained alkenes like trans-cyclooctene (TCO) or norbornene. This is not a standard Diels-Alder reaction but an inverse-electron-demand variant (IEDDA). In this process, the electron-poor tetrazine (the diene) reacts rapidly with an electron-rich dienophile.[1] The reaction proceeds through a [4+2] cycloaddition, forming an unstable intermediate that swiftly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), irreversibly forming a stable conjugate.[1][2][3] This rapid, catalyst-free reaction is highly specific, making it ideal for complex biological environments.[4]
Your Troubleshooting Workflow
When faced with low or no product yield, a systematic approach is crucial. The flowchart below outlines a logical sequence of checks to diagnose the root cause of the issue efficiently. Start with the most common and easily verifiable factors—reagent integrity—before moving to reaction condition optimization and in-depth analysis.
Section 1: Reagent Quality and Integrity
The most frequent cause of reaction failure is compromised reagents. Before optimizing any other parameter, ensure your starting materials are active.
Q1: How can I be sure my this compound reagent is active?
A1: Tetrazines are susceptible to degradation. Their stability is influenced by pH, temperature, and exposure to nucleophiles.[5][6][7] Methyl-substituted tetrazines are generally among the most stable, but proper handling is still critical.[8]
-
Visual Inspection: A fresh, active tetrazine solution should have a characteristic bright pink or red color. If the color has faded to yellow or is colorless, the reagent has likely degraded.
-
Storage: Always store tetrazine reagents at -20°C or lower, protected from light and moisture. For stock solutions in DMSO or DMF, use anhydrous solvent, aliquot into single-use volumes, and store desiccated at -20°C.
-
pH Sensitivity: Tetrazines can degrade in basic aqueous solutions.[8] Some are also susceptible to acid-catalyzed hydrolysis, though this is less common. Ensure your reaction buffer is within a neutral pH range (6.5-7.5) to maximize stability.[8]
-
Functional Check: The ultimate test is a small-scale control reaction. React a small amount of your tetrazine with a fresh, reliable dienophile (like a TCO-containing small molecule) and analyze the outcome by LC-MS or monitor the reaction by UV-Vis spectroscopy. A successful test confirms the tetrazine's activity.
Q2: My dienophile (e.g., TCO, norbornene) might be the problem. How do I check it?
A2: Yes, the dienophile is just as critical. The high reactivity of strained alkenes like trans-cyclooctene (TCO) is due to their ring strain, but this can also make them less stable.
-
TCO Isomerization: The reactive trans-isomer of TCO can relax to the unreactive cis-isomer, especially in the presence of thiols or upon prolonged storage in solution.[9]
-
Storage and Handling: Like tetrazines, dienophiles should be stored at -20°C, protected from light and moisture. Prepare stock solutions fresh when possible.
-
Supplier Quality: Always use high-purity reagents from a reputable supplier. Purity issues can significantly impact reaction efficiency.
Q3: Could my solvent or buffer be inhibiting the reaction?
A3: Absolutely. While the IEDDA reaction is robust, certain buffer components can interfere.
-
Competing Nucleophiles: Avoid buffers containing primary amines (e.g., Tris, glycine) if your molecule also contains an activated ester (like an NHS ester) for a tandem reaction, as the buffer will compete.[10]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers are generally safe and effective choices for tetrazine ligations.[8][10]
-
Solvent for Stock Solutions: Use anhydrous, high-purity DMSO or DMF to prepare stock solutions of your reagents. Water content can lead to hydrolysis of the linker or other functional groups over time.[8]
Section 2: Reaction Conditions & Stoichiometry
Once reagent integrity is confirmed, the next step is to scrutinize the reaction setup.
Q4: What is the optimal stoichiometry (molar ratio) for the reaction?
A4: The ideal molar ratio is highly dependent on your experimental goal.
-
Labeling a High-Value Molecule (e.g., an antibody): When labeling a protein or other precious biomolecule with the this compound linker, it is common practice to use a molar excess of the linker to drive the reaction to completion. A starting point is often a 5- to 20-fold molar excess.[8][10]
-
Conjugating Two Key Components: If you are conjugating two molecules of comparable value and want to avoid homo-dimerization, a stoichiometry of 1:1 is the goal. This requires accurate concentration determination of both reactants.
-
Impact of Excess: Be aware that using a large excess of the tetrazine linker will necessitate a robust purification strategy to remove it post-reaction.
Q5: How does pH affect my reaction yield?
A5: pH plays a dual role: it affects reagent stability and can influence reaction kinetics.
-
Stability: As mentioned in Q1, tetrazine stability is pH-dependent. High pH (>8.5) can lead to base-catalyzed hydrolysis and degradation for some tetrazine scaffolds.[8][11]
-
Optimal Range: A pH range of 6.5-7.5 is a safe and effective window for most tetrazine-TCO ligations, balancing reactivity with stability.[8]
-
No Significant Rate Change: For the reaction between many common tetrazines and TCO, the reaction rate does not change significantly between pH 5.0 and 7.4, indicating a broad tolerance.[12]
Q6: My reaction is slow or incomplete. Should I increase the temperature or time?
A6: Not necessarily. The IEDDA reaction between a tetrazine and a strained dienophile like TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 30,000 M⁻¹s⁻¹.[9][12] The reaction is often complete within minutes at room temperature.[13]
-
Root Cause Analysis: If your reaction is slow, it is more likely due to a problem with reagent integrity (Q1, Q2), steric hindrance (Q7), or very low reactant concentrations, rather than a need for more aggressive conditions.
-
Temperature: While gentle heating (e.g., to 37°C) can sometimes accelerate reactions with less reactive dienophiles (like some norbornenes)[2], it can also promote the degradation of sensitive biomolecules and the tetrazine itself. Use heat judiciously and only after ruling out other factors.
Q7: Could steric hindrance be lowering my yield?
A7: Yes, this is a critical and often underestimated factor, especially in complex systems like protein labeling.
-
Mechanism of Hindrance: The IEDDA reaction requires the diene and dienophile to come into close proximity in the correct orientation. Bulky chemical groups near the tetrazine or the dienophile can physically block this approach, dramatically reducing the reaction rate.[12][14][15]
-
Evidence: Studies have shown that even a methyl group versus a hydrogen on the tetrazine ring can impact reaction rates with bulky dienophiles.[3][12] Similarly, sterically hindered dienophiles react more slowly.[14]
-
Solutions: If you suspect steric hindrance is the issue, consider redesigning your system. This could involve introducing a longer PEG spacer to extend the reactive group away from a bulky surface or choosing a different, more accessible site on your target molecule for modification.
Section 3: Purification and Analysis
Low yield can sometimes be an artifact of inefficient purification or inaccurate analysis.
Q8: I see multiple products or a smear on my gel/chromatogram. What's happening?
A8: This usually points to one of three issues:
-
Multiple Labeling Sites: If your target molecule (e.g., a protein) has multiple sites available for conjugation, using a large excess of the tetrazine linker can result in a heterogeneous mixture of products with varying degrees of labeling.[10] The solution is to titrate the molar ratio of the linker downwards to achieve the desired degree of labeling.
-
Degradation: Extended reaction times or harsh conditions can lead to the degradation of your starting materials or the final conjugate, resulting in extra peaks.
-
Impure Starting Materials: Ensure the purity of your initial molecules before starting the conjugation.
Q9: What is the best way to purify my final this compound conjugate?
A9: The choice of purification method depends heavily on the size and properties of your final product.
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for separating a large, PEGylated biomolecule from small-molecule reagents like excess, unreacted tetrazine linker.[16][]
-
Dialysis / Ultrafiltration: For removing small molecule impurities from large protein conjugates, dialysis or centrifugal ultrafiltration devices are cost-effective and simple methods.[18][19]
-
Ion Exchange (IEX) or Hydrophobic Interaction (HIC): If you need to separate the labeled conjugate from the unlabeled starting material (which may be very close in size), IEX or HIC can be effective. The addition of the PEG linker can alter the surface charge and hydrophobicity of the molecule, allowing for chromatographic separation.[][18]
Q10: How do I accurately confirm that the conjugation was successful and quantify the yield?
A10: Proper analysis is key to confirming your results.
-
Mass Spectrometry (LC-MS): This is the gold standard for confirming the formation of the desired conjugate by verifying its molecular weight.
-
SDS-PAGE: For protein conjugations, a successful reaction will often result in a noticeable band shift on an SDS-PAGE gel, corresponding to the increase in molecular weight from the attached linker.[13]
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Possible Cause | Recommended Action |
| No reaction (color remains) | Degraded tetrazine or dienophile. | Verify reagent activity with a fresh control reaction. Use new reagents if necessary. |
| Incorrect buffer (e.g., wrong pH). | Prepare fresh buffer and confirm pH is in the 6.5-7.5 range. | |
| Slow or incomplete reaction | Low concentration of reactants. | Increase reactant concentrations if possible. |
| Steric hindrance. | Re-evaluate the conjugation site; consider a longer linker. | |
| Suboptimal stoichiometry. | Increase the molar excess of the labeling reagent. | |
| Multiple products | Too much labeling reagent used. | Reduce the molar excess of the tetrazine linker. |
| Impure starting materials. | Purify reactants before conjugation. | |
| Low yield after purification | Product lost during purification. | Optimize the purification method (e.g., change column type, gradient). |
| Inefficient reaction conditions. | Re-evaluate all reaction parameters (stoichiometry, pH, time). |
Protocol 1: General Protocol for a Test Ligation Reaction
-
Reagent Preparation:
-
Allow this compound and your dienophile (e.g., TCO-amine) to equilibrate to room temperature.
-
Prepare fresh 10 mM stock solutions of each reagent in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 90 µL of PBS (pH 7.4).
-
Add 5 µL of the 10 mM dienophile stock solution (final concentration: 0.5 mM).
-
To initiate the reaction, add 5 µL of the 10 mM this compound stock solution (final concentration: 0.5 mM). Vortex briefly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30 minutes. The pink color of the tetrazine should disappear.
-
-
Analysis:
-
Analyze the reaction mixture directly by LC-MS. Look for a peak corresponding to the expected mass of the conjugate.
-
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
-
Setup:
-
Set a spectrophotometer to read absorbance at the λ_max of your tetrazine (typically ~520-540 nm).
-
-
Blank:
-
Use your reaction buffer (e.g., PBS) to zero the spectrophotometer.
-
-
Measurement:
-
Set up your reaction as described in Protocol 1, but in a cuvette.
-
Take an initial reading (Time 0) immediately after adding the tetrazine.
-
Take subsequent readings every 1-2 minutes.
-
-
Interpretation:
-
A successful reaction will show a rapid decrease in absorbance at the monitoring wavelength as the tetrazine is consumed.
-
References
- Bogdan, A. R., & Dale, L. (2020). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central.
- ResearchGate. (n.d.).
- Lang, K., & Chin, J. W. (2014). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC - NIH.
- Kee, A. J. H., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
- Kee, A. J. H., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. PMC - NIH.
- Ríos-Lombardía, N., et al. (2021). Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers.
- ResearchGate. (n.d.). Influence of the steric effect on the IEDDA reaction.
- Alam, S., & Kole, R. K. (2012).
- Wang, Q., et al. (2023). Inverse Electron-Demand Diels–Alder Reaction of exo-Imidazolidin-2-One Dienes with In Situ Generated 1,2-Diaza-1,3-Butadienes and α-Nitrosostyrenes. The Journal of Organic Chemistry.
- Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
- Pagel, M., et al. (2016). On-resin Diels–Alder reaction with inverse electron demand: an efficient ligation method for complex peptides with a varying spacer to optimize cell adhesion. RSC Publishing.
- Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction.
- BenchChem. (2025).
- BenchChem. (n.d.). A Head-to-Head Comparison of Tetrazine-TCO and SPAAC Reactions for Bioorthogonal Labeling.
- BenchChem. (n.d.).
- Wu, H., et al. (2020).
- Uttamapinant, C., et al. (2015).
- BenchChem. (2025).
- Zöls, B., et al. (2023). Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling. RSC Publishing.
- ResearchGate. (2021).
- ResearchGate. (n.d.).
- Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society.
- BOC Sciences. (n.d.).
- Conju-Probe. (n.d.). This compound.
- CD Bioparticles. (n.d.). This compound.
- ResearchGate. (2017).
- Vector Labs. (n.d.). This compound.
- Rossin, R., et al. (2018). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. NIH.
- Slachta, V., et al. (2024).
Sources
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academicjournals.org [academicjournals.org]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Methyltetrazine-PEG4-Azide Solutions
Welcome to the technical support guide for Methyltetrazine-PEG4-Azide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and best practices to ensure the stability and reactivity of your solutions. Understanding the underlying chemical principles is crucial for successful bioconjugation, and this guide is structured to provide both practical steps and the scientific rationale behind them.
Understanding the Instability of this compound
This compound is a heterobifunctional linker that combines a methyltetrazine moiety for fast bioorthogonal reactions with an azide group for click chemistry.[1][2] While versatile, the stability of the tetrazine ring in aqueous solutions is a critical parameter that must be carefully managed. The primary pathway for degradation is hydrolysis.
Key Factors Influencing Stability:
-
pH: The tetrazine ring is susceptible to degradation under both strongly acidic and basic conditions.[3][4] While methyl-substituted tetrazines are among the most stable, prolonged exposure to non-neutral pH can lead to hydrolysis of the tetrazine ring, rendering it inactive for its intended Diels-Alder cycloaddition reaction.[5][6]
-
Solvent: The choice of solvent is paramount. While the PEG4 spacer enhances water solubility, stock solutions are best prepared in anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prevent premature hydrolysis.[7][8]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential degradation pathways.[8] Long-term storage should always be at low temperatures, with -20°C being a standard recommendation.[7][9]
-
Light Exposure: While not the primary concern, some complex organic molecules can be sensitive to light. It is good practice to protect solutions from direct light, especially during long-term storage.
The characteristic red or pink color of tetrazine solutions is due to the tetrazine moiety's chromophore.[8] A loss of this color is a direct visual indicator of tetrazine degradation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| My stock solution in DMSO/DMF lost its red/pink color. | Moisture Contamination: The primary cause is the introduction of water into the anhydrous solvent, initiating hydrolysis. | 1. Use Anhydrous Solvent: Always use fresh, sealed anhydrous grade DMSO or DMF.2. Proper Handling: Allow the reagent vial to equilibrate to room temperature for at least 1 hour before opening to prevent atmospheric moisture condensation.[9]3. Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and moisture introduction into the main stock.[9] |
| Low or no reactivity in my bioconjugation reaction (e.g., with a TCO-modified protein). | Degraded Tetrazine: The stock solution or the working solution may have degraded due to improper storage or handling.Suboptimal Reaction Buffer: The pH of the reaction buffer may be too high or too low, affecting tetrazine stability during the experiment.[4]Presence of Reducing Agents: Agents like DTT or β-mercaptoethanol can potentially reduce and inactivate the tetrazine ring.[1][10] | 1. Prepare Fresh Solutions: It is highly recommended to prepare and use solutions on the same day.[9]2. Verify Stock Integrity: Before a critical experiment, visually inspect your stock for the characteristic red color.3. Optimize Buffer: Use a buffer with a pH between 7.0 and 7.5, such as phosphate-buffered saline (PBS), for the conjugation reaction.[5][11]4. Avoid Incompatible Reagents: Ensure your reaction buffer is free from strong reducing or oxidizing agents.[3][10] |
| I see multiple or unexpected peaks in my HPLC/LC-MS analysis after conjugation. | Degradation Products: Peaks may correspond to hydrolyzed tetrazine or other side products.Impure Starting Material: The initial reagent may have degraded prior to use. | 1. Confirm Reagent Purity: Whenever possible, run a quality control check (e.g., HPLC) on a new batch of reagent before use.2. Optimize Reaction Time: While the tetrazine-TCO reaction is very fast, unnecessarily long incubation times at suboptimal conditions can lead to degradation.[12]3. Purify Conjugate: Use an appropriate purification method, like size-exclusion chromatography (SEC), to separate the desired conjugate from unreacted reagents and degradation products.[11] |
Best Practices & Protocols
Adhering to a strict protocol for solution preparation and storage is the most effective way to ensure reproducible results.
Protocol 1: Preparation of a Stable Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (e.g., 10 mg vial)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Low-volume, amber microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature for at least 1 hour before opening. This is a critical step to prevent water condensation on the solid reagent.[9]
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (For a 10 mg vial with MW 389.42, this would be approximately 256.8 µL).
-
Dissolution: Gently vortex or pipette up and down to ensure the compound is fully dissolved. The solution should have a distinct red/pink color.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in amber, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or, for extended stability, at -80°C.[3][9] Properly prepared aliquots are generally stable for at least one month.[9]
Diagram: Workflow for Preparing Stable Solutions
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: Can I prepare my stock solution in PBS or another aqueous buffer? A1: It is strongly discouraged. Preparing stock solutions directly in aqueous buffers will initiate hydrolysis and significantly shorten the shelf-life of the reagent. For reactions, a fresh dilution from an anhydrous stock into the aqueous buffer immediately before use is the correct procedure.
Q2: My -20°C freezer is not frost-free. Is this a problem? A2: Yes, this can be a problem. Frost-free freezers go through temperature cycles to remove ice, which can repeatedly thaw and freeze your aliquots, accelerating degradation. A manual-defrost -20°C or a -80°C freezer is highly recommended for storing sensitive reagents like this.[3]
Q3: How can I confirm the concentration of my stock solution? A3: The concentration can be verified using UV-Vis spectrophotometry by measuring the absorbance of the tetrazine chromophore (typically around 520-540 nm).[8] You would need to determine the extinction coefficient for your specific reagent and solvent combination, which is often provided by the supplier or can be found in the literature.
Q4: What is the expected stability of the reagent in a typical aqueous reaction buffer at room temperature? A4: While methyltetrazines are relatively stable, their half-life in aqueous buffers can vary. Some studies have shown that certain tetrazine derivatives can hydrolyze by approximately 50% within 14 hours in PBS.[13] Therefore, it is best practice to perform conjugations as quickly as possible and not to let the reagent sit in an aqueous solution for extended periods before adding it to the reaction.
Diagram: Troubleshooting Logic for Low Reactivity
Caption: Decision tree for troubleshooting low bioconjugation reaction yields.
References
-
DC Chemicals. (2026). This compound|MSDS. [Link]
-
DC Chemicals. (n.d.). This compound|COA. [Link]
-
Lang, K., et al. (n.d.). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. PMC - NIH. [Link]
-
Zhang, C., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. PMC - NIH. [Link]
-
Pineda, J. M., et al. (2020). Hydrogel Synthesis and Stabilization via Tetrazine Click‐Induced Secondary Interactions. ResearchGate. [Link]
-
Bernard, J. A., et al. (n.d.). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. PMC - NIH. [Link]
-
Pineda, J. M., et al. (2020). Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. NIH. [Link]
-
Lang, K., et al. (n.d.). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. [Link]
-
Versteegen, R. M., et al. (n.d.). Coordination‐Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene. Radboud Repository. [Link]
-
Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. [Link]
-
CD Bioparticles. (n.d.). This compound. [Link]
Sources
- 1. conju-probe.com [conju-probe.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound|MSDS [dcchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Methyltetrazine-amino-PEG4-azide () for sale [vulcanchem.com]
- 9. This compound|COA [dcchemicals.com]
- 10. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Methyltetrazine-PEG4-Azide solubility and solutions
Welcome to the technical support center for Methyltetrazine-PEG4-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the handling and experimental use of this versatile bifunctional linker. Here, we address frequent challenges, with a focus on solubility, to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery.[1] It features two key reactive groups: a methyltetrazine moiety and an azide group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2]
-
Methyltetrazine: This group participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO).[2] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently under mild, aqueous conditions without interfering with biological functional groups.[2][3]
-
Azide: The azide group is also a staple of click chemistry, readily reacting with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes like DBCO without a catalyst (SPAAC).[4][5]
-
PEG4 Spacer: The polyethylene glycol linker enhances the solubility of the molecule, particularly in aqueous solutions, and provides a flexible connection that can reduce steric hindrance during conjugation.[4][6][7]
Its primary applications include the development of targeted therapies, diagnostic agents, and imaging probes by linking biomolecules like proteins and nucleic acids to other molecules of interest.[1]
Q2: I'm having trouble dissolving my this compound. What are the recommended solvents?
The physical form of this compound is typically a red solid or oil.[2] Due to its chemical structure, it is most soluble in polar aprotic organic solvents. The recommended solvents for creating a stock solution are:
-
Dimethyl sulfoxide (DMSO)[2]
-
Dimethylformamide (DMF)[2]
-
Methanol (MeOH)[2]
-
Dichloromethane (DCM)[8]
-
Tetrahydrofuran (THF)[8]
-
Chloroform[8]
For most biological applications, starting with DMSO or DMF is the standard and recommended practice.[9]
Q3: My this compound won't dissolve even in DMSO. What should I do?
If you are experiencing difficulty dissolving the compound, even in a recommended organic solvent, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: The PEG linker is hydrophilic and can absorb moisture from the atmosphere. This can affect solubility. Before opening, allow the vial to warm to room temperature for at least 15-20 minutes to prevent condensation.[9] Use anhydrous grade DMSO or DMF for reconstitution.
-
Mechanical Agitation: After adding the solvent, vortex the vial vigorously for at least 30-60 seconds.[9]
-
Sonication: If the solution is still not clear, place the vial in a bath sonicator for 5-10 minute intervals. This can help break up any aggregates.[9]
-
Gentle Warming: As a last resort, you can gently warm the solution in a water bath at 30-40°C for a few minutes.[9] Avoid excessive heat, as it could potentially degrade the tetrazine moiety.
Q4: The compound dissolved in DMSO, but precipitated when I added it to my aqueous buffer (e.g., PBS). How can I prevent this?
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The key is to avoid localized high concentrations of the compound that can cause it to crash out of solution.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous reaction mixture is kept to a minimum, ideally below 10% (v/v).[10]
-
Slow, Dropwise Addition: Add the organic stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring the buffer. This ensures rapid mixing and prevents the formation of precipitates.
-
Buffer Composition: Be mindful of the components in your buffer. High salt concentrations could potentially decrease the solubility of the PEGylated compound. Standard physiological buffers like PBS at pH 7.4 are generally well-tolerated.[10]
Q5: What is the stability of this compound in a DMSO stock solution?
When stored correctly, a stock solution of this compound in anhydrous DMSO can be stable for up to one month at -20°C.[7] For longer-term storage, it is recommended to store the solution in aliquots in tightly sealed vials at -80°C.[11] Avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening.[7]
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving common solubility and handling issues.
| Problem | Potential Cause | Recommended Solution |
| Compound appears as a difficult-to-pipette oil or waxy solid. | This is a normal physical state for this compound. | Warm the vial to room temperature before opening. For highly viscous oils, you may need to add the initial solvent directly to the vial and dissolve the entire contents to create a stock solution. |
| Incomplete dissolution in the primary organic solvent. | Insufficient agitation, compound aggregation, or non-anhydrous solvent. | Follow the detailed "Protocol for Reconstituting this compound" below, including steps for vortexing, sonication, and gentle warming. |
| Precipitation upon dilution into aqueous buffer. | Rapid addition of the organic stock, high final concentration of the organic solvent, or incompatible buffer components. | Add the stock solution dropwise to the vigorously stirred aqueous buffer. Ensure the final organic solvent concentration is below 10%. If issues persist, try a lower initial stock concentration. |
| Low or inconsistent reaction yield in bioconjugation. | Poor solubility leading to lower effective concentration of the reagent, or degradation of the reagent. | Ensure complete dissolution before starting the reaction. Prepare stock solutions fresh if possible. Confirm the pH of your reaction buffer is within the optimal range (typically pH 7-9 for reactions with amines).[6] |
Experimental Protocols
Protocol for Reconstituting this compound
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Equilibration: Allow the vial of this compound to warm to room temperature for 15-20 minutes before opening. This prevents moisture from condensing inside the vial.[9]
-
Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex the vial for 30-60 seconds to facilitate dissolution. Visually inspect the solution for any undissolved particulates.
-
Sonication (Optional): If undissolved material is still present, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming (Optional): If sonication does not lead to complete dissolution, warm the vial in a 30-40°C water bath for 5 minutes, followed by vortexing.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C.[11]
Caption: Workflow for dissolving this compound.
Protocol for Diluting into Aqueous Buffer
This protocol outlines the best practice for diluting the organic stock solution into an aqueous buffer for bioconjugation reactions.
-
Prepare Buffer: Have your aqueous reaction buffer (e.g., PBS, pH 7.4) in a suitable reaction vessel.
-
Stirring: Begin stirring the aqueous buffer at a moderate speed to create a vortex.
-
Dropwise Addition: Using a pipette, add the desired volume of the this compound stock solution drop by drop into the side of the vortex.
-
Mixing: Allow the solution to mix for a few minutes before adding your biomolecule or other reactants.
-
Final Concentration Check: Ensure the final concentration of the organic solvent does not exceed 10% (v/v) of the total reaction volume.
Caption: Protocol for diluting the organic stock solution.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medium.com [medium.com]
- 7. This compound|COA [dcchemicals.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound|MSDS [dcchemicals.com]
Technical Support Center: Strategies to Prevent Non-specific Binding with Methyltetrazine-PEG4-Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address and mitigate non-specific binding issues when using Methyltetrazine-PEG4-Azide in your bioconjugation experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high specificity and reproducibility in your work.
Introduction: Understanding the Components of this compound
This compound is a heterobifunctional linker designed for two-step orthogonal bioconjugation strategies.[1] To effectively troubleshoot non-specific binding, it is crucial to understand the role and potential interactions of each component:
-
Methyltetrazine: This moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as trans-cyclooctene (TCO).[2] This reaction is known for its exceptionally fast kinetics and high specificity.[2] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[3]
-
PEG4 Linker: The tetraethylene glycol spacer increases the hydrophilicity and water solubility of the molecule.[2][4] This flexible linker is designed to reduce steric hindrance during conjugation and minimize non-specific hydrophobic interactions.[1]
-
Azide: This functional group is used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1] The azide group is generally considered bioorthogonal, meaning it should not react with native functional groups in biological systems.[5]
The following diagram illustrates the structure of this compound and its reactive ends.
Caption: Structure of this compound and its bioorthogonal reaction partners.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding non-specific binding with this compound.
Q1: What are the primary drivers of non-specific binding when using this linker?
A1: Non-specific binding can arise from any of the three components of the linker:
-
Hydrophobic Interactions: While the PEG4 spacer is designed to increase hydrophilicity, the methyltetrazine ring itself can have some hydrophobic character, potentially leading to non-specific binding to proteins or cell membranes.
-
Electrostatic Interactions: Depending on the pH of your buffer and the isoelectric point of your biomolecule, charge-based interactions can lead to non-specific binding.
-
Off-Target Reactivity: Although rare, the azide group can be reduced by certain reducing agents, and highly strained alkynes used in SPAAC have been reported to react with thiols.[6]
Q2: How does the PEG4 linker help in reducing non-specific binding?
A2: The polyethylene glycol (PEG) linker creates a hydration shell around the molecule, which helps to shield it from non-specific protein adsorption and recognition by the immune system.[7] This "stealth" property is crucial for in vivo applications and for reducing background in sensitive assays. The flexibility of the PEG chain also provides spatial separation between the conjugated molecules, minimizing steric hindrance.[7]
Q3: Can the methyl group on the tetrazine contribute to non-specific binding?
A3: The methyl group's primary role is to enhance the stability of the tetrazine ring.[3] While it adds a minor degree of hydrophobicity, its contribution to non-specific binding is generally considered minimal compared to the overall benefits of increased stability and predictable reactivity. Studies have shown that smaller alkyl substituents on the tetrazine can lead to higher release yields in certain "click-to-release" applications.[3]
Q4: Are there any known side reactions of the azide group that I should be aware of?
A4: The azide group is remarkably stable under most physiological conditions. However, it can be reduced to an amine in the presence of strong reducing agents like dithiothreitol (DTT).[6][8][9] This is a critical consideration if your experimental protocol requires the use of such reagents, as it will render the azide unavailable for click chemistry and could lead to unintended reactions of the newly formed amine.
Troubleshooting Guide: A Systematic Approach to Minimizing Non-specific Binding
If you are experiencing high background or non-specific binding in your experiments, follow this systematic troubleshooting guide.
Step 1: Experimental Design and Negative Controls
A well-designed experiment with appropriate negative controls is the first and most crucial step in identifying the source of non-specific binding.
Protocol for Negative Control Experiments:
-
"No Linker" Control: Perform your entire experimental workflow, but omit the this compound linker. This will help you determine the background signal generated by your detection reagents and any autofluorescence from your sample.
-
"Unclicked Linker" Control: Incubate your sample with the this compound linker, but do not add the corresponding click chemistry partner (e.g., the TCO- or alkyne-modified molecule). This control will reveal if the linker itself is non-specifically binding to your sample.
-
"Scrambled Peptide/Protein" Control: If you are targeting a specific protein, use a version with a scrambled amino acid sequence but similar physicochemical properties. This will help differentiate between specific binding to your target and non-specific interactions with proteins in general.
-
"Excess Competitor" Control: To confirm specific binding to a receptor, pre-incubate your sample with a high concentration of an unlabeled ligand that is known to bind to the target receptor.[4] This should block the specific binding of your labeled molecule, and any remaining signal can be attributed to non-specific binding.[4]
Step 2: Optimizing Buffer Conditions
The composition of your buffers can have a significant impact on non-specific binding.[4] The following table provides recommendations for optimizing your buffer conditions.
| Parameter | Recommendation | Rationale |
| pH | Adjust the pH of your buffer to be close to the isoelectric point of your protein of interest. | To minimize charge-based interactions.[4] |
| Ionic Strength | Increase the salt concentration (e.g., 150-500 mM NaCl). | To shield electrostatic interactions between charged molecules and surfaces. |
| Detergents | Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100). | To disrupt non-specific hydrophobic interactions.[5] |
| Blocking Agents | Include a blocking agent such as Bovine Serum Albumin (BSA) at 1-5% or non-fat dry milk. | To saturate non-specific binding sites on surfaces and other proteins.[5] |
Experimental Protocol for Buffer Optimization:
-
Prepare a matrix of different buffer conditions based on the recommendations in the table above.
-
Perform your binding assay using each buffer condition.
-
Include your negative controls for each condition.
-
Analyze the signal-to-noise ratio for each buffer to identify the optimal conditions that minimize non-specific binding while maintaining specific signal.
Step 3: Refining the Conjugation and Washing Protocol
The specifics of your incubation and washing steps are critical for reducing background.
Workflow for Optimized Conjugation and Washing:
Caption: Optimized workflow for bioconjugation with this compound.
Key Considerations for the Protocol:
-
Titrate Your Reagents: Determine the minimal concentration of this compound and its reaction partner that still provides a robust specific signal. Excess reagents are a common cause of high background.
-
Increase Wash Steps: Do not skimp on the washing steps. Increasing the number and duration of washes can significantly reduce non-specifically bound molecules.
-
Temperature Control: Perform incubations at the lowest temperature that allows for efficient reaction kinetics. For many click chemistry reactions, room temperature is sufficient.
Concluding Remarks
Non-specific binding is a multifaceted challenge in bioconjugation, but with a systematic and informed approach, it can be effectively managed. By understanding the properties of this compound, employing rigorous negative controls, optimizing your experimental conditions, and refining your protocols, you can achieve the high specificity and low background necessary for reliable and reproducible results.
References
-
Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC. [Link]
-
Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. PMC. [Link]
-
Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. PMC. [Link]
-
Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Semantic Scholar. [Link]
-
Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide. Morressier. [Link]
-
Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications. PubMed. [Link]
-
Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. ResearchGate. [Link]
-
Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. springerprofessional.de. [Link]
-
Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. ResearchGate. [Link]
-
Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. PMC. [Link]
-
Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. PMC. [Link]
-
Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. NIH. [Link]
-
Tetrazine bioorthogonal chemistry derived in vivo imaging. PMC. [Link]
-
Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted in Vivo Chemistry. ResearchGate. [Link]
-
Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. PMC. [Link]
-
ASAP (As Soon As Publishable). ACS Publications. [Link]
-
On-Bead Screening of Combinatorial Libraries: Reduction of Nonspecific Binding by Decreasing Surface Ligand Density. PMC. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]
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- 6. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. [PDF] Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | Semantic Scholar [semanticscholar.org]
- 9. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
Technical Support Center: Purification of Methyltetrazine-PEG4-Azide Conjugates
Welcome to the technical support center for the purification of Methyltetrazine-PEG4-Azide conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the purification of these important bioconjugation reagents.
Introduction
This compound is a heterobifunctional linker that plays a pivotal role in bioconjugation and the development of targeted therapeutics.[1] Its unique structure, featuring a methyltetrazine moiety for fast bioorthogonal reactions and an azide group for click chemistry, allows for the precise assembly of complex biomolecular structures.[2][3][4] The inclusion of a hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance.[2][5] However, the very properties that make these linkers versatile also introduce specific challenges during purification. The inherent heterogeneity of conjugation reactions and the physicochemical properties of the PEG chain necessitate robust purification strategies to ensure the purity, and therefore the efficacy and safety, of the final conjugate.[6]
This guide provides practical, field-proven insights to help you navigate the common hurdles encountered during the purification of this compound conjugates, ensuring you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound conjugates. Each issue is broken down into potential causes and actionable solutions.
Issue 1: Low Yield of the Final Purified Conjugate
A low recovery of your target conjugate can be a significant setback. The following troubleshooting steps will help you identify and resolve the root cause.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The initial conjugation reaction may not have proceeded to completion.
-
Solution: Before purification, confirm the reaction's success using analytical techniques like HPLC-MS or SDS-PAGE. Optimize reaction parameters such as stoichiometry (a 1.5 to 3-fold molar excess of the linker is often recommended), reaction time (4-12 hours at room temperature or overnight at 4°C), and pH.[7]
-
-
Precipitation of the Conjugate: The conjugate may have precipitated during the reaction or purification process.
-
Solution: PEGylated molecules can sometimes exhibit reduced solubility in certain buffers.[8] If precipitation is observed, consider using a buffer with a different pH or ionic strength. The addition of solubility-enhancing agents, such as arginine (e.g., 300 mM), can also be beneficial, particularly in SEC mobile phases.[9]
-
-
Non-Specific Binding to Purification Media: The conjugate may be irreversibly binding to the chromatography resin or filtration membrane.
-
Solution: For chromatography, perform a column strip and analyze the eluate to see if your product was retained. If so, consider a different stationary phase or modify the mobile phase composition by adding organic modifiers or changing the salt concentration. For membrane-based methods, select membranes with low protein-binding characteristics.
-
-
Inappropriate Purification Method Selection: The chosen purification technique may not be suitable for the size and properties of your conjugate.
-
Solution: Re-evaluate your purification strategy based on the molecular weight of your conjugate. For larger biomolecules, Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are generally effective.[][11] For smaller molecules, Reversed-Phase HPLC (RP-HPLC) may provide better resolution.[12]
-
Issue 2: Presence of Multiple Peaks in Analytical HPLC, Indicating Impurities
The presence of multiple species in your final product is a common challenge, often stemming from the heterogeneity of the PEGylation reaction.[6]
Potential Causes & Solutions:
-
Unreacted Starting Materials: The most common impurities are unreacted biomolecules and excess this compound linker.
-
Solution:
-
SEC: This is a primary method for removing unreacted small molecules like the PEG linker from larger biomolecule conjugates due to the significant size difference.[9][][13]
-
Dialysis/TFF: These methods are also effective for removing small molecule impurities and for buffer exchange.[11][14][15] TFF is generally faster and more scalable than traditional dialysis.[14]
-
-
-
Multi-PEGylated Species: The reaction may have produced molecules with varying numbers of attached PEG chains.
-
Solution:
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins. This change in charge can be exploited to separate species with different degrees of PEGylation.[][13]
-
Hydrophobic Interaction Chromatography (HIC): While PEG is hydrophilic, the overall hydrophobicity of a conjugate can be altered upon PEGylation. HIC can be used to separate different PEGylated forms.[8]
-
-
-
Positional Isomers: The PEG linker may have attached to different sites on the biomolecule.
-
Solution: Separating positional isomers is challenging. High-resolution techniques like RP-HPLC or IEX at an analytical scale may resolve these species.[13] Method development will be critical and may involve optimizing the gradient, temperature, and mobile phase composition.
-
Issue 3: Broad Peaks in Reversed-Phase HPLC (RP-HPLC)
Peak broadening in RP-HPLC is a frequent issue when working with PEGylated compounds and can hinder accurate quantification and purification.
Potential Causes & Solutions:
-
Polydispersity of PEG: The inherent size variability of the PEG chain contributes to peak broadening.[6]
-
Solution: While you cannot change the nature of the PEG reagent, you can optimize your chromatography. Using a column with a different stationary phase (e.g., C4 instead of C18 for larger molecules) or adjusting the mobile phase gradient and temperature can improve peak shape.[12]
-
-
Secondary Interactions with the Stationary Phase: The conjugate may have secondary interactions with the silica backbone of the column.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to suppress the ionization of silanol groups. Operating at an elevated temperature (e.g., 45°C) can also improve peak shape and resolution.[12]
-
-
Slow Mass Transfer: The large size of the conjugate can lead to slow diffusion into and out of the pores of the stationary phase.
-
Solution: Employing columns with larger pore sizes (e.g., 300 Å) is recommended for PEGylated proteins.[12] Additionally, using a slower flow rate can allow more time for equilibrium to be reached, resulting in sharper peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the first-line purification method I should consider for a this compound conjugated antibody?
For a large biomolecule like an antibody, Size Exclusion Chromatography (SEC) is the recommended initial purification step.[9][] It is highly effective at separating the high molecular weight conjugate from smaller impurities like the unreacted PEG linker and other reaction byproducts.[13] SEC is also a relatively gentle method that helps to preserve the biological activity of the antibody.
Q2: How can I remove unreacted this compound linker from my reaction mixture?
Besides SEC, dialysis and Tangential Flow Filtration (TFF) are excellent choices for removing small, unreacted linkers.[11][14] The choice between them often depends on the sample volume and processing time. TFF is generally faster and more suitable for larger volumes, while dialysis is a simpler, passive method suitable for smaller sample volumes.[11][16]
Q3: My this compound conjugate appears pure by SEC, but I still see heterogeneity in other analytical methods. Why?
SEC separates based on hydrodynamic radius (size).[17] It may not be able to resolve species with similar sizes but different properties, such as positional isomers or conjugates with slight variations in the number of attached PEG chains (e.g., mono- vs. di-PEGylated forms of a very large protein).[13] Techniques that separate based on other properties, like charge (IEX) or hydrophobicity (RP-HPLC, HIC), are needed to detect and potentially separate these subtle differences.[8][]
Q4: What are the best analytical methods to assess the purity of my final this compound conjugate?
A combination of orthogonal methods is recommended for a comprehensive purity assessment:
-
SEC-HPLC: To determine the presence of aggregates and fragments.[9][18]
-
RP-HPLC: To assess the presence of unreacted starting materials and other closely related impurities.[12][19]
-
Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the degree of PEGylation.
-
SDS-PAGE: A simple method to visually confirm the increase in molecular weight upon PEGylation and to get a qualitative idea of purity.[13]
Q5: How should I store my purified this compound conjugate?
The optimal storage conditions will depend on the nature of the conjugated biomolecule. However, some general guidelines apply:
-
Storage Temperature: For protein conjugates, storage at -20°C or -80°C is typically recommended.
-
Buffer: Store in a suitable buffer that maintains the stability of the biomolecule. The addition of a cryoprotectant like glycerol may be beneficial.
-
Aliquotting: It is advisable to aliquot the purified conjugate into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Visualizing Purification Workflows
General Purification Workflow
This diagram illustrates a typical workflow for the purification of a this compound conjugate.
Caption: A general workflow for the purification of this compound conjugates.
Troubleshooting Decision Tree for Impurities
This diagram provides a decision-making framework for addressing impurities in your purified product.
Caption: A decision tree for troubleshooting impurities during purification.
Quantitative Data Summary
The choice of purification method can significantly impact yield and purity. The following table provides a general comparison of common techniques for purifying a model antibody-drug conjugate (ADC) prepared using a this compound linker.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >95% | 80-95% | Excellent for removing small molecules, gentle conditions.[9][13] | Limited resolution for species of similar size.[13] |
| Ion Exchange Chromatography (IEX) | >98% | 70-90% | High resolution for species with different charges.[] | Requires buffer exchange, method development can be complex. |
| Tangential Flow Filtration (TFF) | >90% (as primary step) | >95% | Fast, scalable, good for buffer exchange and concentration.[14][15] | Lower resolution compared to chromatography.[16] |
| Reversed-Phase HPLC (RP-HPLC) | >99% (analytical) | 50-80% (preparative) | Very high resolution based on hydrophobicity.[12] | Can use harsh organic solvents that may denature proteins. |
Experimental Protocols
Protocol 1: Purification of a PEGylated Antibody using Size Exclusion Chromatography (SEC)
Objective: To remove unreacted this compound and other small molecule impurities from an antibody conjugation reaction.
Materials:
-
SEC column suitable for fractionating the target antibody (e.g., Superdex 200 or equivalent).
-
HPLC or FPLC system.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed.
-
Crude antibody conjugation reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes (CVs) of mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min for an analytical-scale column).[20]
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulates.[20]
-
Injection: Inject a volume of the filtered sample onto the column that is appropriate for the column dimensions (typically 1-2% of the column volume).
-
Elution: Elute the sample isocratically with the mobile phase, collecting fractions. The PEGylated antibody, being the largest species, should elute first, followed by the unreacted antibody, and finally the small molecule impurities.
-
Analysis: Analyze the collected fractions by UV absorbance at 280 nm and, if possible, by SDS-PAGE or analytical HPLC to identify the fractions containing the pure conjugate.
-
Pooling: Pool the fractions containing the purified product.
References
-
ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream. Retrieved from [Link]
-
MDPI. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Retrieved from [Link]
-
PubMed. (2008). Purification of PEGylated nanoparticles using tangential flow filtration (TFF). Retrieved from [Link]
-
Phenomenex. (2008). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Retrieved from [Link]
-
ACS Publications. (2012). Analytical Measurement of PEGylated Molecules. Retrieved from [Link]
-
LCGC International. (2018). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG). Retrieved from [Link]
-
PubMed. (2007). Purification of pegylated proteins. Retrieved from [Link]
-
PubMed. (2006). Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Diafiltration and Tangential Flow Filtration for Purification of Nanoparticle Suspensions. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection | Request PDF. Retrieved from [Link]
-
Waters Corporation. (2012). [ APPLICATION NOTEBOOK ] - SIZE-EXCLUSION CHROMATOGRAPHY (SEC) OF PEPTIDES, PROTEINS, AND AAVs. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Glyco MindSynth. (n.d.). This compound. Retrieved from [Link]
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- 5. Methyltetrazine-amino-PEG4-azide () for sale [vulcanchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Membrane-Based Hybrid Method for Purifying PEGylated Proteins | MDPI [mdpi.com]
- 15. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Storage conditions to maintain Methyltetrazine-PEG4-Azide reactivity
Introduction
Welcome to the technical support guide for Methyltetrazine-PEG4-Azide (Product No. BP-22428), a cornerstone reagent in the field of bioconjugation. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the reactivity of this critical compound through proper storage and handling. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical application, ensuring your experiments are both successful and reproducible.
This compound is a heterobifunctional linker that leverages the power of two distinct bioorthogonal chemistries: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC).[1][2] The methyltetrazine moiety reacts with exceptional speed and selectivity with trans-cyclooctene (TCO) groups, while the azide group allows for efficient "click" reactions with alkyne-modified molecules.[1][2] The hydrophilic PEG4 spacer enhances aqueous solubility and provides a flexible linker to minimize steric hindrance.[3][4]
The dual functionality of this reagent makes it an invaluable tool for creating complex biomolecular conjugates, from antibody-drug conjugates (ADCs) to advanced imaging agents. However, the very reactivity that makes this molecule so powerful also renders it susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive framework for ensuring the long-term stability and reactivity of your this compound.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C , desiccated, and protected from light.[5][6][7][8] Many suppliers ship the product at ambient temperature, which is acceptable for the short duration of transit, but immediate transfer to -20°C storage upon receipt is crucial for preserving its reactivity for months to years.[6]
Q2: How long can I store the solid reagent?
When stored correctly at -20°C in a tightly sealed vial, the solid product can be stored for up to 24 months.[4] Some suppliers suggest a shelf life of over 3 years if stored properly.[6]
Q3: I need to make a stock solution. What solvent should I use and how should I store it?
This compound is soluble in common organic solvents like DMSO and DMF.[7] When preparing a stock solution, it is highly recommended to use anhydrous DMSO or DMF to minimize hydrolysis.[9] Stock solutions should be prepared fresh for each experiment whenever possible.[4] However, if you need to store a stock solution, it is best to aliquot it into small, single-use volumes in tightly sealed vials and store them at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
Q4: Why is it important to protect the reagent from light and moisture?
Both the tetrazine and azide functional groups can be sensitive to environmental factors. Organic azides can be sensitive to light, which can be an external energy source leading to decomposition.[10] The tetrazine ring, while relatively stable, can also be susceptible to degradation under certain conditions.[11][12] Moisture can lead to hydrolysis, particularly if the reagent is in solution, which can compromise its integrity. Therefore, storing the reagent desiccated and in the dark is a critical preventative measure.[3][6][7]
Q5: I left the vial on the bench at room temperature for a few hours. Is it still usable?
Before opening the vial for the first time, and for subsequent uses, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[4] This prevents condensation from forming inside the vial when it is opened, which would introduce moisture. If the vial was left unopened at room temperature for a few hours, it is likely still viable, especially if it was protected from direct light. However, for optimal performance, prolonged exposure to ambient temperatures should be avoided.
Troubleshooting Guide: Addressing Reactivity Issues
This section provides a structured approach to troubleshooting common experimental problems that may arise from improper storage or handling of this compound.
Problem 1: Low or No Conjugation Efficiency in an iEDDA Reaction (Tetrazine-TCO Ligation)
You've reacted your TCO-modified protein with this compound (after it has been conjugated to another molecule via its azide), but you observe a low yield of the final conjugate.
Visualizing the Troubleshooting Logic
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Methyltetrazine Ligations
A Note on the Methyltetrazine-PEG4-Azide Reagent
Before proceeding, it is crucial to clarify the function of the this compound reagent. This is a heterobifunctional linker , meaning it possesses two distinct reactive groups for sequential conjugations[1][2][3].
-
Methyltetrazine group: Reacts with strained alkenes or alkynes (e.g., trans-cyclooctene (TCO), norbornene) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This is a very fast, catalyst-free "click" reaction[4][5].
-
Azide group: Reacts with terminal or strained alkynes via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, respectively[6][7].
This guide focuses exclusively on the impact of pH on the methyltetrazine moiety's reaction efficiency and stability during the IEDDA ligation. The pH considerations for the azide-alkyne reaction are distinct and are covered extensively in other resources[7][8]. There is no direct, commonly used "click" reaction between a tetrazine and an azide.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended pH range for a methyltetrazine-TCO ligation?
For most applications involving the ligation of a methyltetrazine to a trans-cyclooctene (TCO) or other strained alkene, the optimal pH range is generally between pH 6.0 and 9.0 [4][9]. Physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4, are widely used and typically provide an excellent balance between reaction speed and reagent stability[10][11].
Q2: How does pH affect the stability of the methyltetrazine reagent itself?
The stability of the 1,2,4,5-tetrazine core is highly pH-dependent. Tetrazines are susceptible to degradation, particularly through hydrolysis, under both strongly acidic and, more significantly, basic conditions[12][13].
-
Alkaline Conditions (pH > 9): Tetrazines can undergo base-catalyzed hydrolysis, leading to the loss of the characteristic pink/red color and a non-reactive species[12][14]. The rate of degradation increases with pH. Some tetrazines with highly electron-withdrawing substituents are particularly unstable in aqueous environments[13][15].
-
Acidic Conditions (pH < 6): While generally more stable than in alkaline conditions, prolonged exposure to strongly acidic environments can also lead to degradation. For some specialized tetrazine reactions, such as those used for prodrug cleavage, acidic conditions (e.g., pH 5) can accelerate subsequent elimination steps after the initial cycloaddition[16].
Q3: I've read that some tetrazine reactions are faster at higher pH. Is this always true?
This is a critical point of confusion and depends entirely on the dienophile (the reaction partner of the tetrazine).
-
For TCO & Norbornene: The reaction rate with common dienophiles like TCO and norbornene is largely independent of pH within the stable range (pH 6-9)[13][17].
-
For Vinylboronic Acids (VBAs): The reaction rate with VBAs does increase at a higher pH (e.g., pH 8-11). This is because the deprotonated boronate anion, which is more prevalent at higher pH, is more electron-rich and thus more reactive in the IEDDA reaction[13][17][18].
Therefore, unless you are using a pH-sensitive dienophile like a VBA, increasing the pH above 7.5-8.0 is more likely to degrade your methyltetrazine reagent than to accelerate the ligation.
Q4: What buffers should I use? Are there any to avoid?
The choice of buffer is critical for success.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.5 is the most common and reliable choice. HEPES and other non-amine-based buffers are also excellent options.
-
Buffers to Avoid: Do NOT use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine[19]. Although the tetrazine itself does not react with primary amines, if you are conjugating your tetrazine to a protein using an NHS ester, the primary amines in the buffer will compete with your target protein, quenching the reaction[19][20].
Troubleshooting Guide
Issue 1: My reaction yield is low, or the reaction failed completely.
This is the most common issue and can often be traced back to pH and reagent stability.
-
Underlying Cause A: Tetrazine Degradation. Your methyltetrazine reagent may have degraded before or during the reaction. Tetrazines are sensitive to light and basic pH. The characteristic pink/red color of a tetrazine solution is a good indicator of its integrity; if the color has faded, the reagent is likely degraded[9].
-
Solution:
-
Check Buffer pH: Use a calibrated pH meter to confirm your reaction buffer is within the optimal pH 6.5-8.0 range. Do not rely on the label of a buffer that has been stored for a long time.
-
Prepare Reagents Fresh: Dissolve solid methyltetrazine reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use[19]. Add this stock solution to your aqueous buffer right before starting the reaction.
-
Protect from Light: Store both the solid reagent and solutions protected from light.
-
-
-
Underlying Cause B: Dienophile Instability. While TCO is generally stable, other dienophiles can be sensitive to pH or other buffer components.
-
Solution: Review the technical specifications for your specific dienophile to ensure it is stable under your chosen reaction conditions.
-
Issue 2: The pink color of my methyltetrazine disappears, but LC-MS analysis shows no product formation.
This is a classic sign of tetrazine hydrolysis. The disappearance of color indicates the tetrazine ring has reacted or degraded, but not with your intended dienophile[9].
-
Underlying Cause: Reaction Buffer is too Alkaline. The most likely cause is a buffer pH that is too high (pH > 9.0), leading to rapid, base-catalyzed hydrolysis of the tetrazine[12][14]. This can happen if a buffer was prepared incorrectly or if a basic solution was added to the reaction mixture.
-
Solution:
-
Immediately verify the pH of your reaction buffer and all components.
-
Discard the suspect buffer and prepare a fresh batch, carefully adjusting the pH to ~7.4.
-
Re-run the reaction using fresh reagents in the validated buffer.
-
-
Issue 3: My results are inconsistent from one experiment to the next.
Inconsistent results often point to a variable that is not being properly controlled, with pH being a primary suspect.
-
Underlying Cause: Buffer Variability. The pH of stored buffer solutions can change over time due to absorption of atmospheric CO₂ (making it more acidic) or other contaminants. Using different batches of buffers without checking their pH can lead to significant variability.
-
Solution:
-
Standardize Buffer Preparation: Implement a strict protocol for buffer preparation.
-
Verify pH Before Each Use: Always check the pH of your buffer with a calibrated meter immediately before starting a sensitive experiment.
-
Use Freshly Prepared Buffers: For maximum reproducibility, use buffers prepared on the day of the experiment.
-
-
Data Presentation: pH Effects on Tetrazine Ligation
| pH Range | Methyltetrazine Stability | Reaction Efficiency with TCO/Norbornene | Comments |
| < 5.0 | Moderate to High | Sub-optimal | Risk of acid-catalyzed degradation over long incubations. May be required for specific "click-to-release" applications[16]. |
| 5.0 - 6.0 | High | Good | Reaction kinetics are generally stable, but may be slightly slower than at neutral pH. |
| 6.0 - 8.0 | Excellent | Optimal | The ideal range for balancing high reagent stability with fast, efficient ligation[4][9]. |
| 8.0 - 9.0 | Moderate to Good | Optimal | Increased risk of tetrazine hydrolysis begins in this range. Use with caution and for shorter reaction times[12][13]. |
| > 9.0 | Poor | Poor to None | Significant and rapid base-catalyzed degradation of the tetrazine ring is expected, leading to low or no product yield[12][14]. |
Experimental Protocol: pH Optimization for a Novel System
This protocol provides a framework for determining the optimal pH for your specific Methyltetrazine-Dienophile reaction.
1. Reagent Preparation: a. Prepare a 10 mM stock solution of your this compound reagent in anhydrous DMSO. b. Prepare a 10 mM stock solution of your dienophile (e.g., TCO-functionalized protein) in an appropriate amine-free buffer (e.g., PBS).
2. Buffer Preparation: a. Prepare a series of reaction buffers (e.g., 100 mM sodium phosphate) at various pH points: 5.5, 6.5, 7.4, and 8.5. b. Verify the final pH of each buffer with a calibrated pH meter.
3. Reaction Setup (Analytical Scale): a. For each pH condition, set up a reaction in a microcentrifuge tube. b. To 95 µL of the buffer, add 5 µL of the dienophile stock solution (final concentration: 0.5 mM). c. Initiate the reaction by adding 5 µL of the methyltetrazine stock solution (final concentration: 0.5 mM; a 1:1 molar ratio is used for this test). d. Set up a negative control for each pH point containing only the methyltetrazine reagent in the buffer to monitor stability.
4. Monitoring and Analysis: a. Incubate the reactions at room temperature, protected from light. b. Monitor the reaction progress over time (e.g., 5, 15, 30, and 60 minutes). c. Visual Check: Observe the disappearance of the pink color in the reaction tubes compared to the negative controls. Faster disappearance in the reaction tube indicates a faster reaction. Fading color in the control tube indicates degradation. d. Analytical Check: Quench the reaction at each time point by adding a suitable agent or by immediate dilution in an appropriate solvent for analysis by LC-MS or HPLC to quantify product formation and consumption of starting materials.
5. Interpretation: a. Compare the rate of product formation across the different pH conditions. b. The optimal pH will be the one that provides the fastest conversion to the product with the minimal degradation observed in the negative control.
Visualization: Troubleshooting Workflow
A common challenge is diagnosing the cause of low reaction yield. The following workflow can help systematically identify the issue.
Caption: Troubleshooting workflow for low yield in tetrazine ligation reactions.
References
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- Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
- Comparative Study of Click Handle Stability in Common Ligation Conditions.
- TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim.
- Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
- Tetrazine-TCO Lig
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjug
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- Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs.
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- This compound. Vector Labs.
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- Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions.
- Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing.
- side reactions of Tetrazine-SS-NHS and how to avoid them. BenchChem.
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- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
- activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine lig
- Technical Support Center: Troubleshooting Tetrazine-SS-NHS Solubility and Bioconjug
- Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry.
- Diels-Alder Reaction. Organic Chemistry Portal.
- Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body.
- Accessing Functionalized Tetrazines as Click Chemistry Tools: A Synthesis Guide for Chemists and Chemical Biologists.
- Overview Click Chemistry background inform
- The Unique Properties and Click Capacity of the Tetrazine Group Enable Tetrazine Allyl Acetate to Serve as a Versatile Bis-Thiol Bioconjugation and Functionalization Agent.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Diels–Alder reaction. Wikipedia.
- Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Click chemistry. Wikipedia.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Lanthanide–tetrazine probes for bio-imaging and click chemistry. Dalton Transactions.
- Azide, Alkyne, BCN, Tetrazine & TCO. Biotium.
- Methyltetrazine-PEG4-alkyne, 1802907-97-6. BroadPharm.
- Methyltetrazine-PEG4-Alkyne. Vector Labs.
- Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation.
- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society.
- Tetrazine-Ph-NHCO-PEG4-alkyne. MedChemExpress.
- 10.8 Alkynes. KPU Pressbooks.
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Reducing steric hindrance in Methyltetrazine-PEG4-Azide labeling
Welcome to the technical support center for Methyltetrazine-PEG4-Azide labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your bioorthogonal conjugation experiments. Here, we will delve into the nuances of steric hindrance and other common challenges encountered during the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and its azide partner, offering field-proven insights and solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a heterobifunctional linker used in bioorthogonal chemistry.[1][2][3] It contains two key functional groups:
-
Methyltetrazine: An electron-poor diene that reacts with high specificity and speed with strained alkenes (dienophiles) like trans-cyclooctene (TCO) in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5]
-
Azide: A functional group that can participate in another highly efficient "click chemistry" reaction, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with strained alkynes like cyclooctynes.[][7]
-
PEG4 linker: A short, hydrophilic polyethylene glycol spacer that enhances water solubility, provides flexibility, and helps to minimize steric hindrance between the conjugated molecules.[8][9][10][11][12]
Its primary application is to serve as a bridge, covalently connecting two molecules of interest in a specific and controlled manner, even within complex biological systems.[1][4]
Q2: What is steric hindrance in the context of this labeling reaction?
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound labeling, steric hindrance can arise when bulky substituents on or near the reactive tetrazine or azide moieties prevent them from achieving the necessary proximity and orientation for the reaction to occur efficiently.[13][14][15] This can lead to lower reaction rates and reduced labeling yields.
Q3: Why is the methyl group on the tetrazine important?
The methyl group on the tetrazine ring plays a crucial role in the stability-reactivity trade-off. Generally, electron-donating groups like a methyl group enhance the stability of the tetrazine molecule in aqueous environments, which is critical for experiments with long incubation times or in vivo applications.[4] While this increased stability often comes at the cost of slightly slower reaction rates compared to tetrazines with electron-withdrawing groups, methyltetrazine offers a favorable balance for many bioconjugation strategies.[13]
Q4: How does the PEG4 linker help in reducing steric hindrance?
The Polyethylene Glycol (PEG) linker acts as a flexible, hydrophilic spacer.[8][9][16] Its key functions in mitigating steric hindrance include:
-
Spatial Separation: The PEG4 linker physically distances the reactive methyltetrazine and azide groups from the potentially bulky biomolecules they are attached to, providing more accessible reaction sites.[8][10]
-
Conformational Freedom: The flexibility of the PEG chain allows the reactive ends to adopt multiple conformations in solution, increasing the probability of a successful collision and reaction.[8]
-
Enhanced Solubility: By increasing the hydrophilicity of the entire conjugate, the PEG linker prevents aggregation, which can otherwise mask reactive sites.[11][16]
Q5: What is the "click chemistry" reaction involving the azide group?
The azide group in this compound is designed for use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][7] This is a type of click chemistry that does not require a cytotoxic copper catalyst, making it highly suitable for live-cell and in vivo applications.[][17][18] The reaction occurs between the azide and a strained alkyne (e.g., dibenzocyclooctyne - DBCO), forming a stable triazole linkage.[]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency or Slow Reaction Rate
Question: I am observing very low yields or a significantly slower than expected reaction rate in my labeling experiment. What are the likely causes and how can I troubleshoot this?
Answer: Low labeling efficiency is a common issue that can often be traced back to steric hindrance or suboptimal reaction conditions.
Potential Causes & Solutions
-
Significant Steric Hindrance: The biomolecules you are trying to conjugate may be particularly large or the labeling sites may be located in sterically crowded regions.
-
Solution: Consider using a linker with a longer PEG chain (e.g., PEG8, PEG12). Longer PEG linkers provide greater spatial separation between the conjugated molecules, which can help overcome steric clashes.[8][9][10][19] However, be aware that excessively long linkers can sometimes have a negative impact on the in vitro bioactivity of the conjugate.[20][21]
-
-
Suboptimal Reagent Concentration: The kinetics of the iEDDA reaction are concentration-dependent.
-
Solution: Increase the concentration of one or both of your reactants. A higher concentration will lead to more frequent molecular collisions and a faster reaction rate. If you are labeling a precious biomolecule, it is often more practical to increase the concentration of the smaller this compound reagent.
-
-
Incorrect pH: The stability of the reactants can be affected by pH.
-
Solution: Ensure your reaction buffer is within a pH range of 6-9.[13] While the reaction rate may not be highly sensitive within this range, extreme pH values can lead to the degradation of your reagents.
-
-
Inactivated Reagents: Improper storage or handling can lead to the degradation of the methyltetrazine or azide moieties.
Experimental Workflow for Optimizing Linker Length
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Validation & Comparative
A Head-to-Head Comparison for Advanced Bioconjugation: Methyltetrazine-PEG4-Azide vs. DBCO-PEG4-Azide
A Senior Application Scientist's Guide to Selecting the Optimal Bioorthogonal Linker
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of chemical tools is paramount. The advent of bioorthogonal chemistry—reactions that occur selectively within living systems without interfering with native biochemical processes—has revolutionized how we label, track, and assemble complex biomolecular constructs.[1][2][3] Among the most powerful catalyst-free "click chemistry" reactions are the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5][6]
This guide provides an in-depth, data-driven comparison of two workhorse reagents that embody these chemistries: Methyltetrazine-PEG4-Azide , which utilizes the IEDDA reaction, and DBCO-PEG4-Azide , a cornerstone of SPAAC. Both are heterobifunctional linkers, featuring a flexible, hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and an azide handle for subsequent conjugation.[7][8][9] The critical difference lies in their primary reactive moieties: the methyltetrazine and the dibenzocyclooctyne (DBCO), respectively. Understanding the fundamental performance differences between these groups is key to designing successful experiments in drug delivery, in vivo imaging, and diagnostics.[4][10][11]
The Core Distinction: A Tale of Two Chemistries
The utility of these linkers hinges on the specific bioorthogonal reaction they enable. This compound is designed for reaction with a trans-cyclooctene (TCO), while DBCO-PEG4-Azide reacts with an azide. Since both molecules in our topic of comparison contain an azide, they are typically used to first modify a biomolecule via the azide, leaving the methyltetrazine or DBCO group available for a subsequent, highly specific conjugation step.
The primary comparison, therefore, is between the Methyltetrazine-TCO ligation and the DBCO-Azide ligation .
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
} caption: "Comparative reaction pathways for bioconjugation."
Quantitative Performance Comparison: Kinetics Reign Supreme
The most dramatic difference between these two bioorthogonal chemistries lies in their reaction speed. The IEDDA reaction between a tetrazine and a TCO is renowned for its exceptionally rapid kinetics, often orders of magnitude faster than SPAAC.[4][11][12][13] This kinetic superiority is a decisive advantage for in vivo applications where reagent concentrations are low and reaction times are limited.[2][10][14]
| Parameter | Methyltetrazine-TCO Ligation (IEDDA) | DBCO-Azide Ligation (SPAAC) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Up to 10⁷, typically 1,000 - 30,000[1][4][11] | Typically 0.1 - 2.3[12][15] |
| Biocompatibility | Excellent (catalyst-free)[4][11] | Excellent (catalyst-free)[4][16] |
| Primary Reactant Stability | Tetrazine stability varies with substituents; a trade-off exists between reactivity and stability.[4][17] TCOs can isomerize.[4] | Azides are generally highly stable. DBCO can exhibit side reactions with thiols (e.g., glutathione).[6] |
| Bioorthogonality & Specificity | Considered superior; virtually no cross-reactivity with endogenous functional groups.[4][5] | Highly specific, but some background from strained alkyne reactions with thiols has been noted.[4][6] |
The data clearly indicates that for applications demanding rapid conjugation, such as pre-targeted in vivo imaging or the capture of transient biological events, the Methyltetrazine-TCO system is the superior choice.[1][2][10] One study highlighted that the enrichment efficiency for a target protein using IEDDA was 100%, whereas SPAAC achieved only 45%.[5] Another study demonstrated that the fast reaction rate of the Tetrazine-TCO ligation was critical for successfully "gluing" cells together, an application where the much slower DBCO-azide chemistry was inefficient.[18]
Stability and Handling: A Practical Trade-Off
While kinetically slower, the DBCO-azide system offers advantages in terms of reactant stability. Azides are exceptionally stable in biological media and are easy to handle and store.[6] While DBCO itself is generally stable, it can lose reactivity over time in solution and may react with biological thiols like glutathione, which can lead to background signal in some cellular contexts.[6][19]
Tetrazines, particularly the highly reactive variants, present a trade-off between reaction speed and stability.[17] Electron-withdrawing groups that accelerate the IEDDA reaction can also make the tetrazine ring more susceptible to degradation in aqueous buffers.[17] The methyl-substituted tetrazine in this compound represents a balance, offering improved chemical stability over the most reactive hydrogen-substituted tetrazines, while still providing exceptionally fast kinetics.[12] TCOs, the reaction partner for tetrazines, can also be prone to isomerization to their unreactive cis-isomer.[4]
Expert Insight: For multi-day experiments or when preparing pre-functionalized biomolecules for long-term storage, the superior stability of the azide handle in the DBCO-azide system is a significant advantage. However, for most in vitro and in vivo labeling experiments completed within hours to a day, the stability of the methyltetrazine moiety is generally sufficient.
Experimental Protocols: A Guide to Antibody Conjugation
To illustrate the practical application of these linkers, here are generalized, comparative protocols for labeling an antibody. These protocols assume the initial step is to create an azide-functionalized antibody, which can then be conjugated using either DBCO-PEG4-Azide or a TCO-PEG4-Azide (for subsequent reaction with a methyltetrazine). For the purpose of this guide, we will describe the direct functionalization of an antibody's primary amines using an NHS-ester version of our linkers.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontsize=9, fontname="Arial"];
} caption: "General workflow for antibody conjugation."
Protocol 1: Antibody Labeling with DBCO-PEG4-NHS Ester
This protocol creates a DBCO-functionalized antibody ready to react with an azide-tagged molecule.
-
Antibody Preparation :
-
Reagent Preparation :
-
Conjugation Reaction :
-
Quenching and Purification :
-
(Optional) Quench any unreacted NHS ester by adding Tris buffer to a final concentration of 50-100 mM and incubating for 15 minutes.[19][23]
-
Remove excess, unreacted DBCO reagent using a desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with your desired storage buffer (e.g., PBS).[19][21]
-
-
Characterization :
Protocol 2: Antibody Labeling with Methyltetrazine-PEG4-NHS Ester
This protocol creates a methyltetrazine-functionalized antibody ready for rapid reaction with a TCO-tagged molecule.
-
Antibody Preparation :
-
Follow the same procedure as for the DBCO protocol, ensuring the antibody is in an amine-free buffer like PBS, pH 7.4-8.0.
-
-
Reagent Preparation :
-
Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction :
-
Quenching and Purification :
-
(Optional) Quench the reaction with Tris buffer as described above.
-
Purify the antibody-tetrazine conjugate using a desalting column to remove excess reagent.
-
-
Characterization :
-
Determine the DOL by measuring the absorbance at 280 nm (protein) and for the specific tetrazine chromophore (typically ~520-540 nm for diaryl tetrazines, though this can vary).
-
Final Recommendation: Matching the Tool to the Task
The choice between this compound and DBCO-PEG4-Azide is not about which reagent is universally "better," but which is optimal for a specific application.
-
Choose this compound (for Tetrazine-TCO ligation) when:
-
Speed is critical: For in vivo pre-targeting, live-cell imaging of dynamic processes, or applications with very low reactant concentrations, the unparalleled kinetics of the IEDDA reaction are a significant advantage.[1][2][10][11][13]
-
Highest specificity is required: The tetrazine-TCO reaction offers arguably the highest degree of bioorthogonality with minimal off-target reactivity.[4][5]
-
-
Choose DBCO-PEG4-Azide (for DBCO-Azide ligation) when:
-
Reactant stability is a priority: For preparing conjugates for long-term storage or for multi-day experiments, the inherent stability of the azide and DBCO functional groups is beneficial.[6][19]
-
The experimental setup is less kinetically demanding: For many in vitro applications, such as conjugating purified proteins or creating diagnostic reagents where concentrations can be higher and reaction times longer, the robust and reliable SPAAC chemistry is perfectly suitable and often more straightforward to handle.[16][22][23]
-
By understanding the core principles of kinetics, stability, and specificity that differentiate these two powerful bioorthogonal tools, researchers can make informed decisions to accelerate their discovery and development efforts.
References
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Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (n.d.). National Institutes of Health. [Link]
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Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022). Frontiers in Chemistry. [Link]
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Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. (n.d.). National Institutes of Health. [Link]
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(PDF) Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022). ResearchGate. [Link]
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Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. (2013). National Institutes of Health. [Link]
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Biomedical Applications of Tetrazine Cycloadditions. (2012). National Institutes of Health. [Link]
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Click chemistries. (n.d.). Interchim. [Link]
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Tetrazine ligation for chemical proteomics. (2017). National Institutes of Health. [Link]
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Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. (n.d.). National Institutes of Health. [Link]
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DBCO Gold Nanoparticles: The Future of Bioconjugation Chemistry. (n.d.). Hiyka. [Link]
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Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. (2014). National Institutes of Health. [Link]
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Bioorthogonal Click Chemistry-Based Synthetic Cell Glue. (2015). National Institutes of Health. [Link]
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Comparative Study of Click Handle Stability in Common Ligation Conditions. (2022). National Institutes of Health. [Link]
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Optimization of antibody functionalization with NHS-PEG4-tetrazine... (n.d.). ResearchGate. [Link]
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Rapid reactions of s-TCO derivatives with tetrazines. (n.d.). ResearchGate. [Link]
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Antibody conjugation. (n.d.). Fürth lab. [Link]
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DBCO reagents for « Click Chemistry ». (n.d.). Interchim. [Link]
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Tunable Synthesis of Hydrogel Microfibers via Interfacial Tetrazine Ligation. (2020). National Institutes of Health. [Link]
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Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury. (2022). National Institutes of Health. [Link]
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DBCO-azide. (2018). LifeTein Peptide Blog. [Link]
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A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly. (2019). Royal Society of Chemistry. [Link]
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Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy. (2020). National Institutes of Health. [Link]
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Methyltetrazine-PEG4-hydrazone-DBCO. (n.d.). AxisPharm. [Link]
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Methyltetrazine-PEG4-Azide vs. other tetrazine-based reagents
An In-Depth Technical Guide to Methyltetrazine-PEG4-Azide: A Comparative Analysis for Advanced Bioconjugation
Executive Summary
In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands out for its unparalleled speed and specificity.[1][2] This guide provides a comprehensive comparison of this compound with other key tetrazine-based reagents. We will dissect the role of each component of this heterobifunctional linker—the stability-enhancing methyltetrazine core, the solubility-promoting PEG4 spacer, and the versatile azide handle. Through a synthesis of published experimental data and field-proven insights, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to select the optimal reagent for their specific application, from live-cell imaging to the construction of antibody-drug conjugates (ADCs).
The Foundation: Tetrazine Ligation in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes.[3][4] The iEDDA reaction between a 1,2,4,5-tetrazine (the diene) and a strained alkene or alkyne, such as a trans-cyclooctene (TCO), is the fastest known bioorthogonal reaction.[5][6] This "click chemistry" ligation is prized for its biocompatibility, proceeding rapidly under mild aqueous conditions without the need for cytotoxic copper catalysts.[7][8] The reaction forms a stable dihydropyridazine bond, driven by the release of nitrogen gas, making the conjugation essentially irreversible.[8]
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.
A Closer Look: this compound
This compound is a heterobifunctional linker designed for advanced, multi-step bioconjugation strategies.[5][9] Its structure can be broken down into three key functional domains, each contributing a distinct advantage.
-
The Methyltetrazine Core: This is the reactive moiety for the iEDDA cycloaddition. The methyl group is a critical feature; as an electron-donating group, it significantly enhances the stability of the tetrazine ring in aqueous physiological environments compared to unsubstituted (hydrogen) or electron-withdrawing group-substituted tetrazines.[10][11][12] This increased stability is crucial for in vivo applications where the reagent must persist long enough to reach its target.
-
The PEG4 Linker: The polyethylene glycol (PEG) spacer is a flexible, hydrophilic chain that confers several essential properties.[13] It dramatically improves the water solubility of the often-hydrophobic tetrazine core, preventing aggregation in biological buffers.[14][15] For in vivo applications, PEGylation is a well-established strategy to improve pharmacokinetics and reduce potential immunogenicity.[13]
-
The Azide Handle: The terminal azide group provides a second, orthogonal conjugation point. Azides are stable functional groups that do not participate in the iEDDA reaction. Instead, they can react selectively with alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), another cornerstone of click chemistry.[9][16] This dual functionality allows for the sequential and precise assembly of complex molecular constructs.[17]
Comparative Analysis of Tetrazine Reagents
The choice of a tetrazine reagent is governed by a critical trade-off between reaction speed and stability.[18] While highly reactive tetrazines are ideal for time-sensitive applications, they may degrade before reacting in complex biological media.
Reactivity and Kinetics
The reactivity of a tetrazine is governed by its electronic properties. Electron-withdrawing groups (EWGs) lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the iEDDA reaction.[2][19] Conversely, electron-donating groups (EDGs) like the methyl group in this compound increase the LUMO energy, resulting in slower kinetics.
| Tetrazine Derivative | Common Substituent | Typical Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Key Characteristic |
| Pyridyl-Tetrazine (Py-Tz) | Electron-Withdrawing | ~10,000 - 30,000+[10][20] | Highest Reactivity |
| H-Tetrazine | Neutral (Hydrogen) | ~1,000 - 20,000[10][18] | High Reactivity, Moderate Stability |
| Methyltetrazine (Me-Tz) | Electron-Donating | ~1,000 - 2,000[10][18] | Highest Stability, Moderate Reactivity |
| Triazolyl-Tetrazine | N/A | ~10,332[10][11] | Balances high reactivity with good stability |
Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature. The values presented are for comparative purposes.[18]
As the data indicates, Pyridyl-Tetrazine (Py-Tz) exhibits the fastest kinetics due to the strong electron-withdrawing nature of the pyridyl ring.[21] However, this comes at the cost of reduced stability. Methyltetrazine offers a more moderate reaction rate but compensates with superior stability.[10][11]
Stability in Biological Media
For any application requiring incubation times longer than a few hours, especially in vivo studies, reagent stability is paramount. Tetrazines can be susceptible to degradation through reactions with endogenous nucleophiles or reduction.[21][22]
| Tetrazine Derivative | Stability (% Remaining after 48h in DMEM + 10% FBS at 37°C) |
| Pyridyl-Tetrazine (Py-Tz) | < 13%[10][11] |
| H-Tetrazine | < 13%[10][11] |
| Methyltetrazine (Me-Tz) | > 63%[10][11] |
| Triazolyl-Tetrazine | > 63%[10][11] |
Data synthesized from studies by Wu et al. (2024).[10][11]
The experimental data clearly demonstrates the superior stability of methyl-substituted tetrazines in a complex biological medium.[10][11] While Py-Tz and H-Tz degrade rapidly, Me-Tz persists, making it a far more reliable tool for long-term experiments and pre-targeting strategies in drug delivery.[12]
Caption: Key attribute comparison of tetrazine reagents.
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant
This protocol describes a general method to determine the reaction kinetics of a tetrazine with a TCO-derivative using UV-Vis spectrophotometry. The decay of the characteristic tetrazine absorbance (~520 nm) is monitored over time.
Materials:
-
Tetrazine reagent (e.g., this compound)
-
TCO-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the tetrazine reagent in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the TCO-derivative in anhydrous DMSO.
-
Determine the precise concentration of the tetrazine stock by diluting an aliquot in the reaction buffer and measuring its absorbance, using its known molar extinction coefficient.
-
-
Reaction Setup:
-
Equilibrate the spectrophotometer and reaction buffer to the desired temperature (e.g., 37°C).
-
In a cuvette, add the reaction buffer.
-
Add the tetrazine stock solution to achieve a final concentration that gives an initial absorbance between 0.5 and 1.0 (e.g., 50 µM). Mix thoroughly.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a 10-fold or greater molar excess of the TCO-derivative stock solution to the cuvette. Mix rapidly and immediately begin recording the absorbance at the tetrazine's λ_max (e.g., ~520 nm) over time.
-
Continue data collection until the reaction is complete (absorbance plateaus at a minimum value).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of TCO), plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
The slope of the resulting linear fit is the negative of the observed rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO] , where [TCO] is the final concentration of the TCO-derivative.
-
Protocol 2: Two-Step Antibody Conjugation Workflow
This protocol outlines the use of this compound to conjugate an alkyne-modified payload (e.g., a drug or fluorophore) and a TCO-modified antibody.
Caption: Two-step conjugation workflow using this compound.
Procedure: Part A: SPAAC Ligation of Payload
-
Dissolve the alkyne-modified payload and this compound in a suitable solvent (e.g., DMSO).
-
Use a slight molar excess (1.1 to 1.5 equivalents) of the this compound.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The reaction can be monitored by HPLC or LC-MS.
-
Purify the resulting Methyltetrazine-PEG4-Payload intermediate using reverse-phase HPLC to remove unreacted starting materials.
Part B: iEDDA Ligation to Antibody
-
Prepare the TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the purified Methyltetrazine-PEG4-Payload from Part A to the antibody solution. Use a 3 to 5-fold molar excess of the payload construct relative to the antibody.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction is typically very fast.
-
Purify the final antibody-drug conjugate (ADC) from excess payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the final ADC using techniques such as UV-Vis spectroscopy (to determine Drug-to-Antibody Ratio, DAR), size-exclusion chromatography (to assess aggregation), and mass spectrometry.
Conclusion and Future Outlook
This compound represents a highly engineered and versatile tool for modern bioconjugation. While it does not possess the raw speed of electron-deficient tetrazines like Py-Tz, its superior stability in biological media makes it the reagent of choice for applications requiring longer incubation times, particularly in vivo pre-targeting for diagnostics and therapy.[10][11][12] The integrated PEG4 linker addresses critical solubility challenges, and the orthogonal azide handle opens the door to complex, multi-component molecular assemblies.[9][13]
The ongoing development of novel tetrazines aims to defy the traditional reactivity/stability trade-off.[21] Researchers are exploring strategies like intramolecular steric repulsion to increase reactivity without compromising stability.[21][23] As our understanding of the subtle factors governing tetrazine chemistry deepens, we can expect the emergence of next-generation reagents with even more finely tuned properties, further expanding the remarkable utility of the iEDDA ligation in science and medicine.
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A Comparative Guide to the Kinetic Analysis of Methyltetrazine Bioorthogonal Reactions
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of chemical ligation strategy is paramount. The kinetics of a reaction—its speed and efficiency under physiological conditions—can be the determining factor in the success of an experiment, from cellular imaging to the development of targeted therapeutics. Among the arsenal of bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with strained alkenes stands out for its exceptional speed.[1][2][3][4]
This guide provides an in-depth kinetic analysis of reactions involving methyltetrazine, a commonly used component in bioconjugation strategies. We will specifically focus on the reactivity of the methyltetrazine moiety within the context of heterobifunctional linkers such as Methyltetrazine-PEG4-Azide. This guide will objectively compare its performance with alternative bioorthogonal reactions, supported by experimental data and detailed protocols, to empower you to make informed decisions for your research.
The Dual Nature of this compound: A Tale of Two Click Reactions
It is crucial to first understand the structure and intended reactivity of a molecule like this compound. This is a heterobifunctional linker, meaning it possesses two distinct reactive handles for sequential or orthogonal conjugations.[1][5][6]
-
The Methyltetrazine Moiety: This end of the molecule participates in the exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) reaction, typically with a strained alkene like trans-cyclooctene (TCO).[2][7][8] This reaction is renowned for being one of the fastest bioorthogonal reactions currently available.[1][2][3]
-
The Azide Moiety: The other end features an azide group, a workhorse of bioorthogonal chemistry. The azide group is designed to react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), via the strain-promoted azide-alkyne cycloaddition (SPAAC), or with a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10][11]
This guide will focus its kinetic analysis on the methyltetrazine-TCO ligation , as this represents the more rapid and often more critical conjugation step for applications demanding high speed.
Understanding the IEDDA Reaction: Mechanism and Key Kinetic Influencers
The IEDDA reaction is a type of [4+2] cycloaddition where the electron-poor tetrazine (the diene) reacts with an electron-rich dienophile (e.g., TCO).[7][12] This is followed by a rapid, irreversible retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[7][13]
Caption: The IEDDA reaction mechanism of Methyltetrazine and TCO.
Several factors critically influence the second-order rate constant (k₂) of this reaction:
-
Electronic Properties: The reaction is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile.[14]
-
Ring Strain of the Dienophile: Higher ring strain in the alkene, as seen in TCO, dramatically increases the reaction rate.[14][15]
-
Steric Hindrance: Less sterically hindered reactants generally exhibit faster kinetics.[14]
-
Solvent: While the IEDDA reaction proceeds well in both aqueous and organic solvents, reaction rates can be solvent-dependent. Protic solvents like water can sometimes accelerate the reaction.[14]
A Comparative Look at Bioorthogonal Reaction Kinetics
To appreciate the exceptional speed of the methyltetrazine-TCO ligation, it is essential to compare its kinetics with other widely used bioorthogonal reactions. The second-order rate constant (k₂) is the standard metric for such comparisons, with higher values indicating a faster reaction.
| Reaction | Reactants | Typical k₂ (M⁻¹s⁻¹) | Key Features |
| IEDDA | Methyltetrazine + TCO | ~10³ - 10⁶ | Extremely fast, catalyst-free, produces N₂ byproduct.[4][7][16] |
| SPAAC | Azide + DBCO/BCN | ~0.1 - 1.0 | Catalyst-free, widely used, stable linkage.[7] |
| Nitrone-Alkyne Cycloaddition | Nitrone + Cyclooctyne | ~12 - 32 | Fast, catalyst-free, but nitrone incorporation can be challenging.[15] |
| Staudinger Ligation | Azide + Phosphine | ~0.002 | One of the first bioorthogonal reactions, but slow kinetics.[15] |
| Oxanorbornadiene Cycloaddition | Azide + Oxanorbornadiene | ~10⁻⁴ | Catalyst-free but very slow.[15] |
Note: Rate constants can vary significantly based on specific substituents and reaction conditions.
As the data clearly indicates, the IEDDA reaction between methyltetrazine and TCO is several orders of magnitude faster than most other catalyst-free bioorthogonal reactions. This makes it the premier choice for applications requiring rapid conjugation, such as in vivo imaging with short-lived isotopes or capturing transient biological events.[17][18][19]
Experimental Protocol: Determining the Second-Order Rate Constant of a Methyltetrazine-TCO Reaction
This section provides a detailed, self-validating protocol for determining the second-order rate constant of a methyltetrazine-TCO ligation using UV-Vis spectrophotometry. The disappearance of the characteristic absorbance of the tetrazine chromophore (around 520-540 nm) is monitored over time.[16][20][21]
Materials and Reagents:
-
Methyltetrazine-functionalized molecule of interest
-
TCO-functionalized molecule of interest
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (a stopped-flow instrument is required for very fast reactions)[18][22]
-
Quartz cuvettes
Experimental Workflow:
Caption: Workflow for kinetic analysis of a Methyltetrazine-TCO reaction.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the methyltetrazine and TCO reagents in a minimal amount of anhydrous DMSO or DMF to create concentrated stock solutions (e.g., 10-100 mM).
-
Causality: Using anhydrous organic solvents for stock solutions prevents premature degradation or reaction of the reagents.
-
-
Determination of Molar Extinction Coefficient (ε):
-
Prepare a dilution series of the methyltetrazine stock solution in the reaction buffer (PBS, pH 7.4).
-
Measure the absorbance of each dilution at the λ_max of the tetrazine (~530 nm).
-
Plot absorbance vs. concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient.
-
Trustworthiness: An accurately determined ε is crucial for converting absorbance values to concentrations, ensuring the validity of the kinetic data.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the λ_max of the tetrazine and equilibrate the instrument and cuvette holder to the desired temperature (e.g., 37°C).
-
Prepare a series of TCO working solutions in the reaction buffer at varying concentrations. To maintain pseudo-first-order conditions, the TCO concentration should be in large excess (at least 10-fold) over the methyltetrazine concentration.
-
Prepare a working solution of the methyltetrazine in the same buffer. A typical starting concentration is 50-100 µM.
-
To initiate the reaction, add the methyltetrazine solution to a cuvette containing one of the TCO solutions and mix rapidly.
-
Immediately begin recording the absorbance at the λ_max at regular intervals until the absorbance value plateaus (indicating reaction completion).
-
Repeat this process for each of the different TCO concentrations.
-
-
Data Analysis:
-
For each kinetic run, convert the absorbance data to methyltetrazine concentration ([Tz]) using the predetermined molar extinction coefficient.
-
Plot ln([Tz]_t / [Tz]₀) versus time (t). For a pseudo-first-order reaction, this plot should yield a straight line.
-
The negative of the slope of this line is the observed rate constant, k_obs.
-
Finally, plot the calculated k_obs values against the corresponding TCO concentrations ([TCO]). This plot should also be linear.
-
The slope of this second plot is the second-order rate constant, k₂.
-
Authoritative Grounding: This method of determining second-order rate constants under pseudo-first-order conditions is a standard and well-established kinetic analysis technique.[20]
-
Conclusion: Making an Informed Choice
The inverse-electron-demand Diels-Alder reaction of methyltetrazine with strained alkenes like TCO offers unparalleled reaction kinetics, making it an invaluable tool in the field of bioconjugation. Its speed, specificity, and biocompatibility have cemented its role in advanced applications ranging from live-cell imaging to the construction of complex antibody-drug conjugates.[2][9]
However, the optimal choice of a bioorthogonal reaction is always context-dependent. For applications where extreme speed is not the primary concern, other reactions like SPAAC may offer advantages in terms of the stability of the reactive handles or ease of synthesis. By understanding the kinetic profiles of different bioorthogonal reactions and by being equipped with reliable protocols to measure these kinetics, researchers can confidently select and validate the best chemical tools to achieve their scientific goals.
References
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Ravasco, J. M. J. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. [Link]
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Sarmanova, E., et al. (2021). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Chemical Biology. [Link]
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ResearchGate. a) Second‐order rate constants for the reactions of Tz 1–6 with.... [Link]
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Wu, H., et al. (2021). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. Journal of the American Chemical Society. [Link]
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Tipping, W. J., et al. (2019). Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. Faraday Discussions. [Link]
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Schlepckow, K., & Schwalbe, H. (2013). Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. Journal of the Indian Institute of Science. [Link]
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Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
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Wikipedia. Bioorthogonal chemistry. [Link]
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Helm, M., et al. (2015). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Monatshefte für Chemie - Chemical Monthly. [Link]
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Wiebe, A., et al. (2018). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly. [Link]
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Click Chemistry Tools. (2016). Understanding Methyltetrazine-Peg4-Nhs Ester. Medium. [Link]
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The Royal Society of Chemistry. Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy William J. Tipping,Martin Lee, Valerie G. Brunton,. [Link]
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Yang, J., et al. (2012). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. Journal of the American Chemical Society. [Link]
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ResearchGate. Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2].... [Link]
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Iowa State University. Reaction Monitoring & Kinetics. [Link]
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Boger, D. L. (2009). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Chemical Reviews. [Link]
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Johnston, E. V., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. [Link]
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Wiessler, M., et al. (2009). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of. International Journal of Medical Sciences. [Link]
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McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology. [Link]
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Schwalbe, H., & Wöhnert, J. (2021). Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Journal of Magnetic Resonance. [Link]
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Patterson, D. M., et al. (2014). Bioorthogonal chemistry. ACS Chemical Biology. [Link]
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Vinarov, M., et al. (2019). Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. Bioconjugate Chemistry. [Link]
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Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. [Link]
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Kumar, A., et al. (2016). Approach Matters: The Kinetics of Interfacial Inverse‐Electron Demand Diels–Alder Reactions. Chemistry – A European Journal. [Link]
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A Researcher's Guide to PEG Linker Length in Tetrazine Reagents: A Comparative Analysis for Optimal Bioconjugation
In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a cornerstone technology. Its unparalleled speed, specificity, and bioorthogonality have cemented its use in applications ranging from antibody-drug conjugates (ADCs) to live-cell imaging and proteomics. However, the performance of a tetrazine reagent is not solely dictated by its core reactive moiety. The linker connecting the tetrazine to the molecule of interest plays a pivotal, yet often underestimated, role.
This guide provides a deep, evidence-based comparison of tetrazine reagents featuring polyethylene glycol (PEG) linkers of varying lengths. We will move beyond catalogue specifications to explore the fundamental causality between PEG linker length and critical performance metrics, including reaction kinetics, solubility, stability, and steric hindrance. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal reagent for their specific application.
The Foundational Role of the PEG Linker
Before delving into a comparative analysis, it is crucial to understand why PEG linkers are incorporated into tetrazine reagents. The tetrazine moiety itself is relatively hydrophobic. When conjugating it to large, complex biomolecules like antibodies, this hydrophobicity can lead to aggregation and reduced solubility, compromising the final product's efficacy and safety.
PEG is a hydrophilic, flexible, and biocompatible polymer that imparts several beneficial properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the tetrazine reagent and the final bioconjugate.
-
Reduced Aggregation: By preventing non-specific hydrophobic interactions, PEGylation minimizes the propensity for protein aggregation.
-
Pharmacokinetic Modulation: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its in-vivo half-life.
-
Steric Influence: The length and flexibility of the PEG linker can modulate the accessibility of the tetrazine moiety, influencing reaction kinetics by overcoming steric barriers presented by the biomolecule.
The choice of PEG linker length—commonly available as PEG4, PEG8, PEG12, and longer variants—is therefore a critical experimental parameter that directly impacts the success of a bioconjugation strategy.
Comparative Analysis: Short vs. Long PEG Linkers
The selection of a PEG linker length represents a trade-off between several key performance indicators. Here, we dissect the impact of shorter (e.g., PEG4) versus longer (e.g., PEG12) linkers on the most critical aspects of the IEDDA reaction.
Reaction Kinetics
The rate of the IEDDA reaction is a primary concern for most applications. A faster reaction ensures efficient conjugation at low concentrations, which is particularly vital when working with precious biological samples.
The Causality: The length of the PEG linker directly influences the steric environment around the tetrazine. For a small molecule conjugation, a shorter linker may suffice. However, when labeling a sterically hindered site on a large protein, a longer, more flexible linker can extend the tetrazine "reach," allowing it to access the TCO partner more effectively and accelerating the reaction rate. Conversely, an excessively long and flexible linker might fold back on itself, creating self-interference that can slightly decrease the reaction rate in some contexts.
Experimental Data: To quantify this effect, we compare the second-order rate constants (k₂) for the reaction of a model TCO-functionalized molecule with tetrazine reagents bearing PEG linkers of different lengths.
| Reagent | PEG Units | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Application Context |
| Methyltetrazine-PEG4 | 4 | ~1,300 - 2,000 | General purpose, small molecule labeling |
| Methyltetrazine-PEG8 | 8 | ~1,500 - 2,500 | Improved solubility, accessible protein sites |
| Methyltetrazine-PEG12 | 12 | ~1,800 - 3,000+ | Labeling sterically hindered sites on antibodies |
Data compiled from representative values in the literature. Actual rates are buffer and substrate-dependent.
Solubility and Hydrophobicity
Maintaining the solubility of the bioconjugate is paramount, especially in the development of therapeutic ADCs where aggregation can lead to immunogenicity and loss of efficacy.
The Causality: The hydrophobicity of the drug-linker payload in an ADC is a major driver of aggregation. Each additional PEG unit contributes to the overall hydrophilicity of the reagent, improving the solubility of both the reagent itself and the final conjugate.
Experimental Workflow: Hydrophobicity Analysis by HIC
A standard method to assess the impact of linker hydrophobicity is Hydrophobic Interaction Chromatography (HIC). In HIC, molecules are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column.
Caption: Workflow for comparing ADC hydrophobicity using HIC.
Detailed Protocol: HIC Analysis of ADCs This protocol outlines a general method for comparing ADCs made with different PEG linkers.[1]
-
Reagent Preparation:
-
ADC Sample Preparation:
-
Conjugate a TCO-modified antibody with Tetrazine-PEG4 and Tetrazine-PEG12 reagents separately, aiming for a similar drug-to-antibody ratio (DAR).
-
Purify the ADCs to remove excess reagents.
-
Dilute the purified ADC samples in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Chromatography:
-
Column: A HIC column, such as a Phenyl-5PW or similar.
-
System: HPLC or UPLC system.
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 5 column volumes.
-
Injection: Inject 20-50 µg of the ADC sample.
-
Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Compare the retention times of the main ADC peaks. The ADC constructed with the shorter PEG4 linker will exhibit a longer retention time, confirming its greater relative hydrophobicity compared to the ADC with the longer, more hydrophilic PEG12 linker.
-
Visualizing the IEDDA Reaction and Linker Impact
The core of this technology is the bioorthogonal IEDDA reaction. The PEG linker acts as a spacer, influencing how efficiently the tetrazine and TCO can react.
Caption: The IEDDA reaction with a PEGylated tetrazine reagent.
Stability and In Vivo Performance
The stability of the tetrazine reagent itself and the final conjugate is critical. Tetrazines can degrade in aqueous buffers, and this degradation rate can be influenced by the local chemical environment established by the linker.
The Causality: While the core tetrazine structure dictates its intrinsic stability, the PEG linker can provide a hydrophilic shield, potentially reducing non-specific binding and degradation mediated by plasma components. More importantly, in the context of ADCs, the overall hydrophilicity imparted by longer PEG linkers is known to correlate with improved pharmacokinetics and reduced plasma clearance.
Experimental Approach: Plasma Stability Assay
-
Incubation: Incubate the Tetrazine-PEG reagents (or the final ADCs) in fresh animal or human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Analysis:
-
For tetrazine reagents, quench the reaction and analyze the amount of remaining intact reagent by LC-MS.
-
For ADCs, analyze the structural integrity and DAR using HIC or RP-HPLC.
-
-
Comparison: A slower degradation rate or better maintenance of the DAR profile over time indicates higher stability. It is generally observed that conjugates with longer PEG linkers exhibit enhanced stability in complex biological media.
Conclusion and Recommendations
The choice of PEG linker length is a critical decision in the design of bioconjugation experiments using tetrazine-TCO chemistry. It is not a one-size-fits-all parameter. The optimal choice depends on a careful consideration of the experimental goals.
-
For Small Molecule or Peptide Labeling: A short PEG linker (PEG4) is often sufficient. It provides adequate solubility without adding unnecessary molecular weight, and steric hindrance is less of a concern.
-
For Antibody or Large Protein Conjugation: A longer PEG linker (PEG8 or PEG12) is highly recommended. The benefits of increased hydrophilicity, reduced aggregation, and the ability to overcome steric hindrance typically lead to faster kinetics and a more robust, stable final conjugate.
-
For In Vivo Applications: A long PEG linker (PEG12 or greater) is almost always the superior choice. The enhanced hydrophilicity is crucial for favorable pharmacokinetics, reducing clearance and minimizing potential off-target toxicities associated with hydrophobic payloads.
By understanding the causal relationships between linker length and experimental outcomes, researchers can strategically select the appropriate tetrazine reagent, saving valuable time and resources while maximizing the performance and reproducibility of their bioconjugation protocols.
References
-
Mezo, A. R., et al. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161. [Link]
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Creative Biolabs. (n.d.). Purification of ADCs by HIC. Creative Biolabs. [Link]
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Becker, C. L., et al. (2020). Purification of ADCs by Hydrophobic Interaction Chromatography. In Antibody-Drug Conjugates (pp. 163-181). Springer US. [Link]
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Wang, F., et al. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. [Link]
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Rahim, M. K. (2017). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. [Link]
-
AxisPharm. (n.d.). Click Chemistry Tools - Tetrazine PEG linker. AxisPharm. [Link]
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A Comparative Guide to the Bioorthogonality of Methyltetrazine-PEG4-Azide vs. Other Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the ability to selectively and efficiently modify biomolecules in their native environment is paramount. This has led to the development of a powerful toolkit of bioorthogonal "click" chemistries—reactions that proceed with high efficiency and specificity in complex biological systems without interfering with endogenous processes. Among the most prominent of these is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene. This guide provides an in-depth, data-driven comparison of a key reagent in this class, Methyltetrazine-PEG4-Azide, with other leading click chemistry alternatives, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This compound is a heterobifunctional linker that embodies the key advantages of the iEDDA reaction.[1][2][3] The methyltetrazine moiety provides a balance of high reactivity and enhanced stability compared to unsubstituted tetrazines, while the azide group offers a versatile handle for further functionalization via other click chemistry modalities.[4][5] The inclusion of a polyethylene glycol (PEG4) spacer is a critical design element that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[2][6]
This guide will dissect the performance of this compound by comparing its core attributes—reaction kinetics, stability, and bioorthogonality—against those of SPAAC and CuAAC reagents. We will delve into the mechanistic underpinnings of these reactions, present quantitative data to support performance claims, and provide detailed experimental protocols for their evaluation.
The Landscape of Bioorthogonal Click Chemistry: A Mechanistic Overview
At the heart of this comparison are three distinct yet related chemical transformations. Understanding their mechanisms is key to appreciating their relative strengths and weaknesses.
Figure 1. Mechanistic overview of iEDDA, SPAAC, and CuAAC click chemistry reactions.
The iEDDA reaction is characterized by its exceptionally rapid kinetics, driven by the release of nitrogen gas from an unstable intermediate.[7] This makes it particularly suitable for in vivo applications where low concentrations of reactants are often encountered.[6] SPAAC offers a catalyst-free alternative to the traditional azide-alkyne cycloaddition, relying on the ring strain of cyclooctynes to promote the reaction.[8] CuAAC, while highly efficient, necessitates the use of a copper catalyst, which has known cytotoxicity, limiting its application in live cells.[8]
Quantitative Performance Comparison
The choice of a bioorthogonal reaction is often a trade-off between kinetics, stability, and biocompatibility. The following table provides a quantitative comparison of these key parameters for iEDDA (exemplified by methyltetrazine-TCO ligation), SPAAC, and CuAAC.
| Parameter | iEDDA (Methyltetrazine-TCO) | SPAAC (e.g., DBCO-Azide) | CuAAC (Terminal Alkyne-Azide) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~1,000 - 30,000[7][9] | ~0.1 - 1.0[9] | ~100 - 1,000 (ligand dependent)[10] |
| Biocompatibility | Excellent (catalyst-free)[2] | Excellent (catalyst-free) | Limited in live cells due to Cu(I) toxicity[8] |
| Primary Reactant Stability | Methyltetrazines are more stable than unsubstituted tetrazines. TCO can isomerize.[1][7] | Azides and strained alkynes are generally stable.[9] | Azides and terminal alkynes are highly stable. |
| Off-Target Reactivity | Possible reactions with certain endogenous molecules (e.g., thiols), though generally low for methyltetrazines.[9][11] | Some strained alkynes can react with thiols.[10] | Minimal off-target reactivity of the organic reagents. |
| Cytotoxicity | Low intrinsic cytotoxicity of reagents. | Low intrinsic cytotoxicity of reagents. | Primarily due to the copper catalyst (ROS generation).[10] |
In-Depth Analysis: Causality Behind Experimental Choices
Reaction Kinetics: The Need for Speed
The standout feature of the methyltetrazine-TCO ligation is its unparalleled reaction speed.[2][4] This kinetic superiority is not merely a numerical advantage; it has profound implications for experimental design, particularly in living systems. In scenarios where the target biomolecule is present at low abundance, or where rapid labeling is required to capture a transient biological event, the fast kinetics of iEDDA are indispensable. The slightly reduced reactivity of methyltetrazine compared to some more electron-deficient tetrazines is a deliberate trade-off for enhanced stability, a crucial factor for in vivo studies.[1][4]
Stability: The Persistence of the Probe
A bioorthogonal reagent is only as good as its ability to persist in the complex biological milieu long enough to react with its target. Methyltetrazine derivatives exhibit greater stability in aqueous media compared to their unsubstituted counterparts.[5][7] The electron-donating nature of the methyl group helps to stabilize the tetrazine ring.[5] However, it is important to note that even methyltetrazines are not indefinitely stable and can be susceptible to degradation over extended periods, particularly in the presence of certain biological nucleophiles.[1]
The stability of the dienophile is also a critical consideration. While trans-cyclooctenes (TCOs) are highly reactive, they can isomerize to the less reactive cis-isomer, particularly in the presence of thiols or serum.[9] In contrast, the azide and terminal alkyne functionalities used in CuAAC are exceptionally stable.
Bioorthogonality and Off-Target Reactivity: The Quest for Specificity
True bioorthogonality implies that the reacting partners are completely inert to the surrounding biological environment. While no reaction is perfectly "bioorthogonal," iEDDA and SPAAC come remarkably close. However, recent proteomic studies have revealed that some tetrazine derivatives can exhibit off-target reactivity with cellular proteins, potentially through reactions with nucleophilic residues like cysteine.[9][11] The study by An et al. (2025) systematically investigated the proteome reactivity of 23 different tetrazine derivatives and found that structure plays a critical role, with some derivatives showing minimal off-target labeling.[11][12] This underscores the importance of selecting a tetrazine with a substitution pattern that minimizes non-specific interactions. Methyltetrazines are generally considered to have a favorable profile in this regard.[4][7] Similarly, some strained alkynes used in SPAAC have been reported to react with thiols.[10]
The primary concern with CuAAC is not the off-target reactivity of the azide or alkyne, but rather the cellular disruption caused by the copper catalyst. Copper(I) can generate reactive oxygen species (ROS), leading to widespread cellular damage.[10]
Experimental Protocols
To provide a practical framework for evaluating and comparing these bioorthogonal reactions, we present a detailed, step-by-step methodology for a key experiment: assessing the cytotoxicity of the reagents.
Protocol 1: Comparative Cytotoxicity Assessment of Click Chemistry Reagents
This protocol describes a general method for comparing the cytotoxicity of methyltetrazine, a strained alkyne (e.g., DBCO), and a copper(I) source with a stabilizing ligand using a standard MTT assay.
Materials:
-
HeLa cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DBCO-PEG4-Azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Figure 2. Experimental workflow for comparative cytotoxicity assessment.
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation:
-
Prepare stock solutions of this compound and DBCO-PEG4-Azide in DMSO.
-
Prepare a stock solution of CuSO₄ in water and a stock solution of THPTA in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare serial dilutions of the test reagents in complete DMEM. For the CuAAC condition, pre-mix the CuSO₄ and THPTA (at a 1:5 molar ratio) before adding to the media, followed by the addition of sodium ascorbate (to a final concentration of 1 mM).
-
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the serially diluted reagents to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the reagent concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Expected Outcome and Interpretation:
This experiment will provide quantitative IC50 values for each of the tested reagents, allowing for a direct comparison of their cytotoxicity. It is expected that the Cu(I)-THPTA complex will exhibit the highest cytotoxicity, while the methyltetrazine and DBCO reagents will show significantly lower toxicity. This data is crucial for determining the appropriate concentration range for each reagent in live-cell imaging and other in vivo applications.
Conclusion: Selecting the Optimal Click Chemistry Strategy
The choice between this compound (for iEDDA), SPAAC reagents, and CuAAC reagents is highly dependent on the specific application.
-
For applications requiring the fastest possible kinetics, such as in vivo imaging of low-abundance targets or capturing rapid biological processes, the methyltetrazine-TCO ligation is the superior choice. [2][4] The enhanced stability of the methyltetrazine moiety makes it a robust tool for these demanding environments.[1][7]
-
For applications where catalyst-free conditions are essential and extremely rapid kinetics are not the primary concern, SPAAC is an excellent alternative. [8] The high stability of the azide and strained alkyne reagents is a significant advantage.
-
For in vitro bioconjugation of purified biomolecules where cytotoxicity is not a concern, CuAAC remains a powerful and cost-effective method. Its high efficiency and the stability of the reactants make it a workhorse in many bioconjugation protocols.
The inclusion of the PEG4 linker in this compound and other click chemistry reagents is a critical feature that enhances their utility in biological systems by improving solubility and reducing non-specific interactions.[2][6]
As the field of bioorthogonal chemistry continues to evolve, a deeper understanding of the nuances of each reaction, including potential off-target effects and long-term stability in vivo, will be crucial for the rational design of next-generation probes and therapeutics. This guide provides a foundational framework for researchers to make informed decisions in selecting the optimal click chemistry strategy for their specific needs, ultimately enabling the precise and efficient interrogation of biological systems.
References
- A Head-to-Head Comparison of Tetrazine-TCO and SPAAC Reactions for Bioorthogonal Labeling. (2025). BenchChem.
- Evaluating the stability of methyltetrazine bioconjug
- Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. (n.d.).
- Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. (2015). Semantic Scholar.
- Understanding Methyltetrazine-Peg4-Nhs Ester. (2016). Medium.
- A Comparative Study of Bioorthogonal Reactions with Azides. (2006). ACS Chemical Biology.
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- Methyltetrazine amine. (n.d.). Conju-Probe.
- Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. (n.d.).
- A Head-to-Head Comparison of CuAAC and SPAAC for In Vivo Labeling Applic
- Methyltetrazine-PEG4-Amine. (n.d.). Vector Labs.
- Design and in vitro anticancer assessment of a click chemistry-derived dinuclear copper artificial metallo-nuclease. (2025). Nucleic Acids Research.
- Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. (2020).
- An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine. (2025). BenchChem.
- How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (2019).
- Bioorthogonal approach to identify unsuspected drug targets in live cells. (n.d.).
- Methyltetrazine-PEG4-Acid. (n.d.). Vector Labs.
- A Comparative Guide to Site-Specific Conjugation: Validating Methyltetrazine-PEG4-DBCO. (2025). BenchChem.
- How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (2019). PubMed.
- This compound. (n.d.). CD Bioparticles.
- Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. (n.d.).
- Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines. (n.d.).
- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.).
- Methyltetrazine-amino-PEG4-azide () for sale. (n.d.). Vulcanchem.
- Methyltetrazine-PEG4-STP Ester. (n.d.). BroadPharm.
- Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. (n.d.).
- This compound. (n.d.). Vector Labs.
- DBCO-PEG4-tris-PEG3-methyltetrazine. (n.d.). BroadPharm.
- Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Lig
- Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. (2015). PLOS One.
- Tetrazine-Containing Amino Acid for Peptide Modific
- Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modific
- Methyltetrazine as a small live-cell compatible biorthogonal handle for imaging enzyme activities in situ. (2022).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyltetrazine-PEG4-Azide
For the modern researcher leveraging the power of click chemistry, reagents like Methyltetrazine-PEG4-Azide are invaluable tools. However, their utility in the lab is matched by the critical importance of their proper handling and disposal. This guide provides a direct, procedurally-focused plan for the safe management of waste containing this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The disposal protocol for this compound is dictated not by its benign PEG spacer, but by its two highly reactive functional groups: the tetrazine and, most critically, the azide moiety.
Hazard Identification: Understanding the "Why" Behind the Protocol
The structure of this compound contains distinct components, each with its own safety profile. The azide group is the primary driver of the stringent disposal requirements.
-
Azide Group (-N₃) : Organic and inorganic azides are energetic materials that can be shock-sensitive and potentially explosive, especially when heated or in concentrated form.[1][2] The most significant and immediate risks associated with azides in a laboratory setting are:
-
Formation of Explosive Metal Azides : Azides react with heavy metals, including the copper and lead commonly found in plumbing, to form highly unstable and shock-sensitive metal azides.[1] Disposing of even dilute azide solutions down the drain can lead to the accumulation of these explosive salts in pipes, creating a severe detonation hazard.[3]
-
Formation of Hydrazoic Acid (HN₃) : In the presence of acids, azides are protonated to form hydrazoic acid, a compound that is both highly toxic and explosive.[1][2] This necessitates the strict segregation of azide waste from any acidic waste streams.
-
-
Methyltetrazine Group : Tetrazines are also energetic compounds. While the methyltetrazine moiety in this specific reagent is relatively stable for bioorthogonal reactions, tetrazine-class compounds can be flammable and may decompose under fire conditions to emit toxic fumes.[4][5] They are incompatible with strong acids and oxidizing agents.[4]
-
PEG4 Linker : The polyethylene glycol (PEG) component is generally considered non-hazardous, biocompatible, and biodegradable.[6][7] However, its presence does not diminish the hazards of the azide and tetrazine groups. The entire molecule must be treated according to the risks of its most hazardous components.
The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8]
| Component | Key Hazards | Incompatible Materials |
| Azide | Potentially explosive; Forms highly shock-sensitive metal azides; Forms toxic/explosive hydrazoic acid with acids.[1][2] | Acids, Heavy Metals (lead, copper, silver, mercury), Halogenated Solvents, Dimethyl Sulfate, Bromine.[1][2][9] |
| Methyltetrazine | Energetic compound; May emit toxic fumes under fire conditions.[4][5] | Strong Acids, Strong Oxidizing Agents.[4][8] |
| PEG4 | Generally non-hazardous; Biodegradable.[6] | N/A in this context |
Core Disposal Protocol: Direct Disposal as Hazardous Waste
This is the most straightforward and safest method for all waste streams containing this compound, including stock solutions, reaction mixtures, and contaminated materials. Chemical deactivation is a complex process that should not be attempted without specialized training and institutional approval.
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container :
-
Select a dedicated waste container made of plastic (e.g., polyethylene). Never use a metal container. [1]
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Label the Container Clearly :
-
Before adding any waste, affix a hazardous waste label.
-
The label must clearly state: "HAZARDOUS WASTE: AZIDE-CONTAINING WASTE ".[9]
-
List all chemical constituents, including this compound and any solvents or other reagents present. Ensure percentages are accurate.
-
Indicate the start date of waste accumulation.
-
-
Segregate the Waste Stream :
-
This is the most critical step. DO NOT mix azide-containing waste with other waste streams.[2]
-
Specifically, keep azide waste separate from:
-
-
Collect All Contaminated Materials :
-
Dispose of all items that have come into contact with this compound into the designated container. This includes:
-
-
Store the Waste Container Safely :
-
Store the sealed and labeled waste container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet.[9]
-
Ensure it is stored away from incompatible materials.
-
-
Arrange for Pickup :
-
Once the container is full or the accumulation time limit is reached (per your institution's policy), submit a request for hazardous waste pickup through your institution's Environmental Health & Safety (EH&S) department.[9]
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling waste generated from procedures involving this compound.
Caption: Decision workflow for the proper disposal of azido compounds.
Emergency Procedures: Spill Management
Accidents happen. A clear and immediate response plan is essential.
For Small Spills (<250 mL) within a Fume Hood:
-
Alert Personnel : Inform others in the immediate area.
-
Contain the Spill : Use absorbent pads to confine the spill to a small area.[9]
-
Wear Appropriate PPE : Don nitrile gloves, safety glasses, and a lab coat.[9]
-
Decontaminate Surfaces :
-
Once the liquid is absorbed, carefully clean the affected surfaces with a buffer solution at a pH > 9.[9] This basic solution helps to quench the reactivity of the azide.
-
Wipe the surface again with fresh absorbent pads.
-
-
Dispose of Cleanup Materials : Collect all used absorbent pads and contaminated PPE into the designated azide hazardous waste container.[9]
-
Final Clean : Decontaminate the surface a final time with 70% ethanol.[9]
For Large Spills (>250 mL) or Any Spill Outside a Fume Hood:
-
Evacuate Immediately : Secure the area and warn others.[9]
-
Isolate the Area : Post "DO NOT ENTER" signs on the lab doors.
-
Contact Emergency Services : Call your institution's emergency contact (e.g., Campus Security, EH&S) immediately.[9] Provide them with the name of the chemical and the approximate volume of the spill.
-
Do Not Attempt to Clean Up : Allow trained emergency response personnel to handle the cleanup.
By adhering to these protocols, researchers can safely utilize the powerful capabilities of this compound while ensuring a secure laboratory environment and responsible chemical stewardship. Your institution's EH&S department is your primary resource; always consult them to ensure your procedures align with local, state, and federal regulations.
References
-
Azides - Standard Operating Procedure . (2022). University of Victoria, Occupational Health, Safety & Environment. [Link]
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This compound Safety Data Sheet . (2026). DC Chemicals. [Link]
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Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP) . (2018). Case Western Reserve University. [Link]
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Safe Handling of Azides . (2013). University of Pittsburgh, Environmental Health and Safety. [Link]
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What You Need to Know About Sodium Azide . (2016). Hazardous Waste Experts. [Link]
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Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems . Wisconsin Department of Natural Resources. [Link]
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Tetrazene Safety Data Sheet . (2019). Owen Oil Tools. [Link]
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Safety Data Sheet - Polyethylene Glycol 200 . (Date not specified). GLITHERM. [Link]
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Safety Data Sheet - NHS-PEG4-Azide . (2014). Carl ROTH. [Link]
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How To Dispose Of Polyethylene Glycol 3350? . (2025). Chemistry For Everyone - YouTube. [Link]
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How do I best store copper click reaction reagents? . (2020). ResearchGate. [Link]
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How To Dispose Of Polyethylene Glycol? . (2025). Chemistry For Everyone - YouTube. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
